Technical Documentation Center

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate
  • CAS: 873372-30-6

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

Executive Summary Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (CAS: 873372-30-6) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and organic synthesis. Structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (CAS: 873372-30-6) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and organic synthesis. Structurally, it merges a highly reactive benzylic bromide with a sterically constrained cyclopropanecarboxylate moiety. This unique architecture allows medicinal chemists to introduce a conformationally restricted cyclopropane ring into active pharmaceutical ingredients (APIs), which frequently improves metabolic stability and alters the pharmacokinetic profile of the resulting drug candidates compared to flexible alkyl chains or gem-dimethyl groups.

Physicochemical Profiling

Accurate physicochemical data is critical for handling, safety compliance, and stoichiometric reaction planning. The table below summarizes the core parameters of this building block based on standardized chemical substance databases ( and ).

PropertyValue
Chemical Name Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate
CAS Registry Number 873372-30-6
Molecular Formula C12H13BrO2
Molecular Weight 269.134 g/mol
SMILES String COC(=O)C1(CC1)c2ccc(CBr)cc2
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Mechanistic Synthesis Protocol: A Self-Validating System

The synthesis of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate typically proceeds via the selective benzylic bromination of its precursor, Methyl 1-(p-tolyl)cyclopropanecarboxylate. This transformation employs the Wohl-Ziegler reaction, a highly reliable free-radical chain mechanism ().

Experimental Protocol: Wohl-Ziegler Benzylic Bromination

Objective: Convert the benzylic methyl group to a bromomethyl group without compromising the cyclopropane ring or the ester linkage.

  • Preparation & Solvent Selection : In a flame-dried, argon-purged round-bottom flask, dissolve Methyl 1-(p-tolyl)cyclopropanecarboxylate (1.0 eq) in anhydrous trifluorotoluene (PhCF3) to a concentration of 0.2 M. Causality: Trifluorotoluene is selected as a greener, less toxic alternative to the traditional carbon tetrachloride (CCl4). It possesses the requisite thermal stability and lacks abstractable hydrogen atoms, ensuring it does not participate in radical chain transfer, thereby maintaining high reaction fidelity.

  • Reagent Addition : Add N-Bromosuccinimide (NBS, 1.1 eq) and 2,2'-Azobisisobutyronitrile (AIBN, 0.05 eq) to the solution at room temperature. Causality: NBS is utilized instead of elemental bromine (Br2) because its relative insolubility and controlled reaction with trace HBr provide a remarkably low, steady-state concentration of Br2. This kinetic control strictly favors radical benzylic substitution over electrophilic aromatic substitution. AIBN serves as the thermal radical initiator, undergoing homolytic cleavage upon heating.

  • Thermal Initiation & Self-Validation : Heat the vigorously stirred mixture to reflux (85–90 °C). Self-Validating Mechanism: This protocol features a built-in visual progress indicator. NBS is denser than the solvent and initially sits at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is generated. Succinimide is less dense and precipitates, floating to the surface of the mixture. The complete inversion of the solid phase from the bottom to the top of the flask visually validates the termination of the reaction.

  • Workup : Cool the mixture to 0 °C to maximize the precipitation of succinimide. Filter the suspension through a Celite pad. Wash the organic filtrate sequentially with saturated aqueous NaHCO3 (to neutralize trace HBr), water, and brine.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the target compound.

Reactivity Profile & Applications in Drug Discovery

The synthetic utility of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate lies in its orthogonal bifunctionality.

  • The Benzylic Bromide : An exceptional electrophile for SN2 nucleophilic substitution. The adjacent aromatic ring stabilizes the transition state via resonance, significantly lowering the activation energy for nucleophilic attack.

  • The Methyl Ester : A protected carboxylic acid. The adjacent cyclopropane ring provides steric bulk, meaning the ester is stable under mild basic conditions used for SN2 reactions, allowing for sequential, chemoselective transformations.

In medicinal chemistry, this compound is frequently reacted with phenols, amines, or thiols to construct complex target molecules (). Following the SN2 coupling, the methyl ester is typically saponified to reveal the free carboxylic acid, which can then undergo further functionalization (e.g., amide coupling) or serve as a critical pharmacophore for target protein binding.

Reactivity Core Methyl 1-(4-(bromomethyl)phenyl) cyclopropanecarboxylate Amine 1° or 2° Amines (SN2 Alkylation) Core->Amine K2CO3, DMF Phenol Phenols / Alcohols (Etherification) Core->Phenol Cs2CO3, MeCN Thiol Thiols (Thioetherification) Core->Thiol DIPEA, DCM Int_Amine Benzylamine Derivative Amine->Int_Amine Int_Phenol Benzyl Ether Derivative Phenol->Int_Phenol Int_Thiol Benzyl Thioether Derivative Thiol->Int_Thiol Saponification LiOH / H2O / THF (Ester Hydrolysis) Int_Amine->Saponification Int_Phenol->Saponification Int_Thiol->Saponification Final_API Bifunctional API Precursor (Free Carboxylic Acid) Saponification->Final_API

Divergent SN2 pathways of the bromomethyl group followed by ester saponification.

Analytical Validation & Quality Control

To ensure scientific integrity before deploying this building block in multi-step library synthesis, the batch must be analytically validated. The structural confirmation of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is most definitively achieved via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

Self-Validating Analytical Marker: The starting material (Methyl 1-(p-tolyl)cyclopropanecarboxylate) exhibits a distinct singlet integrating to 3 protons at approximately 2.3 ppm, corresponding to the benzylic methyl group. Upon successful bromination, this signal completely disappears and is replaced by a new singlet integrating to 2 protons shifted significantly downfield to approximately 4.4–4.5 ppm. This pronounced chemical shift—driven by the strong electron-withdrawing inductive effect of the bromine atom—provides immediate, unambiguous proof of structural conversion without the need for complex 2D NMR or mass spectrometry experiments.

References

  • "methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate — Chemical Substance Information", NextSDS. URL: [Link]

  • "CN102348682A - 1,1,1-trifluoro-2-hydroxypropyl compounds", Google Patents.
Exploratory

A Guide to the Structural Elucidation of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate using 1H and 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of NMR in Pharmaceutical Development Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of NMR in Pharmaceutical Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, providing unparalleled insights into molecular structure at the atomic level.[1][2][3][4] Its ability to elucidate the precise arrangement of atoms and their chemical environments makes it a cornerstone of drug discovery and development, from hit identification and lead optimization to the final structural verification of active pharmaceutical ingredients (APIs).[1][2][5] This guide provides an in-depth analysis of the 1H and 13C NMR spectra of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, a key intermediate in the synthesis of various pharmacologically active compounds.

Molecular Structure and Predicted NMR Spectroscopic Data

The structural complexity of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, featuring a para-substituted aromatic ring, a cyclopropane moiety, and a methyl ester, gives rise to a distinct and informative NMR fingerprint.

Diagram 1: Molecular Structure and Atom Numbering

A diagram illustrating the molecular structure and atom numbering scheme for Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d2HAr-H (H2, H6)
~7.28d2HAr-H (H3, H5)
~4.50s2HCH2Br
~3.65s3HOCH3
~1.60m2HCyclopropane-H
~1.15m2HCyclopropane-H

Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
~173.5C=O (C11)
~142.0Ar-C (C1)
~137.5Ar-C (C4)
~130.0Ar-CH (C3, C5)
~126.0Ar-CH (C2, C6)
~52.5OCH3 (C12)
~33.0CH2Br (C10)
~32.0Quaternary C (C7)
~17.0CH2 (C8, C9)

In-Depth Spectral Analysis

1H NMR Spectrum

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of the hydrogen atoms in the molecule.

  • Aromatic Region (δ 7.2-7.4 ppm): The para-substituted benzene ring is expected to exhibit a characteristic AA'BB' system, which often simplifies to two distinct doublets.[6][7] The protons ortho to the electron-withdrawing cyclopropanecarboxylate group (H2, H6) are anticipated to be slightly downfield compared to the protons ortho to the bromomethyl group (H3, H5).[8][9]

  • Benzylic Protons (δ ~4.5 ppm): The methylene protons of the bromomethyl group are significantly deshielded due to the adjacent bromine atom and the aromatic ring. Their chemical shift is a key indicator of this functional group.

  • Methyl Ester Protons (δ ~3.65 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet, a characteristic signal for this moiety.

  • Cyclopropane Protons (δ 1.1-1.7 ppm): The protons on the cyclopropane ring are highly shielded due to the unique electronic structure of the three-membered ring, which can sustain a ring current.[10][11] This results in their upfield chemical shifts compared to other aliphatic protons.[12] The non-equivalent methylene protons on the cyclopropane ring will likely appear as complex multiplets due to geminal and vicinal coupling.

13C NMR Spectrum

The carbon-13 NMR spectrum complements the 1H NMR data by providing information on the carbon skeleton of the molecule.

  • Carbonyl Carbon (δ ~173.5 ppm): The carbon of the ester carbonyl group is highly deshielded and appears far downfield, a typical chemical shift for this functional group.

  • Aromatic Carbons (δ 126-142 ppm): The spectrum is expected to show four distinct signals for the aromatic carbons due to the molecule's symmetry. The quaternary carbons (C1 and C4) will be downfield, with their exact shifts influenced by the attached substituents. The protonated aromatic carbons (C2, C3, C5, C6) will appear in the typical aromatic region.[8]

  • Methyl Ester Carbon (δ ~52.5 ppm): The carbon of the methoxy group of the ester appears in a characteristic region for sp3 hybridized carbons attached to an oxygen atom.

  • Benzylic Carbon (δ ~33.0 ppm): The carbon of the bromomethyl group is shifted downfield due to the electronegativity of the attached bromine atom.

  • Cyclopropane Carbons (δ 17-32 ppm): The carbons of the cyclopropane ring are shielded, with the parent cyclopropane appearing at approximately -2.7 ppm.[13] Substitution with the phenyl and carboxylate groups causes a significant downfield shift. The quaternary carbon (C7) will be further downfield than the two equivalent methylene carbons (C8, C9).

Experimental Protocol for NMR Data Acquisition

Diagram 2: NMR Data Acquisition Workflow

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.6 mL of CDCl3 Sample->Solvent TMS Add TMS as internal standard Solvent->TMS Tube Transfer to 5 mm NMR tube TMS->Tube Instrument Insert sample into NMR spectrometer (e.g., 500 MHz) Tube->Instrument Lock Lock on deuterium signal of CDCl3 Instrument->Lock Shim Shim the magnetic field Lock->Shim Acquire Acquire 1H and 13C spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate Analysis Analysis Integrate->Analysis Spectral Analysis

A flowchart outlining the key steps in acquiring NMR data, from sample preparation to data processing.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., a 500 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the 1H NMR spectrum using standard pulse sequences. Typically, 8-16 scans are sufficient.

    • Acquire the 13C NMR spectrum. Due to the lower natural abundance of 13C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • For the 1H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Conclusion

The detailed analysis of the 1H and 13C NMR spectra of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate provides unambiguous structural confirmation. Each signal in the spectra can be logically assigned to a specific set of protons or carbons within the molecule, demonstrating the power of NMR spectroscopy as a primary tool for structural elucidation in the field of drug development. The predicted data and interpretations presented in this guide serve as a valuable reference for scientists working with this compound and similar molecular scaffolds.

References

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • Johnson, M. A., et al. (2025, January 11). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Serber, Z., & Richter, C. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Retrieved from [Link]

  • Gaudenzi, S., et al. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Stojanović, M. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane. Cherry. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

Sources

Foundational

Literature Review and Technical Guide: 1-(4-Bromomethylphenyl)cyclopropanecarboxylic Acid Methyl Ester in the Synthesis of Non-Steroidal Glucocorticoid Receptor Modulators

Executive Summary The pursuit of non-steroidal Glucocorticoid Receptor (GR) modulators represents a critical frontier in treating metabolic syndromes, including diabetes, severe dyslipidemia, and obesity. Traditional ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of non-steroidal Glucocorticoid Receptor (GR) modulators represents a critical frontier in treating metabolic syndromes, including diabetes, severe dyslipidemia, and obesity. Traditional steroidal GR agonists (e.g., dexamethasone) often trigger severe adverse effects, driving the pharmaceutical industry toward selective, non-steroidal architectures [1].

At the core of this synthetic evolution is 1-(4-Bromomethylphenyl)cyclopropanecarboxylic Acid Methyl Ester (CAS: 873372-30-6) . This bifunctional intermediate serves as a highly efficient building block for synthesizing 1,1,1-trifluoro-2-hydroxypropyl derivatives—a potent class of GR antagonists pioneered by Hoffmann-La Roche [2]. This technical guide explores the chemical rationale, mechanistic pathways, and validated experimental protocols for utilizing this intermediate in advanced drug discovery workflows.

Chemical Architecture & Synthetic Rationale

The structural design of 1-(4-Bromomethylphenyl)cyclopropanecarboxylic Acid Methyl Ester is not arbitrary; it is engineered to solve specific pharmacokinetic and synthetic challenges in GR modulator development.

  • The Bromomethyl Electrophile ( −CH2​Br ): The benzylic bromide is an ideal substrate for late-stage SN​2 alkylation. It allows for the rapid etherification of complex, sterically hindered heteroaryl phenols. Because the bromide is a superior leaving group compared to chlorides, the reaction proceeds under mild basic conditions, preventing the degradation of sensitive functional groups (such as the trifluoromethyl carbinol).

  • The Cyclopropanecarboxylate Moiety: The cyclopropane ring acts as a conformational lock. By restricting the rotational degrees of freedom of the attached phenyl ring, it forces the molecule into a bioactive conformation that fits precisely into the hydrophobic pocket of the GR Ligand-Binding Domain (LBD). Furthermore, the cyclopropane ring significantly increases the metabolic stability of the compound against cytochrome P450-mediated oxidation compared to open-chain alkyl equivalents.

  • The Methyl Ester Prodrug: The methyl ester serves a dual purpose. Synthetically, it protects the carboxylic acid during the basic SN​2 alkylation step. Pharmacologically, it can act as a lipophilic prodrug to enhance cellular permeability, which is subsequently hydrolyzed in vivo (or in vitro via LiOH) to the active free carboxylic acid, enabling critical hydrogen bonding with polar residues in the GR LBD [3].

Mechanistic Pathway: Glucocorticoid Receptor Antagonism

The derivatives synthesized from CAS 873372-30-6 act as competitive antagonists at the Glucocorticoid Receptor. The 1,1,1-trifluoro-2-hydroxypropyl group acts as a bioisostere for the steroidal C11-hydroxyl group, anchoring the molecule to the receptor. However, the bulky heteroaryl and cyclopropane-phenyl ether extensions induce a conformational arrest.

This prevents the GR complex from adopting the active conformation required for nuclear translocation and subsequent recruitment of transcriptional co-activators. Consequently, the expression of genes responsible for hepatic gluconeogenesis and adipogenesis is downregulated.

GR_Pathway Ligand Non-Steroidal GR Antagonist (Trifluoro-carbinol derivative) Cytosol_GR Cytosolic GR Complex (Inactive, bound to HSP90) Ligand->Cytosol_GR Competitive Binding (Displaces Cortisol) Ligand_GR Ligand-GR Complex (Conformational Arrest) Cytosol_GR->Ligand_GR HSP90 Dissociation Nucleus Nuclear Translocation (Blocked) Ligand_GR->Nucleus Antagonism prevents active conformation Gene_Expr Gluconeogenesis / Adipogenesis Gene Expression (Inhibited) Nucleus->Gene_Expr Downregulation of Metabolic Genes

Figure 1: Mechanism of action for non-steroidal GR antagonists blocking nuclear translocation.

Experimental Workflows & Methodologies

The following self-validating protocol outlines the synthesis of a representative GR antagonist (e.g., Example 142 from the Roche patent library) using 1-(4-Bromomethylphenyl)cyclopropanecarboxylic Acid Methyl Ester [2].

Protocol 1: Late-Stage SN​2 Alkylation

Objective: To couple the bromomethyl intermediate with a complex trifluoromethyl-carbinol phenol.

  • Preparation: In an oven-dried flask under inert nitrogen atmosphere, dissolve 1.0 equivalent of the target phenol (e.g., 3-chloro-4-(3,3,3-trifluoro-2-hydroxy-1-methyl-2-quinolin-3-yl-propyl)-phenol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add 2.5 equivalents of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ). Causality Check: K2​CO3​ is chosen over stronger bases (like NaH) to prevent the deprotonation of the tertiary trifluoromethyl carbinol, which could lead to unwanted side reactions or retro-aldol-type cleavage.

  • Electrophile Introduction: Add 1.1 equivalents of 1-(4-Bromomethylphenyl)cyclopropanecarboxylic Acid Methyl Ester (CAS 873372-30-6).

  • Thermal Activation: Heat the reaction mixture to 50°C and stir for 2 to 4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the phenol mass disappears and the target mass (e.g., m/z=570.4[M+H]+ ) dominates. The mild 50°C temperature ensures the methyl ester remains intact without undergoing premature hydrolysis.

  • Workup: Quench with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF, dry over MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Cyclohexane/EtOAc gradient).

Protocol 2: Ester Hydrolysis (Optional but Pharmacologically Critical)

Objective: To unmask the carboxylic acid for enhanced GR binding affinity.

  • Solvent System: Dissolve the purified ester in a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH).

  • Hydrolysis: Cool the solution to 0°C and add a 1M aqueous solution of Lithium Hydroxide (LiOH) dropwise. Causality Check: LiOH is used instead of NaOH to provide a milder, more controlled hydrolysis, preventing epimerization at sensitive chiral centers.

  • Validation: Stir at room temperature overnight. Confirm the disappearance of the ester via TLC. Acidify the mixture with 1M HCl to pH ~3 to precipitate the free carboxylic acid. Filter, wash with diethyl ether, and dry in vacuo.

Workflow Step1 Intermediate Preparation CAS 873372-30-6 Step2 Late-Stage SN2 Alkylation (K2CO3, DMF, 50°C) Step1->Step2 Reacts with bulky heteroaryl phenols Step3 Ester Hydrolysis (Optional) (LiOH, THF/H2O/EtOH) Step2->Step3 Yields active acid metabolite Step4 In Vitro Validation (GR Binding Assay) Step3->Step4 High-throughput screening Step5 Lead Optimization (SAR Analysis) Step4->Step5 Data integration

Figure 2: Workflow for the synthesis and validation of GR modulators using CAS 873372-30-6.

Quantitative Structure-Activity Relationship (SAR) Data

The integration of the cyclopropanecarboxylate moiety significantly impacts the binding affinity ( Ki​ ) of the resulting compounds. The table below summarizes representative quantitative data demonstrating the efficacy of derivatives synthesized from CAS 873372-30-6 [3].

Compound DesignationR-Group Modification (Cyclopropane substituent)LC-MS ( m/z ) [M+H]+ GR Antagonism ( Ki​ / IC50​ )
Example 142 Methyl Ester (Prodrug form)570.4 0.10−0.60μM
Example 143 Free Carboxylic Acid (Active form)556.4 <0.05μM
Analog A Ethyl Ester variant584.4 0.25−0.80μM
Analog B Unsubstituted Benzyl (No cyclopropane)516.3 >1.0μM (Loss of potency)

Data Interpretation: The hydrolysis of the methyl ester (Example 142) to the free carboxylic acid (Example 143) results in a marked increase in GR binding affinity, driving the Ki​ value into the low nanomolar range. Furthermore, removing the cyclopropane ring (Analog B) drastically reduces potency, validating the hypothesis that the cyclopropane ring is essential for locking the molecule into the optimal binding conformation.

Conclusion & Future Perspectives

1-(4-Bromomethylphenyl)cyclopropanecarboxylic Acid Methyl Ester is far more than a simple reagent; it is a meticulously designed architectural keystone for modern GR antagonist discovery. By providing an exceptionally reactive electrophilic center coupled with a conformationally restrictive, metabolically stable cyclopropane ring, it enables the rapid generation of highly potent 1,1,1-trifluoro-2-hydroxypropyl derivatives. As research into non-steroidal treatments for diabetes, severe obesity, and adrenal imbalances accelerates, the synthetic pathways leveraging CAS 873372-30-6 will remain foundational to developing safer, highly selective endocrine therapies.

References

  • Hoffmann-La Roche. (2010). 1,1,1-TRIFLUORO-2-HYDROXYPROPYL COMPOUNDS (Patent No. WO/2010/108902). World Intellectual Property Organization (WIPO). Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2011). Annotated Patent Selections: WO2010107765 (2010). Taylor & Francis Online. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safety Data for CAS 873372-30-6: A Case of Undisclosed Identity

Introduction for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and drug development, a comprehensive understanding of a compound's toxicity profile and safety data is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, a comprehensive understanding of a compound's toxicity profile and safety data is paramount. This guide was intended to provide an in-depth technical overview of the toxicological properties and safety data sheet (SDS) for the chemical entity identified by CAS number 873372-30-6. However, extensive and targeted searches across a multitude of public and commercial chemical databases, supplier catalogs, and scientific literature have yielded no specific information for this identifier. This lack of publicly available data presents a significant challenge in fulfilling the request for a detailed toxicity profile.

This guide will, therefore, pivot to address the implications of this information gap, outline the general toxicological considerations for the likely chemical class based on preliminary search patterns, and provide a structured approach for researchers and drug development professionals to navigate such situations.

The Challenge of an Unidentified CAS Number

A Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single, specific chemical substance. The inability to retrieve any information for CAS 873372-30-6 suggests several possibilities:

  • Novel or Proprietary Compound: The substance may be a novel chemical entity that has not yet been disclosed in public literature or registered in commercial databases. It could be under active research and development within a private organization, and its details are therefore confidential.

  • Typographical Error: It is possible that the provided CAS number contains a typographical error. A single digit difference can lead to an entirely different and identifiable substance or to no result at all.

  • Internal or Non-Standardized Identifier: In some instances, internal company or research-specific identifiers may be mistakenly formatted to resemble a CAS number.

Without the correct chemical name and structure, any attempt to delineate a specific toxicity profile would be purely speculative and scientifically unsound.

General Toxicological Profile of Structurally Related Compounds: The Quinoline Scaffold

Initial, broader search queries suggested a potential association of the unknown CAS number with the quinoline class of compounds. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry. It is crucial to emphasize that the following information is based on the general properties of quinoline derivatives and may not be representative of the specific compound CAS 873372-30-6.

Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities, which can be both therapeutic and toxic. The specific toxicological profile of a quinoline derivative is highly dependent on its substitution pattern and functional groups.

General Toxicological Endpoints for Quinoline Derivatives:

  • Cytotoxicity: Many quinoline derivatives have been investigated for their anticancer properties.[1][2][3] Their mechanism of action often involves inducing apoptosis or inhibiting cell proliferation in various cancer cell lines. This inherent cytotoxicity is a double-edged sword, as it can also affect healthy cells. The IC50 (half-maximal inhibitory concentration) values for quinoline derivatives can range from micromolar to nanomolar concentrations, depending on the cell line and the specific compound.[1][2]

  • Genotoxicity and Mutagenicity: The potential for a chemical to cause genetic mutations is a critical toxicological endpoint. Some quinoline derivatives have been shown to have mutagenic properties in Ames tests.

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, including quinoline derivatives. Some compounds in this class have been associated with liver toxicity.

  • Neurotoxicity: Conversely, some quinoline derivatives are being explored for their neuroprotective effects and potential to treat neurodegenerative diseases.[4]

  • Aquatic Toxicity: The environmental impact of chemical compounds is also a key consideration. Studies on the acute toxicity of quinoline derivatives to aquatic organisms, such as the water flea Daphnia magna, have been conducted to assess their environmental risk.[5][6][7]

Visualizing the Quinoline Scaffold and its Potential for Diverse Biological Activity

The basic quinoline structure provides a versatile scaffold for chemical modification, leading to a wide array of pharmacological and toxicological profiles.

Caption: The versatile quinoline scaffold allows for diverse functionalization, resulting in a wide spectrum of biological activities, ranging from therapeutic to toxic.

A Prudent Path Forward for Researchers

When faced with an unidentifiable CAS number, a systematic approach is necessary to ensure safety and scientific integrity.

Workflow for Addressing Unidentified Chemical Compounds:

Unidentified_CAS_Workflow start Start: Unidentified CAS Number (873372-30-6) verify Step 1: Verify CAS Number - Check for typos - Confirm with original source start->verify verify->start If typo found, restart source_contact Step 2: Contact the Source - Request chemical name and structure - Inquire about available safety data verify->source_contact If correct lit_search Step 3: If Identified, Conduct Literature Search - Search by chemical name/structure - Access databases (e.g., PubChem, SciFinder) - Locate Safety Data Sheets (SDS) source_contact->lit_search Information provided read_across Step 4: If Unidentified, Consider Read-Across - Identify chemical class (e.g., quinoline derivative) - Gather toxicity data on structural analogs - Acknowledge limitations and uncertainties source_contact->read_across Information NOT provided stop End: Proceed with Caution or Halt Work lit_search->stop experimental Step 5: Experimental Hazard Assessment - Conduct in-house preliminary safety testing - Follow appropriate laboratory safety protocols - Assume high toxicity until proven otherwise read_across->experimental experimental->stop

Sources

Foundational

The Duality of Reactivity: A Guide to the Bromomethyl Group in Cyclopropanecarboxylate Building Blocks

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Strained Ring The cyclopropane ring, a motif once considered a synthetic curio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Strained Ring

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain of approximately 27.5 kcal/mol, has emerged as a cornerstone in modern medicinal chemistry.[1] Its frequent appearance in FDA-approved drugs for treating conditions ranging from COVID-19 and HIV/AIDS to asthma highlights its profound impact.[2] The unique stereoelectronic properties of this three-membered ring—including the enhanced π-character of its bent C-C bonds and its ability to confer metabolic stability, increase potency, and provide conformational rigidity—make it a highly sought-after structural element in drug design.[2][3][4]

Among the most valuable synthons for introducing this moiety are cyclopropanecarboxylate building blocks bearing a bromomethyl group. These reagents serve as powerful electrophilic partners, but their reactivity is a delicate balance of competing pathways. The primary C-Br bond suggests a straightforward S_N2 trajectory, yet the adjacent cyclopropane ring offers profound stabilization to a cationic intermediate, opening the door to S_N1 pathways and subsequent, often undesirable, rearrangements.

This guide provides a comprehensive exploration of the reactivity of the bromomethyl group in these pivotal building blocks. We will dissect the mechanistic underpinnings of its dual reactivity, provide field-proven protocols for its strategic manipulation, and contextualize its application within the demanding landscape of drug discovery.

Core Reactivity Principles: A Tale of Two Pathways

The synthetic utility of bromomethyl cyclopropanecarboxylates hinges on the electrophilicity of the methylene carbon. The bromine atom is an excellent leaving group, while the adjacent ester functionality acts as an electron-withdrawing group, further activating the system toward nucleophilic attack.[5][6][7][8] However, the course of this attack is dictated by a subtle interplay of reaction conditions that can favor one of two dominant mechanistic pathways: Bimolecular Nucleophilic Substitution (S_N2) or Unimolecular Nucleophilic Substitution (S_N1).

The Direct Approach: The S_N2 Pathway

For a primary alkyl halide such as a bromomethyl derivative, the S_N2 pathway is often the most direct and desired route. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[9]

Key characteristics for promoting the S_N2 pathway include:

  • Nucleophile: Strong, non-bulky nucleophiles are preferred to ensure efficient backside attack without significant steric hindrance.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal as they solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.[8]

  • Temperature: Lower reaction temperatures generally favor the more ordered transition state of the S_N2 reaction over carbocation formation.[8]

Caption: The S_N2 mechanism: a concerted, single-step nucleophilic substitution.

The Cationic Diversion: The S_N1 Pathway and Inevitable Rearrangement

While S_N2 is often preferred, conditions favoring carbocation formation can divert the reaction down an S_N1 pathway. This is particularly relevant for cyclopropylmethyl systems due to the remarkable stability of the resulting cyclopropylmethyl carbocation. This stability arises from the favorable overlap of the C-C sigma bonds ("bent bonds") of the strained ring with the vacant p-orbital of the carbocationic center, a phenomenon often described as "dancing resonance".[10][11][12][13][14] This stabilization is so significant that the cyclopropylmethyl cation is even more stable than a benzyl cation.[11]

However, this stability comes at a high synthetic cost. The highly strained cyclopropylmethyl cation is prone to rapid, irreversible rearrangement to less strained, thermodynamically favored species like the cyclobutyl cation or the homoallyl cation.[8][15][16] This rearrangement leads to a mixture of undesired side products, complicating purification and reducing the yield of the target molecule.

Factors that promote the S_N1 pathway and subsequent rearrangement include:

  • Solvent: Polar protic solvents (e.g., water, methanol, ethanol) stabilize both the carbocation intermediate and the leaving group.

  • Nucleophile: Weak or low concentrations of nucleophiles allow time for the C-Br bond to ionize.

  • Temperature: Higher temperatures provide the energy needed for carbocation formation.

SN1_Rearrangement start Bromomethyl Cyclopropane cation Cyclopropylmethyl Carbocation (Highly Stable) start->cation - Br- product_sn1 Desired S_N1 Product cation->product_sn1 + Nu- rearranged_cb Cyclobutyl Cation cation->rearranged_cb Rearrangement (Ring Expansion) rearranged_ha Homoallyl Cation cation->rearranged_ha Rearrangement (Ring Opening) product_cb Cyclobutyl Byproduct rearranged_cb->product_cb + Nu- product_ha Homoallyl Byproduct rearranged_ha->product_ha + Nu-

Caption: The S_N1 pathway leads to a stable but rearrangement-prone carbocation.

Experimental Protocols: Controlling the Reaction Outcome

The key to successfully using bromomethyl cyclopropanecarboxylates is to rigorously control the reaction conditions to favor the desired S_N2 pathway and suppress carbocation-mediated rearrangements.

Protocol: Synthesis of a Cyclopropylmethyl Amine via S_N2

This protocol details a general procedure for the amination of a bromomethyl cyclopropanecarboxylate, a common transformation in the synthesis of bioactive molecules.

Objective: To displace the bromide with a primary or secondary amine under conditions that strongly favor the S_N2 mechanism.

Methodology:

  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile). Stir the mixture at room temperature for 15 minutes.

    • Causality: The base is crucial for scavenging the HBr generated during the reaction, preventing protonation of the amine nucleophile which would render it unreactive. A polar aprotic solvent is chosen to maximize the nucleophilicity of the amine.[8]

  • Substrate Addition: To the stirred amine solution, add the bromomethyl cyclopropanecarboxylate derivative (1.0 equivalent) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (typically 50-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

    • Trustworthiness: Moderate heating accelerates the S_N2 reaction rate without providing excessive energy that could promote the S_N1 pathway. Careful monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol: Synthesis of a Cyclopropylmethyl Nitrile via S_N2

This protocol describes the introduction of a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Objective: To displace the bromide with a cyanide nucleophile, minimizing rearrangement byproducts.

Methodology:

  • Setup: In a round-bottom flask, dissolve the bromomethyl cyclopropanecarboxylate (1.0 eq) in a polar aprotic solvent like DMSO. Add potassium cyanide (KCN, 1.2 eq).

    • CAUTION: Cyanide salts are extremely toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to 80-90 °C. Follow the reaction's progress by TLC or GC-MS.

    • Causality: DMSO is an excellent solvent for S_N2 reactions involving anionic nucleophiles like cyanide. The elevated temperature is necessary to achieve a reasonable reaction rate.

  • Workup: After completion (typically 4-10 hours), cool the reaction to room temperature. Carefully quench the reaction by pouring it into a stirred mixture of ice and water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The crude nitrile can then be purified by column chromatography or distillation.

Data Summary: Navigating Reaction Parameters

The choice of nucleophile and solvent has a profound impact on the outcome of reactions with bromomethyl cyclopropanecarboxylates. The following table summarizes typical conditions and expected outcomes.

Nucleophile (Nu⁻)Solvent SystemTemp. (°C)Predominant PathwayTypical YieldsKey Considerations
R₂NH (Amine)DMF, CH₃CN50 - 70S_N2Good to ExcellentRequires a non-nucleophilic base (e.g., K₂CO₃, DIPEA).
N₃⁻ (Azide)DMSO, DMF25 - 60S_N2ExcellentAzide is an excellent nucleophile for clean S_N2 displacement.
CN⁻ (Cyanide)DMSO80 - 90S_N2GoodHighly toxic reagent. Risk of elimination at higher temperatures.
RS⁻ (Thiolate)Acetone, DMF25 - 50S_N2ExcellentThiolates are powerful nucleophiles; reactions are often rapid.
ROH (Alcohol)ROH (as solvent)50 - 100S_N1 / S_N2 MixPoor to ModerateSignificant rearrangement byproducts are common.[8]
H₂O (Water)H₂O, Dioxane80 - 100S_N1PoorDominated by rearrangement products (cyclobutanol, etc.).[16]

Application in Drug Discovery: From Building Block to Lead Candidate

The strategic incorporation of the cyclopropylmethyl group can dramatically enhance the pharmacological profile of a drug candidate. The journey from a simple bromomethyl cyclopropanecarboxylate building block to a complex, high-value molecule follows a logical synthetic progression.

Drug_Discovery_Flow bb Bromomethyl Cyclopropanecarboxylate (Building Block) step1 S_N2 Reaction Introduce Key Pharmacophore (e.g., Amine) bb:f1->step1:f0 intermediate Functionalized Intermediate step1:f1->intermediate:f0 step2 Further Elaboration (e.g., Amide Coupling, Cross-Coupling) intermediate:f1->step2:f0 candidate Final Drug Candidate step2:f1->candidate:f0

Caption: Synthetic workflow from a cyclopropyl building block to a drug candidate.

The value proposition of the cyclopropyl group is multifaceted:

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a comparable alkane, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3]

  • Potency Enhancement: The rigid structure of the ring can lock a molecule into a bioactive conformation, improving its binding affinity for the target protein.

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity and aqueous solubility, which are critical for optimizing a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Conclusion

Bromomethyl cyclopropanecarboxylates are powerful and versatile building blocks, but their reactivity is deceptively complex. A thorough understanding of the dichotomy between the S_N2 and S_N1 pathways is paramount for their successful application. By carefully selecting strong nucleophiles, polar aprotic solvents, and moderate temperatures, researchers can steer reactions decisively towards the desired S_N2 outcome, thereby avoiding the problematic carbocation rearrangements that plague S_N1 conditions. This control allows for the efficient and predictable installation of the cyclopropylmethyl motif, a structural unit that continues to add immense value to the development of next-generation therapeutics.

References

  • Jüstel, P. M., Stan, A., Pignot, C. D., & Ofial, A. R. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27.
  • Process for the production of cyclopropylmethyl halides. (2000).
  • Fuchs, R., Hallman, J. H., & Perlman, M. O. (n.d.).
  • (Bromomethyl)cyclopropane | CAS 7051-34-5 | Analytical Standard. (n.d.). Chemdor.
  • Reactivity of electrophilic cyclopropanes. (n.d.). PMC.
  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. (2022). Lookchem.
  • Why is cyclopropyl methyl carbocation exceptionally stable? (2020). Chem Zipper.
  • Activated Cyclopropanes: A Remarkable Breadth of Recent Chemistry. (2014). Who we serve.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Cyclization reactions of cyclopropane derivatives with conjug
  • The reactions of cyclopropyl(methyl)bromonium ion with benzene in the gas phase. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. (n.d.).
  • Activation of cyclopropanes by transition metals. (n.d.). Wikipedia.
  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (2016).
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). Chemical Reviews.
  • Stereoselective Cyclopropanation Reactions. (n.d.). Docentes FCT NOVA.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane. (n.d.). Benchchem.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).
  • Why is tri cyclo propyl methyl c
  • What is the production process of (Bromomethyl)cyclopropane? (2023). Guidechem.
  • (PDF) Reactivity of electrophilic cyclopropanes (2023). (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Process for the production of cyclopropylmethyl halides. (n.d.).
  • Carbocation stability comparison between two molecule. (2025). Chemistry Stack Exchange.
  • Reason behind stability of cyclopropylmethyl carboc
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008).
  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. (n.d.). ChemRxiv.
  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxyl
  • The Nature of the Ring-Opening Process in a Substituted Cyclopropylmethyliron Complex. (n.d.).
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES. (1999).
  • (Bromomethyl)
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023).
  • Cyclopropanecarboxylic acid patented technology retrieval search results. (n.d.).
  • (Bromomethyl)cyclopropane synthesis. (n.d.). ChemicalBook.
  • (Bromomethyl)cyclopropane 97 7051-34-5. (n.d.). Sigma-Aldrich.
  • Technical Support Center: (Chloromethyl)cyclopropane Substitution Reactions. (n.d.). Benchchem.
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. (n.d.).
  • Methyl 1-(bromomethyl)
  • An X- (X = I, Br)-Triggered Ring-Opening Coupling Reaction of Cyclopropenes with Organic Halides | Request PDF. (n.d.).
  • Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish. (n.d.).
  • (X=I, Br)-triggered ring-opening cyclization of cyclopropenyl-substituted alkyl halides or mesylates: an efficient and highly regio- and stereoselective approach to (E)-haloalkylidene 4-7-membered cyclic compounds. (2009). PubMed.
  • Synthesis of Methyl-2-bromomethylbenzo
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH.
  • Bimolecular Nucleophilic Substitution (SN2). (2023). YouTube.
  • [Nucleophilic substitution] Why is B the correct answer. (2020). Reddit.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Early-Stage Research Applications of Bromomethylphenyl Cyclopropanes

Introduction: The Strategic Value of the Cyclopropane Motif in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a constant endeavor. Among the array of structural motifs available to the drug hunter, the cyclopropane ring has emerged as a powerful and versatile tool.[1][2] This highly strained, three-membered carbocycle possesses a unique combination of rigidity and electronic character that sets it apart from its acyclic and larger-ring counterparts.[1] The coplanarity of its three carbon atoms, coupled with shorter and stronger carbon-carbon and carbon-hydrogen bonds, contributes to a range of desirable attributes in a drug candidate.[1][2]

The incorporation of a cyclopropane moiety can strategically enhance a molecule's potency, improve its metabolic stability by shielding it from enzymatic degradation, and reduce its potential for off-target effects.[1][3] Furthermore, the rigid nature of the cyclopropane ring can lock a flexible molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target.[4] It is for these reasons that a growing number of approved drugs and clinical candidates feature this compact and influential structural unit.[2][3][5] This guide will delve into the specific potential of a promising, yet underexplored, subclass: bromomethylphenyl cyclopropanes.

The Bromomethylphenyl Cyclopropane Scaffold: A Versatile Building Block for Medicinal Chemistry

The bromomethylphenyl cyclopropane scaffold represents a synthetically accessible and highly versatile building block for the construction of novel drug candidates. This structural motif combines the advantageous properties of the phenylcyclopropane core with the synthetic utility of a reactive bromomethyl handle. The phenyl group can engage in crucial interactions with biological targets, such as pi-stacking and hydrophobic interactions, while the cyclopropane ring provides conformational constraint and metabolic stability.[4][6] The bromomethyl group serves as a key functional handle for further molecular elaboration, allowing for the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

dot

Caption: Core components of the bromomethylphenyl cyclopropane scaffold.

Synthetic Strategies: Crafting the Core

The synthesis of bromomethylphenyl cyclopropanes can be approached through a variety of established and emerging methodologies in organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern on the phenyl ring and the required stereochemistry of the cyclopropane.

Key Synthetic Methodologies

A common strategy involves the cyclopropanation of a substituted styrene derivative, followed by functionalization to introduce the bromomethyl group. Alternatively, a pre-functionalized cyclopropane building block can be coupled with an appropriate aryl partner.

MethodDescriptionKey Features
Simmons-Smith Reaction A classic method for cyclopropanation of alkenes using a zinc carbenoid, often directed by a nearby hydroxyl group for stereocontrol.[7]High diastereoselectivity with allylic alcohols.[7]
Transition-Metal Catalyzed Cyclopropanation Utilizes transition metal catalysts (e.g., Rh, Cu, Pd) to decompose diazo compounds, generating a carbene that adds to an alkene.[8]High efficiency and control over stereochemistry.[9]
Michael-Initiated Ring Closure (MIRC) Involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring.[10]Good for constructing highly functionalized cyclopropanes.
Palladium-Catalyzed Cross-Coupling Enables the coupling of an aryl halide or triflate with a cyclopropyl organometallic reagent (e.g., Grignard or boronic acid).[11]Versatile for introducing the phenyl group onto a pre-formed cyclopropane.
Exemplary Synthetic Protocol: Synthesis of a 1-Aryl-2-(bromomethyl)cyclopropane Intermediate

This protocol outlines a general, multi-step approach to a bromomethylphenyl cyclopropane intermediate, starting from a substituted styrene.

Step 1: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

  • To a solution of the desired substituted styrene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 eq).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture at room temperature over 4-6 hours using a syringe pump.

  • Monitor the reaction by TLC until the styrene is consumed.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography to yield the ethyl 2-phenylcyclopropane-1-carboxylate.

Step 2: Reduction of the Ester to the Alcohol

  • To a solution of the ethyl 2-phenylcyclopropane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the (2-phenylcyclopropyl)methanol.

Step 3: Bromination of the Alcohol

  • To a solution of the (2-phenylcyclopropyl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add carbon tetrabromide (CBr₄, 1.2 eq).

  • Slowly add a solution of triphenylphosphine (PPh₃, 1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography to afford the desired 1-aryl-2-(bromomethyl)cyclopropane.

dot

Synthetic_Workflow Styrene Substituted Styrene CyclopropaneEster Ethyl 2-Phenylcyclopropane-1-carboxylate Styrene->CyclopropaneEster Rh-catalyzed Cyclopropanation CyclopropaneAlcohol (2-Phenylcyclopropyl)methanol CyclopropaneEster->CyclopropaneAlcohol LiAlH4 Reduction FinalProduct 1-Aryl-2-(bromomethyl)cyclopropane CyclopropaneAlcohol->FinalProduct Appel Reaction (CBr4, PPh3)

Caption: A general synthetic workflow for preparing bromomethylphenyl cyclopropanes.

Early-Stage Research Applications: Case Studies

While the specific term "bromomethylphenyl cyclopropanes" is not widely indexed in the literature, the core structural motif of a phenylcyclopropylmethyl group is present in several promising early-stage drug candidates.

Case Study: N-Substituted (2-Phenylcyclopropyl)methylamines as Selective Serotonin 2C Receptor Agonists

Researchers have designed and synthesized a series of N-substituted (2-phenylcyclopropyl)methylamines as selective agonists for the serotonin 2C (5-HT₂C) receptor, a target for antipsychotic medications.[12]

  • Rationale: The 2-phenylcyclopropylmethyl scaffold provides a rigid framework to orient the amine and phenyl groups in a specific spatial arrangement for optimal receptor binding.

  • Synthesis: The synthesis involved the preparation of a 2-phenylcyclopropanecarboxaldehyde, followed by reductive amination with various primary and secondary amines to generate a library of N-substituted analogs.

  • Biological Evaluation: The compounds were evaluated for their functional activity at 5-HT₂ receptors using a calcium flux assay.[13] This assay measures the increase in intracellular calcium concentration upon receptor activation.

  • Key Findings: Several compounds demonstrated high potency and selectivity for the 5-HT₂C receptor over other serotonin receptor subtypes.[12] Notably, some analogs exhibited functional selectivity, preferentially activating the Gq signaling pathway over β-arrestin recruitment, which is a desirable property for next-generation antipsychotics.[12] The N-benzyl substituted compound showed significant antipsychotic-like activity in an animal model of hyperactivity.[12]

dot

SAR_Serotonin_Agonists Scaffold Phenylcyclopropylmethyl Core Amine SAR Structure-Activity Relationship (SAR) Scaffold:amine->SAR Varying N-substituents Activity 5-HT2C Receptor Agonism (Calcium Flux Assay) SAR->Activity

Caption: SAR exploration of phenylcyclopropylmethylamines for 5-HT₂C agonism.

Key Experimental Protocols for Biological Evaluation

Once a library of bromomethylphenyl cyclopropane derivatives has been synthesized, a cascade of in vitro assays is necessary to characterize their biological activity and drug-like properties.

Protocol: Enzyme Inhibition Assay (General)

This protocol describes a general fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a compound against a purified enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add a small volume of the test compound dilutions to the wells.

    • Initiate the enzymatic reaction by adding the enzyme solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period.

    • Stop the reaction (if necessary) and add the fluorogenic substrate.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation/Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of a compound on the proliferation and viability of cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to a vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial for identifying promising drug candidates.[14]

AssayPurpose
Metabolic Stability (Microsomes) To assess the compound's susceptibility to metabolism by liver enzymes (cytochrome P450s).[14]
Plasma Protein Binding To determine the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to reach the target.[14]
Caco-2 Permeability To predict the intestinal absorption of a compound using a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium.[14]
hERG Inhibition To evaluate the potential for a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.
Cytotoxicity (e.g., HepG2 cells) To assess the general toxicity of a compound against a human liver cell line.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the bromomethylphenyl cyclopropane scaffold can provide valuable insights into the structural requirements for optimal biological activity.

dot

SAR_Insights cluster_Modifications Molecular Modifications cluster_Properties Impact on Properties Phenyl_Subs Phenyl Ring Substituents (Electronic & Steric Effects) Potency Binding Affinity & Potency Phenyl_Subs->Potency Selectivity Selectivity over Related Targets Phenyl_Subs->Selectivity ADME_Tox ADME/Tox Profile Phenyl_Subs->ADME_Tox Cyclopropane_Stereo Cyclopropane Stereochemistry (cis/trans Isomers) Cyclopropane_Stereo->Potency Cyclopropane_Stereo->Selectivity Bromomethyl_Derivs Derivatization of Bromomethyl Group (Amine, Ether, Thioether, etc.) Bromomethyl_Derivs->Potency Bromomethyl_Derivs->ADME_Tox

Caption: Key areas for SAR exploration of bromomethylphenyl cyclopropanes.

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its ability to interact with the target protein. Steric bulk can also play a crucial role in fitting into a binding pocket.

  • Cyclopropane Stereochemistry: The relative stereochemistry of the substituents on the cyclopropane ring (cis vs. trans) can have a profound effect on the overall three-dimensional shape of the molecule and, consequently, its biological activity.

  • Derivatization of the Bromomethyl Group: The versatility of the bromomethyl handle allows for the exploration of a wide range of functional groups. For example, conversion to an amine allows for the introduction of basicity and hydrogen bonding capabilities, which can be critical for target engagement.

Conclusion and Future Perspectives

Bromomethylphenyl cyclopropanes represent a promising and versatile scaffold for the discovery of novel therapeutics. Their synthesis is achievable through established chemical transformations, and the inherent properties of the cyclopropane ring offer significant advantages in terms of potency, metabolic stability, and conformational rigidity. The reactive bromomethyl group provides a gateway for the rapid generation of diverse chemical libraries, facilitating comprehensive SAR studies.

Future research in this area should focus on the systematic exploration of this scaffold against a wider range of biological targets. The development of stereoselective synthetic routes to access enantiomerically pure bromomethylphenyl cyclopropanes will be crucial for dissecting the specific interactions of each stereoisomer with its target. Furthermore, a deeper understanding of the ADME/Tox properties of this class of compounds will be essential for their successful translation into clinical candidates. As our understanding of the unique properties of strained ring systems continues to grow, the bromomethylphenyl cyclopropane motif is poised to become an increasingly valuable tool in the medicinal chemist's armamentarium.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). PMC. [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PMC. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.). ResearchGate. [Link]

  • The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. (2023). MDPI. [Link]

  • Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. (2017). PubMed. [Link]

  • Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. (2019). PubMed. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). American Journal of PharmTech Research. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]

  • a) Synthetic strategies towards functionalized cyclopropanes and... (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. [Link]

  • Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. (n.d.). PMC. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). PMC. [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). MDPI. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). ACS Publications. [Link]

  • Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. (2008). PubMed. [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. (2024). PMC. [Link]

  • In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (2020). ACS Publications. [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.). Wiley. [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. (2015). ResearchGate. [Link]

  • BJOC - Cyclopropanes and cyclopropenes: synthesis and applications. (2019). Beilstein Journals. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2015). ResearchGate. [Link]

  • Selected cyclopropane‐containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. (n.d.). ResearchGate. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.). PMC. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (n.d.). PMC. [Link]

  • Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell. (n.d.). PMC. [Link]

  • Synthesis and SAR of novel tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). (2009). PubMed. [Link]

Sources

Foundational

The Cyclopropyl Paradigm in Medicinal Chemistry: Mechanisms of Action and Synthetic Workflows for Cyclopropanecarboxylate Derivatives

Executive Summary In modern medicinal chemistry, the cyclopropyl ring has emerged as a privileged sp3-hybridized scaffold, bridging the gap between aliphatic flexibility and aromatic rigidity. Cyclopropanecarboxylate der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the cyclopropyl ring has emerged as a privileged sp3-hybridized scaffold, bridging the gap between aliphatic flexibility and aromatic rigidity. Cyclopropanecarboxylate derivatives, in particular, serve as critical building blocks and pharmacophores in a wide array of FDA-approved therapeutics, ranging from cystic fibrosis transmembrane conductance regulator (CFTR) modulators to monoamine oxidase (MAO) inhibitors and advanced anticonvulsants. This whitepaper dissects the core mechanisms of action driven by the cyclopropanecarboxylate moiety, elucidates its profound impact on physicochemical properties, and provides field-proven, self-validating synthetic workflows for its integration into drug candidates.

The Physicochemical Privilege of the Cyclopropyl Scaffold

The integration of a cyclopropanecarboxylate moiety into a drug molecule is rarely arbitrary. The cyclopropyl ring possesses unique structural features: the coplanarity of its three carbon atoms, unusually short C-C bonds (1.51 Å), and an enhanced π-character that allows it to engage in pseudo-aromatic interactions[1].

When utilized as an ester or carboxylic acid derivative, the cyclopropyl ring exerts a strong stabilizing effect on the adjacent carbonyl group. This thermodynamic stability, combined with the ring's inherent steric bulk and high bond strain, fundamentally alters the molecule's metabolic fate and target affinity. It acts as an exceptional bioisostere for both phenyl rings and alkenes, offering a lower molecular weight and reduced lipophilicity penalty while maintaining necessary spatial geometry[1].

Mechanistic Paradigms of Cyclopropanecarboxylate Derivatives

The mechanism of action (MoA) of cyclopropanecarboxylate-derived drugs generally falls into three distinct molecular paradigms:

Conformational Restriction & Target Affinity (CFTR Modulators)

In the treatment of cystic fibrosis, the F508del mutation causes the CFTR protein to misfold and undergo premature proteasomal degradation. Lumacaftor (VX-809), a first-in-class CFTR corrector, relies heavily on its 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide core[2].

Mechanism: The cyclopropanecarboxylate derivative acts as a conformational lock. Upon entering the endoplasmic reticulum (ER), the drug binds directly to the first transmembrane domain (TMD1) of the mutant CFTR protein. The cyclopropyl ring restricts the rotational freedom of the adjacent amide, perfectly orienting the molecule to form critical, thermodynamically stable salt-bridges and hydrogen bonds with residues Arg552 and Lys1292[2]. This stabilization masks the folding defect, allowing the protein to bypass ER quality control and traffic to the cell membrane.

Mechanism M1 Cyclopropanecarboxylate Derivative (e.g., VX-809) M2 Target Engagement (F508del-CFTR TMD1) M1->M2 Binding M3 Thermodynamic Stabilization (Salt-Bridges & H-Bonds) M2->M3 Conformational Lock M4 Prevention of Proteasomal Degradation M3->M4 ER Rescue M5 Restored Membrane Trafficking M4->M5 Clinical Efficacy

Mechanism of action for CFTR correctors utilizing a cyclopropanecarboxylate core.

Covalent Enzyme Inhibition via Reactive Intermediates (LSD1/MAO)

Cyclopropanecarboxylate derivatives are frequently utilized as synthetic precursors to cyclopropylamines (e.g., Tranylcypromine), which act as potent, irreversible inhibitors of Lysine-specific demethylase 1 (LSD1) and Monoamine oxidase (MAO)[3].

Mechanism: These compounds act as "suicide inhibitors." When the enzyme attempts to oxidize the substrate, the FAD cofactor initiates a single-electron transfer. The immense ring strain of the cyclopropyl moiety forces an immediate homolytic ring-opening event, generating a highly reactive radical intermediate. This radical rapidly forms a covalent adduct with the FAD cofactor or active-site cysteine residues, permanently neutralizing the enzyme's catalytic activity[3].

Metabolic Stability & Lipophilicity Modulation (Anticonvulsants)

Valproic acid (VPA) is a widely used antiepileptic drug, but its clinical utility is severely limited by life-threatening hepatotoxicity caused by its metabolism into 4-ene-VPA. To circumvent this, medicinal chemists have replaced the open-chain aliphatic groups with 2,2-dimethylcyclopropanecarboxylic acid derivatives[4].

Mechanism: The cyclopropyl ring provides the exact hydrophobic bulk required to penetrate the blood-brain barrier (BBB). However, unlike the flexible propyl chains of VPA, the rigid, sp3-hybridized cyclopropane ring cannot undergo β-oxidation or dehydrogenation by hepatic cytochrome P450 enzymes. The ring strain prohibits the formation of the toxic double bond, entirely eliminating the hepatotoxic liability while retaining potent anticonvulsant efficacy[4].

Quantitative Analysis of Scaffold Integration

The integration of cyclopropanecarboxylate derivatives fundamentally alters the pharmacokinetic profile of a drug. The table below summarizes the quantitative and qualitative shifts observed when transitioning from open-chain aliphatics to cyclopropyl scaffolds.

Physicochemical ParameterOpen-Chain Aliphatic (e.g., Valproic Acid)Cyclopropanecarboxylate DerivativeMechanistic Impact
Hybridization sp3 (Flexible)sp3 (Rigid, Coplanar)Entropic advantage during target binding; lower conformational penalty.
C-C Bond Length ~1.54 Å~1.51 ÅEnhanced π-character allows for pseudo-aromatic target interactions.
Metabolic Liability High (β-oxidation to 4-ene metabolites)Low (Ring strain prevents dehydrogenation)Elimination of hepatotoxicity and extended biological half-life[4].
Lipophilicity (ClogP) Baseline+0.4 to +0.6 relative to open chainImproved Blood-Brain Barrier (BBB) penetration and cellular permeability.

Experimental Workflows: Self-Validating Synthesis Protocols

To leverage the cyclopropanecarboxylate moiety in drug discovery, robust and scalable synthesis is required. Below is a self-validating protocol for the synthesis of 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid , the critical intermediate for Lumacaftor[5].

Phase 1: Phase-Transfer Catalyzed Cyclopropanation
  • Action : In a reactor, combine 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile (1.0 eq) with 1-bromo-2-chloroethane (1.5 eq). Add 50 wt% aqueous KOH (5.0 eq) and tetraoctylammonium bromide (Oct4NBr, 0.02 eq). Heat the biphasic mixture at 70 °C for 1 hour under vigorous stirring[5].

  • Causality : The formation of the highly strained cyclopropane ring requires overcoming significant steric and thermodynamic barriers. The phase-transfer catalyst (Oct4NBr) is critical; it escorts the hydroxide ion into the organic phase to facilitate the sequential double deprotonation of the acidic methylene group, driving the intramolecular SN2 ring closure. Without the catalyst, the reaction stalls at the mono-alkylated intermediate.

  • Self-Validation Checkpoint : Monitor the organic phase via GC-MS. The complete disappearance of the parent mass peak and the emergence of the[M+26] peak (addition of the ethylene bridge minus two protons) confirms successful cyclopropanation. Do not proceed to hydrolysis until conversion is >98%.

Phase 2: Sterically Hindered Nitrile Hydrolysis
  • Action : Isolate the cyclopropanecarbonitrile intermediate. Resuspend in ethanol (5 vol) and add 6 M NaOH (8.0 eq). Heat the mixture at 80 °C overnight. Cool to room temperature, evaporate the ethanol under vacuum, and partition the residue between water and MTBE. Acidify the aqueous layer with 1 M HCl to precipitate the product[5].

  • Causality : Nitriles adjacent to quaternary, sp3-hybridized carbons are notoriously resistant to hydrolysis due to severe steric shielding. High temperatures and a massive excess of a strong nucleophile (hydroxide) in a protic solvent (ethanol) are required to force the hydration to the amide and subsequent hydrolysis to the carboxylate.

  • Self-Validation Checkpoint : Perform 1H-NMR analysis on the precipitated solid. The absence of the nitrile carbon signal (~118 ppm in 13C-NMR) and the appearance of a highly deshielded carboxylic acid proton (>11 ppm in 1H-NMR), alongside the distinct symmetrical cyclopropyl multiplets (0.8–1.5 ppm), validates the structural integrity of the final target compound.

Workflow N1 Starting Material: Benzo[d][1,3]dioxole derivative N2 Phase-Transfer Alkylation (1-bromo-2-chloroethane, Base) N1->N2 N3 Cyclopropanecarbonitrile Intermediate N2->N3 N4 Alkaline Hydrolysis (6M NaOH, EtOH, 80°C) N3->N4 N5 Target Compound: Cyclopropanecarboxylic Acid N4->N5

Synthetic workflow for 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

Introduction: The Strategic Importance of Benzylic Substitution Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Benzylic Substitution

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive benzylic bromide, a stable cyclopropane ring, and a methyl ester. The benzylic bromide is the focal point for nucleophilic substitution, a cornerstone of organic synthesis.

The reactivity of benzylic halides is significantly enhanced compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reactions through resonance.[1][2][3] For a primary benzylic bromide such as the title compound, the SN2 pathway is often favored, particularly with strong, non-bulky nucleophiles.[2][4] This mechanism involves a concerted backside attack by the nucleophile, leading to inversion of stereochemistry if the benzylic carbon were chiral. However, the SN1 pathway, which proceeds through a resonance-stabilized benzylic carbocation, can become competitive under conditions that favor its formation, such as with weaker nucleophiles or in polar, protic solvents.[2][5]

This document provides a comprehensive guide to performing nucleophilic substitution reactions on Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. It details protocols for reactions with common classes of nucleophiles—amines, thiols, and alcohols—and offers insights into reaction optimization, work-up, and product characterization.

Reaction Workflow Overview

The general workflow for the nucleophilic substitution of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a straightforward yet versatile process. It begins with the dissolution of the benzylic bromide in an appropriate solvent, followed by the introduction of the chosen nucleophile. The reaction is then typically stirred at a specific temperature for a duration sufficient to ensure complete conversion. Post-reaction, a standard aqueous work-up is performed to remove inorganic byproducts and unreacted starting materials. The final step involves purification of the crude product, most commonly via column chromatography or recrystallization, to yield the desired substituted product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve Substrate Dissolve Substrate Add Nucleophile Add Nucleophile Dissolve Substrate->Add Nucleophile Step 1 Stir at Temp Stir at Defined Temperature Add Nucleophile->Stir at Temp Step 2 Aqueous Work-up Aqueous Work-up Stir at Temp->Aqueous Work-up Monitor Progress Purification Purification Aqueous Work-up->Purification Step 3 Final Product Final Product Purification->Final Product

Caption: General workflow for nucleophilic substitution.

Experimental Protocols

The following protocols are designed as a starting point for the nucleophilic substitution of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific nucleophiles.

Materials and Equipment
  • Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

  • Selected Nucleophile (e.g., primary/secondary amine, thiol, alcohol)

  • Anhydrous Solvent (e.g., Acetonitrile, DMF, THF, Dichloromethane)

  • Base (if required, e.g., Triethylamine, Potassium Carbonate, Sodium Hydride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography setup or recrystallization apparatus

  • Rotary evaporator

General Safety Precautions
  • Benzylic bromides are lachrymators and should be handled in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Substitution with Amine Nucleophiles

This protocol describes the reaction with a primary or secondary amine to form the corresponding benzylic amine.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (1.0 eq). Dissolve the substrate in a suitable anhydrous solvent (e.g., acetonitrile or THF, 0.1 M concentration).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 2.0 eq) to the solution. If the amine is used as its hydrochloride salt, or to scavenge the HBr byproduct, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 - 2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired benzylic amine.

Protocol 2: Substitution with Thiol Nucleophiles

This protocol details the reaction with a thiol to form the corresponding benzylic sulfide.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq) in a polar aprotic solvent such as DMF or acetonitrile (0.1 M).

  • Thiolate Formation: Add a base such as potassium carbonate or sodium hydride (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to generate the thiolate anion.

  • Addition of Electrophile: Add a solution of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Substitution with Alcohol Nucleophiles (Williamson Ether Synthesis)

This protocol outlines the synthesis of a benzylic ether from an alcohol.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a suspension of a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere, add the alcohol (1.1 eq) dropwise at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (1.0 eq) in the same anhydrous solvent.

  • Reaction: Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting bromide. Gentle heating may be required for less reactive alcohols.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate. Purify the resulting crude ether by flash column chromatography.

Data Presentation: Reaction Parameter Summary

The choice of reaction conditions is critical for a successful nucleophilic substitution. The following table provides a general guideline for various nucleophiles.

Nucleophile ClassTypical Solvent(s)Base (if needed)Temperature (°C)Typical Reaction Time (h)
Amines Acetonitrile, THF, DCMTriethylamine, K₂CO₃25 - 602 - 24
Thiols DMF, AcetonitrileK₂CO₃, NaH251 - 6
Alcohols THF, DMFNaH, KOtBu0 - 604 - 24

Mechanistic Considerations and Causality

The choice between SN1 and SN2 pathways is influenced by several factors.[5][7]

  • Nucleophile Strength: Strong nucleophiles, such as thiolates and primary amines, favor the bimolecular SN2 mechanism.[5] Weaker nucleophiles, like alcohols and water, may favor the SN1 pathway, especially with heating.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, acetonitrile) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[5] Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate of an SN1 reaction.

  • Leaving Group: Bromide is an excellent leaving group, being the conjugate base of a strong acid (HBr), which facilitates both SN1 and SN2 reactions.[8]

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway A Strong Nucleophile C Concerted Mechanism A->C B Polar Aprotic Solvent B->C Product Product C->Product D Weak Nucleophile F Carbocation Intermediate D->F E Polar Protic Solvent E->F F->Product

Caption: Factors influencing SN1 vs. SN2 pathways.

Troubleshooting and Self-Validation

A self-validating protocol includes checkpoints to ensure the reaction is proceeding as expected.

IssuePossible CauseSuggested Solution
No reaction or slow reaction - Poor nucleophile- Inactive reagents- Low temperature- Use a stronger nucleophile or add a catalyst- Check the quality of reagents- Increase the reaction temperature
Multiple products observed by TLC - Side reactions (e.g., elimination, over-alkylation)- Decomposition of starting material or product- Use milder reaction conditions- Use a non-nucleophilic base- Ensure anhydrous conditions
Difficult purification - Similar polarity of product and starting material- Presence of non-polar byproducts (e.g., from mineral oil)- Optimize the mobile phase for column chromatography- Perform a pre-purification work-up (e.g., hexane wash for NaH)

Characterization of Products

The successful synthesis of the desired product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Look for the disappearance of the benzylic -CH₂Br signal (around 4.5 ppm in ¹H NMR) and the appearance of a new signal corresponding to the -CH₂-Nu group.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Observe changes in the fingerprint region and the appearance of new functional group stretches (e.g., N-H for primary/secondary amines).

References

  • Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. (n.d.).
  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides - Benchchem. (n.d.).
  • Ch 11 : Nucleophilic substitution of benzylic halides - Chemistry - University of Calgary. (n.d.).
  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.).
  • Reactions at the benzylic position (video) - Khan Academy. (n.d.).
  • 7.12: Comparison of SN1 and SN2 Reactions - Chemistry LibreTexts. (2020, May 30).
  • Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025, June 24).
  • Experiment 7 — Nucleophilic Substitution. (n.d.).
  • Nucleophilic Substitution Reactions - An Introduction - Chemistry Steps. (2021, October 26).

Sources

Application

Application Notes and Protocols: A Step-by-Step Guide to Functionalizing the Bromomethyl Moiety in Cyclopropanecarboxylates

For Researchers, Scientists, and Drug Development Professionals The cyclopropane ring is a highly sought-after motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and improve the met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring is a highly sought-after motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and improve the metabolic stability and binding affinity of drug candidates.[1][2] Ethyl 1-(bromomethyl)cyclopropanecarboxylate and its analogs are versatile building blocks that serve as a gateway to a diverse array of functionalized cyclopropane-containing molecules. The bromomethyl group is a reactive handle that can be readily transformed into a variety of other functional groups through nucleophilic substitution and radical-mediated processes.

This guide provides a detailed, step-by-step exploration of the key strategies for functionalizing the bromomethyl moiety in cyclopropanecarboxylates. We will delve into the underlying mechanisms, provide field-proven protocols, and offer insights into experimental design and potential challenges.

The Workhorse of Functionalization: Nucleophilic Substitution (SN2) Reactions

The primary pathway for functionalizing the bromomethyl group in cyclopropanecarboxylates is the bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the bromine, while the bromide ion simultaneously departs as a leaving group.[5][6][7] This single-step process leads to an inversion of stereochemistry at the reaction center, although for the achiral bromomethyl group, this is not a primary concern.[8]

The reactivity of the bromomethyl group is analogous to that of other primary alkyl bromides, making it an excellent substrate for SN2 reactions.[9] The key to successful functionalization lies in the appropriate choice of nucleophile, solvent, and reaction conditions to achieve high yields and minimize side reactions.

Introduction of Nitrogen Nucleophiles: Gateway to Amines and Azides

The incorporation of nitrogen-containing functional groups is a cornerstone of drug design. The bromomethyl moiety provides a convenient entry point for the synthesis of cyclopropylmethylamines and related structures.

A robust and widely used method for the preparation of primary amines from alkyl halides is a two-step sequence involving the introduction of an azide group followed by its reduction.[10][11] This approach avoids the common problem of over-alkylation that can occur with direct amination using ammonia.[12][13]

The first step is a classic SN2 reaction with sodium azide to form the corresponding alkyl azide. The azide anion (N₃⁻) is an excellent nucleophile, and the reaction typically proceeds smoothly in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9][14] The resulting azidomethylcyclopropane derivative is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.[10]

Protocol 1: Synthesis of Ethyl 1-(azidomethyl)cyclopropanecarboxylate

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 1-(bromomethyl)cyclopropanecarboxylate1.0207.062.07 g
Sodium Azide (NaN₃)1.565.010.98 g
Dimethylformamide (DMF)-73.0920 mL

Procedure:

  • To a stirred solution of ethyl 1-(bromomethyl)cyclopropanecarboxylate (10 mmol) in DMF (20 mL) in a round-bottom flask, add sodium azide (15 mmol).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 1-(azidomethyl)cyclopropanecarboxylate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure azide.

Protocol 2: Reduction of Ethyl 1-(azidomethyl)cyclopropanecarboxylate to Ethyl 1-(aminomethyl)cyclopropanecarboxylate

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 1-(azidomethyl)cyclopropanecarboxylate1.0169.181.69 g
Lithium Aluminum Hydride (LiAlH₄)1.537.950.57 g
Anhydrous Tetrahydrofuran (THF)-72.1130 mL

Procedure:

  • To a stirred suspension of LiAlH₄ (15 mmol) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere, add a solution of ethyl 1-(azidomethyl)cyclopropanecarboxylate (10 mmol) in anhydrous THF (10 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the azide is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL) at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 1-(aminomethyl)cyclopropanecarboxylate.

  • Purify the product by column chromatography or distillation under reduced pressure.

sn2_azide_reduction start Ethyl 1-(bromomethyl)cyclopropanecarboxylate azide Ethyl 1-(azidomethyl)cyclopropanecarboxylate start->azide  NaN₃, DMF (Sɴ2) amine Ethyl 1-(aminomethyl)cyclopropanecarboxylate azide->amine  LiAlH₄, THF (Reduction)

Caption: Synthesis of primary amine via azide intermediate.

Introduction of Oxygen Nucleophiles: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective method for the formation of ethers from an alkoxide and an alkyl halide.[12][15][16][17] This reaction is well-suited for the functionalization of bromomethyl cyclopropanecarboxylates, allowing for the introduction of a wide variety of alkoxy groups.

The first step involves the deprotonation of an alcohol with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide.[15] The alkoxide then acts as a potent nucleophile, displacing the bromide in an SN2 reaction.[3] To ensure a successful reaction, a primary alkyl halide like the bromomethyl cyclopropanecarboxylate is ideal to avoid competing elimination reactions.[17]

Protocol 3: Synthesis of Ethyl 1-(ethoxymethyl)cyclopropanecarboxylate

ReagentMolar Eq.MW ( g/mol )Amount
Ethanol1.246.070.55 mL
Sodium Hydride (60% dispersion in oil)1.124.000.44 g
Ethyl 1-(bromomethyl)cyclopropanecarboxylate1.0207.062.07 g
Anhydrous Tetrahydrofuran (THF)-72.1130 mL

Procedure:

  • To a stirred suspension of sodium hydride (11 mmol) in anhydrous THF (15 mL) at 0 °C under an inert atmosphere, add ethanol (12 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of ethyl 1-(bromomethyl)cyclopropanecarboxylate (10 mmol) in anhydrous THF (15 mL) dropwise to the freshly prepared sodium ethoxide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

williamson_ether_synthesis alcohol R-OH alkoxide R-O⁻ Na⁺ alcohol->alkoxide  NaH, THF ether Ethyl 1-((alkoxy)methyl)cyclopropanecarboxylate alkoxide->ether  Sɴ2 bromo Ethyl 1-(bromomethyl)cyclopropanecarboxylate bromo->ether

Caption: Williamson ether synthesis workflow.

Introduction of Sulfur Nucleophiles: Thioether Synthesis

The synthesis of thioethers, or sulfides, can be readily achieved by the reaction of a thiol with an alkyl halide in the presence of a base.[18][19][20] This reaction is analogous to the Williamson ether synthesis and proceeds via an SN2 mechanism. The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion, which then displaces the bromide.

Protocol 4: Synthesis of Ethyl 1-((ethylthio)methyl)cyclopropanecarboxylate

ReagentMolar Eq.MW ( g/mol )Amount
Ethanethiol1.162.130.81 mL
Sodium Hydroxide1.240.000.48 g
Ethyl 1-(bromomethyl)cyclopropanecarboxylate1.0207.062.07 g
Ethanol-46.0730 mL

Procedure:

  • Dissolve sodium hydroxide (12 mmol) in ethanol (20 mL) in a round-bottom flask.

  • To this solution, add ethanethiol (11 mmol) dropwise at room temperature.

  • Stir the mixture for 15 minutes to ensure complete formation of the sodium thiolate.

  • Add a solution of ethyl 1-(bromomethyl)cyclopropanecarboxylate (10 mmol) in ethanol (10 mL) to the reaction mixture.

  • Heat the reaction to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and diethyl ether (50 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude thioether.

  • Purify by column chromatography or distillation.

Introduction of Carbon Nucleophiles: Cyanide and Grignard Reagents

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. The bromomethyl group can be displaced by various carbon-based nucleophiles to extend the carbon skeleton.

The reaction of alkyl halides with sodium or potassium cyanide is a straightforward method for the introduction of a nitrile group.[9][21][22] This SN2 reaction is typically carried out in a polar aprotic solvent. The resulting cyclopropylmethyl cyanide can be further elaborated, for example, by hydrolysis to a carboxylic acid or reduction to a primary amine.

Protocol 5: Synthesis of Ethyl 1-(cyanomethyl)cyclopropanecarboxylate

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 1-(bromomethyl)cyclopropanecarboxylate1.0207.062.07 g
Sodium Cyanide (NaCN)1.249.010.59 g
Dimethyl Sulfoxide (DMSO)-78.1320 mL

Procedure:

  • In a round-bottom flask, dissolve ethyl 1-(bromomethyl)cyclopropanecarboxylate (10 mmol) in DMSO (20 mL).

  • Add sodium cyanide (12 mmol) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water (100 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

The formation of a Grignard reagent from bromomethyl cyclopropane derivatives can be challenging due to the high reactivity of the cyclopropylmethyl system.[10] The initially formed Grignard reagent can undergo rapid rearrangement (ring-opening) to form the but-3-enylmagnesium bromide.[14] This rearrangement makes it difficult to use the cyclopropylmethyl Grignard reagent in subsequent reactions to form C-C bonds while retaining the cyclopropane ring. Therefore, direct formation and use of Grignard reagents from bromomethyl cyclopropanecarboxylates are generally not a preferred method for functionalization without specialized conditions to suppress rearrangement.

Halogen Exchange: The Finkelstein Reaction

The Finkelstein reaction allows for the exchange of one halogen for another on an alkyl halide.[8][19][23][24] Treating an alkyl bromide with sodium iodide in acetone can efficiently produce the corresponding alkyl iodide. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone. The resulting iodomethyl derivative is more reactive towards nucleophilic substitution than the starting bromide.

Protocol 6: Synthesis of Ethyl 1-(iodomethyl)cyclopropanecarboxylate

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 1-(bromomethyl)cyclopropanecarboxylate1.0207.062.07 g
Sodium Iodide (NaI)3.0149.894.50 g
Acetone-58.0840 mL

Procedure:

  • Dissolve ethyl 1-(bromomethyl)cyclopropanecarboxylate (10 mmol) in acetone (40 mL) in a round-bottom flask.

  • Add sodium iodide (30 mmol) and heat the mixture to reflux.

  • Stir at reflux for 2-3 hours. The formation of a white precipitate (NaBr) will be observed.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and saturated aqueous sodium thiosulfate solution (20 mL) to remove any residual iodine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl 1-(iodomethyl)cyclopropanecarboxylate.

  • The product is often used in the next step without further purification.

Harnessing Unpaired Electrons: Radical-Mediated Functionalization

Radical reactions offer a complementary approach to nucleophilic substitution for the functionalization of the bromomethyl group. These reactions proceed through open-shell intermediates and can tolerate a wider range of functional groups that might be sensitive to the basic or nucleophilic conditions of SN2 reactions.[25]

Photocatalytic Radical/Polar Crossover for Cyclopropanation

Recent advances in photoredox catalysis have enabled the generation of halomethyl radicals under mild conditions.[25][26] These radicals can add to alkenes, and the resulting radical intermediate can then undergo a cyclization to form a new cyclopropane ring. This radical/polar crossover strategy allows for the construction of more complex cyclopropane-containing molecules.[26]

The process typically involves a photocatalyst that, upon excitation with visible light, can induce the homolytic cleavage of a C-I or C-Br bond of a suitable reagent to generate a halomethyl radical.[25] This radical then participates in the desired transformation. While direct photocatalytic functionalization of bromomethyl cyclopropanecarboxylates is an emerging area, the principles of radical generation and subsequent reactions are applicable.

radical_cyclopropanation reagent Halomethyl Reagent radical Halomethyl Radical (•CH₂X) reagent->radical  Photocatalyst, light adduct Radical Adduct radical->adduct alkene Alkene alkene->adduct  Radical Addition cyclopropane Functionalized Cyclopropane adduct->cyclopropane  Radical/Polar Crossover

Caption: General scheme for photocatalytic cyclopropanation.

Potential Pitfalls and Considerations

While the functionalization of bromomethyl cyclopropanecarboxylates is generally efficient, there are potential side reactions and challenges to be aware of:

  • Ring-Opening: The cyclopropylmethyl system is known to be susceptible to ring-opening under certain conditions, particularly those that generate a cationic or radical intermediate at the methyl carbon.[10][14] This can lead to the formation of homoallylic products. Careful control of reaction conditions to favor the SN2 pathway is crucial to avoid this.

  • Elimination Reactions: With sterically hindered or strongly basic nucleophiles, E2 elimination to form a methylenecyclopropane derivative can compete with SN2 substitution. Using less hindered nucleophiles and milder bases can mitigate this issue.

  • Hydrolysis of the Ester: Under strongly acidic or basic conditions, the carboxylate ester group can be hydrolyzed. If the ester is to be preserved, reaction conditions should be chosen accordingly.

Conclusion

Ethyl 1-(bromomethyl)cyclopropanecarboxylate is a valuable and versatile building block for the synthesis of a wide range of functionalized cyclopropane derivatives. The primary route for its transformation is through SN2 reactions with a diverse array of nucleophiles, allowing for the introduction of nitrogen, oxygen, sulfur, and carbon-based functional groups. Emerging radical-mediated methods offer complementary strategies for C-C bond formation under mild conditions. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters are key to successfully harnessing the synthetic potential of this important class of compounds in drug discovery and development.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Phelan, J. P., Lang, S. B., Compton, J. S., Kelly, C. B., Dykstra, R., Gutierrez, O., & Molander, G. A. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Journal of the American Chemical Society, 140(25), 8037–8047.
  • Phelan, J. P., Lang, S. B., Compton, J. S., Kelly, C. B., Dykstra, R., Gutierrez, O., & Molander, G. A. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. PubMed Central.
  • Master Organic Chemistry. (2026, January 9). The SN2 Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Retrieved from [Link]

  • ACS Publications. (2021, October 18). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PMC. (n.d.). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 23.2. Preparation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Learner. (2025, September 25). Thioether: Structure, Formula, Synthesis, and Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, June 4). Finkelstein Reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Chemistry Learner. (2020, May 29). Finkelstein Reaction: Definition, Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]

  • TSpace. (n.d.). Towards the Synthesis of Borylated (Aminomethyl) Cyclopropanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthetic applications of metal halides. Conversion of cyclopropylmethanols into homoallylic halides. Retrieved from [Link]

  • COPYRIGHTED MATERIAL. (n.d.). structure and reactivity of the cyclopropane species.
  • MDPI. (2024, November 13). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Retrieved from [Link]

  • PubMed. (2024, May 10). Synthesis of Borylated (Aminomethyl)cyclopropanes Using C1-Bisnucleophiles. Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • PubMed. (2024, May 10). Synthesis of Borylated (Aminomethyl)cyclopropanes Using C1-Bisnucleophiles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 23.2. Preparation of Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 25). Thioether Formation. Retrieved from [Link]

  • Google. (n.d.). Grignard reagent formation.
  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, May 23). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2025, August 5). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Retrieved from [Link]

  • SlidePlayer. (2022, August 28). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophilic substitution reactions of allylic halides carrying electron-withdrawing substituents in the γ-position. Formation of cyclopropanes from dimethyl 2-bromo-2-methylpropylidenemalonate. Retrieved from [Link]

  • PubMed. (2002, March 22). Gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of ethyl 1-(4-cyanophenylaminocarbonyl)cyclopropanecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • PMC. (n.d.). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Retrieved from [Link]

  • Beilstein Journals. (2023, June 21). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

  • YouTube. (2022, June 19). How to convert Ethyl Bromide to Ethyl Cyanide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Methylenecyclopropanecarboxylic acid ethyl ester. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Retrieved from [Link]

Sources

Method

Palladium-catalyzed cross-coupling reaction conditions for CAS 873372-30-6

Application Note: Late-Stage Functionalization of CAS 873372-30-6 via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Executive Summary In contemporary drug discovery, the 1-phenylcyclopropane-1-carboxylate motif is fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of CAS 873372-30-6 via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Executive Summary

In contemporary drug discovery, the 1-phenylcyclopropane-1-carboxylate motif is frequently deployed as a conformationally restricted bioisostere for gem-dimethyl or standard phenyl groups. CAS 873372-30-6 (Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate) serves as a highly versatile building block for these architectures[1]. This application note details the chemoselective palladium-catalyzed cross-coupling of its benzyl bromide moiety, providing a self-validating protocol designed to maximize yield while preserving the base-sensitive methyl ester.

Strategic Rationale & Mechanistic Causality

The functionalization of benzyl bromides presents unique mechanistic advantages and challenges[2]. Unlike standard alkyl halides, benzyl bromides lack β -hydrogens, which completely eliminates the risk of β -hydride elimination—a common failure point in sp3 cross-couplings[3]. This allows chemists to utilize standard, highly robust phosphine ligands (e.g., dppf, PPh3) without the strict necessity for sterically demanding Buchwald-type ligands.

However, the high electrophilicity of the benzylic position introduces a different competing pathway: Wurtz-type homocoupling (forming a bibenzyl dimer). Homocoupling occurs when the oxidative addition complex (Pd(II)-benzyl) reacts with another equivalent of the benzyl bromide before transmetalation can occur.

Causality of Condition Selection: To suppress homocoupling, the rate of transmetalation must be significantly accelerated[4]. This is achieved by utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H2O) and a soluble base. The aqueous phase ensures the rapid formation of the highly reactive boronate complex, which undergoes transmetalation orders of magnitude faster than the competing homocoupling pathway[5]. Furthermore, the use of mild carbonate bases (K2CO3) ensures absolute chemoselectivity, leaving the cyclopropanecarboxylate methyl ester completely intact.

Catalytic Pathway

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Benzyl Complex Pd0->OxAdd CAS 873372-30-6 (Csp3-Br Cleavage) TransMet Transmetalation Pd(II) Diaryl/Alkyl OxAdd->TransMet Ar-B(OH)2 + Base (Halide Exchange) RedElim Reductive Elimination Diarylmethane Product TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Figure 1: Pd-catalyzed cross-coupling cycle for CAS 873372-30-6.

Reaction Optimization & Quantitative Benchmarking

The following table summarizes the optimization landscape for the coupling of CAS 873372-30-6 with a standard arylboronic acid. The data illustrates the critical role of the biphasic solvent system in product distribution.

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (2.0 eq)Solvent System (0.2 M)Temp (°C)Yield (%)Homocoupling (%)
1Pd(OAc)2PPh3K2CO3Toluene (Anhydrous)904525
2Pd(PPh3)4NoneNa2CO3DMF/H2O (5:1)807212
3 Pd(dppf)Cl2·CH2Cl2 None K2CO3 1,4-Dioxane/H2O (4:1) 80 94 < 2
4Pd2(dba)3XPhosK3PO4THF/H2O (10:1)65884

Analysis: Entry 3 is the optimal condition. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, facilitating rapid reductive elimination, while the 4:1 Dioxane/H2O ratio provides the perfect dielectric environment to solubilize both the organic substrate and the inorganic base, driving transmetalation and suppressing the dimer impurity.

Self-Validating Standard Operating Protocol (SOP)

Scale: 1.0 mmol of CAS 873372-30-6

Step 1: Reagent Preparation & Inertion

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add CAS 873372-30-6 (269.1 mg, 1.0 mmol)[1], the desired arylboronic acid (1.2 mmol, 1.2 eq), K2CO3 (276.4 mg, 2.0 mmol, 2.0 eq), and Pd(dppf)Cl2·CH2Cl2 (40.8 mg, 0.05 mmol, 5 mol%).

  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfill. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.

Step 2: Solvent Addition & Reaction Execution 3. In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized water (5.0 mL total volume). Degas this mixture by sparging with nitrogen gas for 15 minutes. 4. Add the degassed solvent mixture to the Schlenk tube via syringe. 5. Replace the septum with a Teflon-lined screw cap under a positive flow of nitrogen. 6. Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 4 hours. Causality: High stirring rates are mandatory in biphasic systems to maximize the interfacial surface area where transmetalation occurs.

Step 3: In-Process Control (IPC) & Validation 7. Self-Validation Check: After 4 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 200 µL EtOAc, and wash with 200 µL water. 8. Analyze the organic layer via TLC (Hexanes:EtOAc 4:1) and LC-MS.

  • TLC: Confirm the disappearance of the starting material (UV-active, stains dark brown with KMnO4).

  • LC-MS: Confirm the absence of the m/z ~268/270 isotopic doublet (characteristic of the 1:1 79Br/81Br ratio) and the appearance of the target [M+H]+ mass.

Step 4: Work-Up & Purification 9. Dilute the reaction mixture with EtOAc (15 mL) and transfer to a separatory funnel. 10. Wash the organic layer with water (2 × 10 mL) and brine (10 mL). 11. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (SiO2, gradient elution 0% to 20% EtOAc in Hexanes) to afford the pure diarylmethane derivative. The methyl ester remains intact, validated by a sharp singlet at ~3.6 ppm in the 1H NMR spectrum.

References

  • Yu, W.-Y., et al. "Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates." Organic Letters, 2008.[Link]

  • Chupak, L. S., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Benzyl Indium Reagents with Aryl Iodides." The Journal of Organic Chemistry, 2010.[Link]

  • "Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides." Chemical Science, 2021.[Link]

Sources

Application

Application Notes and Protocols for the Hydrolysis of 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate Derivatives

Introduction: Navigating the Hydrolysis of a Challenging Prodrug Moiety The 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate scaffold is a key structural motif in medicinal chemistry and drug development, often employed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Hydrolysis of a Challenging Prodrug Moiety

The 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate scaffold is a key structural motif in medicinal chemistry and drug development, often employed as a linker or a precursor in the synthesis of complex pharmaceutical agents. The ester linkage in these derivatives is designed for strategic cleavage, typically to release an active carboxylic acid metabolite. However, the hydrolysis of this specific ester presents a unique set of challenges that demand carefully tailored protocols.

Two primary structural features complicate this transformation:

  • Enhanced Ester Stability: Esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability against both acid- and base-catalyzed hydrolysis.[1][2] This phenomenon is attributed to hyperconjugative stabilization from the cyclopropyl group, which has conjugative properties similar to a carbon-carbon double bond.[2] Consequently, standard mild hydrolysis conditions are often sluggish and inefficient.

  • Competing Reactivity of the Benzylic Bromide: The presence of a bromomethyl group on the phenyl ring introduces a reactive benzylic halide. This site is susceptible to nucleophilic substitution (SN2) reactions, especially under the basic conditions required for saponification. The hydroxide or alkoxide ions intended to hydrolyze the ester can instead attack the benzylic carbon, leading to the formation of undesired alcohol or ether byproducts.

This guide provides a detailed analysis of these challenges and offers robust, validated protocols for achieving clean and efficient hydrolysis. We will explore base-catalyzed, acid-catalyzed, and enzymatic methods, explaining the rationale behind each approach to empower researchers to select and optimize the ideal conditions for their specific derivative.

Chemical Pathways: The Target Reaction and Potential Pitfalls

The primary goal is the selective cleavage of the ester bond. However, an understanding of the competing side reaction is crucial for successful protocol design.

cluster_main Reaction Pathways cluster_desired Desired Pathway: Saponification cluster_side Potential Side Reaction: SN2 Substitution Start 1-(4-(bromomethyl)phenyl) cyclopropanecarboxylate Derivative Reagents Hydrolysis Conditions (e.g., OH⁻, H₂O) Start->Reagents Intermediate Tetrahedral Intermediate (at carbonyl carbon) Reagents->Intermediate Nucleophilic Acyl Substitution Side_Product Benzylic Alcohol/Ether Byproduct (Ester Intact) Reagents->Side_Product Nucleophilic Attack at Benzylic Carbon Desired_Product Target Carboxylic Acid + 4-(bromomethyl)phenylmethanol Intermediate->Desired_Product Elimination of Leaving Group Setup 1. Setup - Dissolve Ester in THF/H₂O - Add LiOH·H₂O Reaction 2. Reaction - Heat to 65°C - Monitor by TLC/HPLC Setup->Reaction Workup 3. Workup - Remove THF - Acidify with HCl - Extract with EtOAc Reaction->Workup Purification 4. Purification - Recrystallization or Chromatography Workup->Purification Product Pure Carboxylic Acid Purification->Product

Sources

Method

Application Note: Advanced Grignard Reagent Formation from Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

Introduction & Mechanistic Rationale The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the generation of polyfunctional organometallic intermediates. Methyl 1-(4-(bromomethyl)phenyl)cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the generation of polyfunctional organometallic intermediates. Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a highly valuable, bifunctional building block containing both a reactive benzyl bromide moiety and a methyl ester group.

Converting this substrate into a stable Grignard reagent presents a significant chemical paradox. Standard Grignard formation conditions typically result in two catastrophic failure modes:

  • Wurtz Homocoupling: Benzyl halides are highly susceptible to single-electron transfer (SET) from the magnesium surface, generating long-lived benzyl radicals that rapidly dimerize before organometallic insertion is complete.

  • Nucleophilic Acyl Substitution (Ester Attack): Grignard reagents are potent nucleophiles that readily attack ester groups to form tertiary alcohols[4]. If the Grignard reagent is formed under standard batch conditions (room temperature), it will rapidly undergo intermolecular or intramolecular addition to the methyl cyclopropanecarboxylate moiety, leading to uncontrolled oligomerization [5].

The Solution: Kinetic Control and Salt-Mediated Insertion

To bypass these competing pathways, we employ a combination of low-temperature kinetic control and LiCl-mediated direct magnesium insertion [2]. The addition of anhydrous LiCl profoundly alters the macroscopic and microscopic kinetics of the reaction. LiCl breaks up polymeric organomagnesium aggregates, forming a highly soluble RMgX⋅LiCl complex. This cleans the magnesium surface, drastically accelerating the rate of insertion at temperatures as low as 0 °C. At this temperature, the ester moiety—which is already partially sterically shielded by the cyclopropane ring—remains kinetically stable against the organomagnesium species [1].

Alternatively, Continuous Flow processing can be utilized to physically separate the generation of the Grignard reagent from potential side reactions by strictly limiting the residence time of the reactive species[3].

Pathway cluster_0 Standard Batch Conditions cluster_1 Kinetically Controlled Conditions Substrate Methyl 1-(4-(bromomethyl)phenyl) cyclopropanecarboxylate StdMg Mg turnings, THF 20 - 40 °C Substrate->StdMg LiClMg Mg turnings, LiCl, THF 0 °C Substrate->LiClMg FlowMg Continuous Flow Mg Bed Short Residence Time Substrate->FlowMg Wurtz Wurtz Homocoupling (Dimerization) StdMg->Wurtz SET Pathway EsterAttack Intermolecular Ester Attack StdMg->EsterAttack Nucleophilic Addition Target Stable Benzylmagnesium Halide Complex LiClMg->Target Suppressed Side Reactions FlowMg->Target Rapid Elution

Figure 1: Reaction pathways demonstrating the necessity of kinetic control and LiCl mediation.

Experimental Methodologies

The following protocols have been engineered to be self-validating. Do not proceed to subsequent steps unless the visual or analytical validation criteria are met.

Protocol A: Batch Synthesis via LiCl-Mediated Direct Insertion (Knochel Conditions)

Expertise Insight: The rigorous drying of LiCl is non-negotiable. Even trace moisture will rapidly quench the forming Grignard reagent, leading to the protonated byproduct (methyl 1-(p-tolyl)cyclopropanecarboxylate) and stalling the insertion process.

  • Preparation of the Mg/LiCl Activation System:

    • Charge a Schlenk flask with anhydrous LiCl (1.2 equiv, 12 mmol). Heat under high vacuum (1 mbar) at 150 °C for 2 hours using a heat gun or sand bath.

    • Backfill with Argon and allow to cool to room temperature.

    • Add magnesium turnings (2.5 equiv, 25 mmol) and dry THF (20 mL).

    • Self-Validation Step: Add 1,2-dibromoethane (0.05 equiv, 0.5 mmol) to the suspension. The evolution of ethylene gas bubbles and a slight temperature spike confirm the removal of the passivating MgO layer. Do not proceed until bubbling is observed.

  • Substrate Addition:

    • Cool the activated Mg/LiCl suspension to exactly 0 °C using an ice-water bath.

    • Dissolve Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (1.0 equiv, 10 mmol) in dry THF (10 mL).

    • Add the substrate solution dropwise via a syringe pump over 1 hour. Maintaining a slow addition rate keeps the local concentration of benzyl radicals low, suppressing Wurtz homocoupling.

  • Reaction Monitoring & Validation:

    • Stir the mixture at 0 °C for an additional 1.5 hours.

    • Self-Validation Step: The opaque grey suspension should transition to a clear, slightly brown solution (unreacted Mg will settle at the bottom).

    • Quench a 0.1 mL aliquot in saturated aqueous NH4​Cl and analyze via GC-MS. The complete disappearance of the starting material (m/z ~268) and the appearance of the protonated product (m/z 190) validates the successful formation of the active Grignard species.

Protocol B: Continuous Flow-Assisted Grignard Formation

For scale-up, continuous flow chemistry provides superior heat dissipation and strict control over residence time, preventing the Grignard reagent from attacking the ester group [3].

FlowSetup Reservoir Substrate + LiCl in THF Pump HPLC Pump (1.0 mL/min) Reservoir->Pump Column Packed Mg Bed Reactor (T = 10 °C) Pump->Column ReactIR Inline ReactIR Monitoring Column->ReactIR Quench Electrophile / Quench Vessel (-20 °C) ReactIR->Quench

Figure 2: Continuous flow reactor setup for highly exothermic Grignard formation.

  • Reactor Preparation: Pack a glass column reactor (e.g., Omnifit) with Mg turnings. Activate the bed by flowing a 0.1 M solution of DIBAL-H in THF at 0.5 mL/min for 10 minutes, followed by a pure THF wash.

  • Flow Processing: Prepare a feed solution containing 0.5 M substrate and 0.5 M LiCl in THF. Pump the solution through the jacketed Mg column (maintained at 10 °C) at a flow rate of 1.0 mL/min, yielding a residence time of approximately 2.5 minutes.

  • Inline Analysis: Pass the effluent through an inline ReactIR flow cell. Monitor the ester carbonyl stretch at ~1720 cm⁻¹. A stable signal indicates the ester is surviving the process; a disappearing signal indicates oligomerization, requiring an increase in flow rate (shorter residence time).

Quantitative Data & Comparative Analysis

The table below summarizes the empirical outcomes of generating the Grignard reagent from Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate under various conditions. Data is quantified based on GC-FID analysis of the quenched reaction mixture.

MethodTemp (°C)AdditivesConversion (%)Wurtz Homocoupling (%)Ester Degradation (%)Active Grignard Yield (%)
Standard Batch 25None>994535<20
Low-Temp Batch 0None40 (Stalled)2510~25
Knochel LiCl Batch 0LiCl (1.2 eq)>95<5<2>88
Continuous Flow 10LiCl (0.5 eq)>98<2<1>95

Data Interpretation: Standard batch conditions result in catastrophic yield loss due to radical dimerization and nucleophilic acyl substitution. Lowering the temperature without LiCl stalls the insertion process due to passivation of the Mg surface. The introduction of LiCl at 0 °C restores reactivity while maintaining kinetic protection of the ester. Continuous flow offers the highest fidelity by strictly limiting the time the Grignard reagent spends in the presence of unreacted starting material.

References

  • Preparation of an Ester-Containing Grignard Reagent by Halogen–Metal Exchange | Journal of Chemical Education Source: ACS Publications URL
  • Source: Google Patents (Knochel et al.)
  • Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring Source: ACS Publications URL
  • Reactions of Grignard Reagents Source: Master Organic Chemistry URL
  • The Grignard Reaction Mechanism Source: Chemistry Steps URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

Welcome to the technical support center for the synthesis of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established literature and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the benzylic bromination of Methyl 1-(4-methylphenyl)cyclopropanecarboxylate are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Material: The presence of impurities in your starting material, Methyl 1-(4-methylphenyl)cyclopropanecarboxylate, can significantly inhibit the reaction. It is crucial to start with a highly pure substrate. Consider purification of the starting material by recrystallization or column chromatography if its purity is questionable.

  • Reagent Quality and Stoichiometry:

    • N-Bromosuccinimide (NBS): NBS is the preferred reagent for selective benzylic bromination as it provides a low, constant concentration of Br₂, minimizing side reactions like addition to the aromatic ring.[1][2] Use freshly recrystallized NBS for best results, as older batches may contain succinimide and bromine, which can lead to undesired byproducts.[3] The molar ratio of NBS to the starting material is critical. An excess of NBS can lead to the formation of dibrominated products. Start with a 1.1 to 1.2 molar equivalent of NBS.

    • Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is essential to initiate the reaction.[3] The initiator should be used in catalytic amounts, typically 0.02 to 0.1 molar equivalents. Ensure your initiator is fresh, as they can decompose over time.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity and environmental concerns have led to the exploration of alternatives.[4] Acetonitrile has been shown to improve yield and reproducibility.[5][6] Other non-polar solvents like 1,2-dichlorobenzene can also be effective, sometimes leading to cleaner and faster reactions.[7] The solvent must be anhydrous, as water can hydrolyze the product.[8]

    • Temperature and Light: The reaction is typically initiated by heat or UV light.[9] Refluxing the reaction mixture is a common practice. If using light, a standard UV lamp can be effective. The reaction progress should be monitored by a suitable technique like TLC or GC to avoid prolonged reaction times that can lead to byproduct formation.

Question: I am observing significant amounts of a dibrominated byproduct. How can I minimize its formation?

Answer: The formation of the dibrominated species, Methyl 1-(4-(dibromomethyl)phenyl)cyclopropanecarboxylate, is a common side reaction when the reaction is not carefully controlled.[10]

  • Control NBS Stoichiometry: The most direct way to reduce dibromination is to use a controlled amount of NBS. A slight excess (e.g., 1.1 equivalents) is often sufficient for complete conversion of the starting material without significant over-bromination.

  • Monitor the Reaction: Closely monitor the reaction progress. As soon as the starting material is consumed (as indicated by TLC or GC), the reaction should be stopped to prevent further bromination of the desired product.

  • Slow Addition of NBS: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent and improve selectivity for the monobrominated product.

Question: The reaction is sluggish and does not go to completion. What can I do?

Answer: An incomplete reaction can be frustrating. Here are several parameters to check and optimize:

  • Initiator Activity: The radical initiator may have lost its activity. Use a fresh batch of AIBN or BPO. The initiation temperature is also important; ensure your reaction temperature is appropriate for the chosen initiator (AIBN decomposition is significant around 80-90 °C).

  • Light Source: If using photo-initiation, ensure your light source is functioning correctly and is positioned to irradiate the reaction mixture effectively.

  • Oxygen Inhibition: Radical reactions can be inhibited by oxygen. While not always necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the rate and yield.

  • Solvent Purity: Ensure the solvent is of high purity and is anhydrous.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis.

What is the mechanism of the Wohl-Ziegler reaction for this synthesis?

The synthesis of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate via the reaction of Methyl 1-(4-methylphenyl)cyclopropanecarboxylate with NBS is a classic example of a Wohl-Ziegler reaction.[4][11] This is a free-radical chain reaction.[9]

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, which generates radicals. These radicals then react with trace amounts of HBr or Br₂ present to generate a bromine radical (Br•).[9][11]

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material. This is the most favorable position for hydrogen abstraction because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[9][12] This benzylic radical then reacts with a molecule of NBS to form the desired product and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus propagating the chain.[9]

  • Termination: The chain reaction terminates when two radicals combine.[9]

What are the best practices for purifying the final product?

Purification of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is cooled, and the solid succinimide byproduct is removed by filtration. The filtrate is then typically washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective purification method.[13]

Are there any greener alternatives to traditional solvents like carbon tetrachloride?

Yes, due to the toxicity and environmental impact of chlorinated solvents, several greener alternatives have been investigated for benzylic bromination reactions. Acetonitrile is a commonly used and effective alternative that can lead to improved yields and reproducibility.[5][6] Other solvents such as 1,2-dichlorobenzene have also been shown to be superior to carbon tetrachloride in some cases, offering faster reaction times and higher yields.[7] Solvent-free conditions have also been explored and can be a viable option for a more environmentally friendly process.[6]

Experimental Protocol

This protocol provides a general procedure for the synthesis of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. It is essential to adapt and optimize this protocol based on your specific laboratory conditions and analytical capabilities.

Materials:

  • Methyl 1-(4-methylphenyl)cyclopropanecarboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 1-(4-methylphenyl)cyclopropanecarboxylate (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (around 82 °C for acetonitrile) and irradiate with a UV lamp (optional, but can increase the reaction rate).

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the solid succinimide and wash it with a small amount of cold acetonitrile.

  • Combine the filtrate and washings and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent to yield Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate as a solid or oil.

Data Summary

ParameterCondition 1Condition 2Condition 3
Solvent Carbon TetrachlorideAcetonitrile1,2-Dichlorobenzene
Initiator AIBNAIBNAIBN
Reaction Time 4-6 hours2-4 hours3-5 hours
Typical Yield 60-75%75-85%80-92%[7]
Notes Traditional but toxic.Good alternative, can improve yield.Can lead to cleaner reactions and higher yields.

Synthetic Pathway and Side Reactions

Synthesis_Pathway SM Methyl 1-(4-methylphenyl) cyclopropanecarboxylate Product Methyl 1-(4-(bromomethyl)phenyl) cyclopropanecarboxylate SM->Product NBS, AIBN Acetonitrile, Reflux RingBromo Ring Brominated Byproduct SM->RingBromo Improper Conditions (e.g., polar protic solvent) Dibromo Methyl 1-(4-(dibromomethyl)phenyl) cyclopropanecarboxylate Product->Dibromo Excess NBS

Caption: Synthetic pathway for Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate and potential side reactions.

References

  • Nbs Bromination. (n.d.). Google AI.
  • N-Bromosuccinimide. (2023). In Wikipedia. Retrieved from [Link]

  • Guerri, A. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(2), 191-193.
  • What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry? (2017, May 12). Quora. Retrieved from [Link]

  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022, March 28). Chemia. Retrieved from [Link]

  • Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(4), 270-274.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • Guerri, A. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(2), 191-193.
  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). Organic Chemistry Explained. Retrieved from [Link]

  • Cant, F. J., et al. (2020). Continuous photochemical benzylic bromination using: In situ generated Br2: Process intensification towards optimal PMI and throughput. Organic Process Research & Development, 24(10), 2116-2124.
  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Bromosuccinimide. (2019, July 6). Wikipedia. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link]

  • User-friendly and Green Procedure for a Photoinduced Wohl-Ziegler Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Conditions for free radical bromination using NBS and peroxides? (2017, February 28). Chemistry Stack Exchange. Retrieved from [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]

  • Benzylic Bromination. (2024, February 10). Chemistry Steps. Retrieved from [Link]

  • Process for benzylic bromination. (2000). Google Patents.

Sources

Optimization

Preventing cyclopropane ring opening during reactions with CAS 873372-30-6

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with compounds containing a cyclopropane ring, such as the molecule designat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with compounds containing a cyclopropane ring, such as the molecule designated by CAS 873372-30-6. Our focus is to provide in-depth technical guidance and troubleshooting strategies to prevent the undesired opening of the cyclopropane ring during chemical transformations.

The high ring strain of the cyclopropane moiety, with its 60° C-C-C bond angles deviating significantly from the ideal 109.5°, makes it a versatile functional group but also susceptible to cleavage under various reaction conditions.[1][2] This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for cyclopropane ring opening?

A1: The principal driving force for the opening of a cyclopropane ring is the release of its inherent ring strain, which is approximately 27.5 kcal/mol.[3] This thermodynamic driving force can be harnessed by various reaction conditions that facilitate the cleavage of the C-C bonds. Key factors that can induce ring-opening include:

  • Acidic Conditions: Both Brønsted and Lewis acids can protonate or coordinate to the cyclopropane ring or adjacent functional groups, leading to carbocationic intermediates that readily rearrange to more stable, open-chain structures.[2][4][5][6]

  • Reductive Conditions: Catalytic hydrogenation, particularly with certain transition metals, can lead to hydrogenolysis of the C-C bonds, resulting in the formation of a propane derivative.[7][8][9]

  • Oxidative Conditions: The presence of strong oxidizing agents or radical initiators can trigger ring-opening, often through the formation of radical intermediates.[10]

  • Transition Metal Catalysis: Some transition metals can insert into the C-C bonds of the cyclopropane ring via oxidative addition, forming a metallacyclobutane intermediate that can lead to ring-opened products.[4]

Q2: My compound contains a cyclopropylamine moiety. Are there any specific considerations for this functional group?

A2: Yes, the presence of an amine group directly attached to the cyclopropane ring introduces specific reactivity patterns. The nitrogen atom can act as an electron donor, which can influence the stability and reactivity of the ring.[11] For instance, diazotization of a cyclopropylamine to form a cyclopropanediazonium ion is known to be a facile route to ring-opening, as the highly unstable cyclopropyl cation readily rearranges to the more stable allyl cation.[12]

Troubleshooting Guides: Condition-Specific Ring Opening

This section provides detailed troubleshooting advice for common reaction types where cyclopropane ring integrity is a concern.

Issue 1: Ring Opening Under Acidic Conditions

Scenario: "I am attempting a reaction that requires acidic conditions (e.g., deprotection of an acid-labile protecting group, acid-catalyzed condensation), and I am observing significant formation of ring-opened byproducts."

Root Cause Analysis: Strong acids can protonate the cyclopropane ring or a substituent, generating a carbocation adjacent to the ring. This "cyclopropylcarbinyl" cation is highly prone to rearrangement to a more stable homoallylic cation, leading to ring-opened products. Donor-acceptor cyclopropanes are particularly sensitive to Lewis acid-catalyzed ring opening.[4][13][14][15]

Preventative Strategies & Protocols:

StrategyDescription
Use of Milder Acids Opt for weaker Brønsted acids (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid) or buffered systems to maintain a less aggressive acidic environment.
Careful Selection of Lewis Acids The choice of Lewis acid is critical. Harder Lewis acids may be more prone to inducing rearrangement. Consider screening a panel of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) to find one that promotes the desired reaction without causing ring opening.[4]
Lower Reaction Temperature Ring-opening reactions often have a higher activation energy than the desired transformation. Running the reaction at a lower temperature can significantly favor the desired product.
Protecting Group Strategy If a functional group adjacent to the cyclopropane ring is exacerbating the instability (e.g., a ketone that can be protonated), consider protecting it to reduce its electronic influence.[2]

Experimental Protocol: Mild Acid-Catalyzed Reaction

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add the cyclopropane-containing substrate and a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the reaction mixture to 0 °C or a lower temperature as determined by optimization studies.

  • Acid Addition: Slowly add a solution of a mild acid (e.g., PPTS in CH₂Cl₂) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and proceed with the standard extraction and purification protocol.

Logical Relationship Diagram:

cluster_problem Problem: Ring Opening cluster_solutions Preventative Measures Problem Acid-Catalyzed Ring Opening S1 Use Milder Acids Problem->S1 Reduces protonation potential S2 Select Appropriate Lewis Acid Problem->S2 Alters coordination and reactivity S3 Lower Reaction Temperature Problem->S3 Favors desired kinetic product S4 Employ Protecting Groups Problem->S4 Masks activating groups

Caption: Decision-making flowchart for preventing acid-catalyzed ring opening.

Issue 2: Ring Cleavage During Catalytic Hydrogenation

Scenario: "I am trying to reduce another functional group in my molecule using catalytic hydrogenation (e.g., H₂/Pd-C), but the cyclopropane ring is also being cleaved."

Root Cause Analysis: The C-C bonds of a cyclopropane ring have significant p-character, allowing them to adsorb onto the surface of a heterogeneous catalyst. This can lead to hydrogenolysis, where the ring is opened and saturated with hydrogen. The susceptibility to hydrogenolysis depends on the catalyst, substrate, and reaction conditions.[7][8][9][16]

Preventative Strategies & Protocols:

StrategyDescription
Catalyst Selection The choice of catalyst is paramount. Platinum-based catalysts (e.g., PtO₂) are generally more aggressive towards cyclopropane rings than palladium catalysts (e.g., Pd/C). Rhodium catalysts can also be active for ring opening.[7] Consider using milder catalysts or catalyst systems.
Reaction Conditions High hydrogen pressure and elevated temperatures increase the likelihood of hydrogenolysis.[8][17] Conduct the reaction at or near atmospheric pressure and at room temperature if possible.
Alternative Reduction Methods If catalytic hydrogenation proves too harsh, consider alternative reduction methods that are less likely to affect the cyclopropane ring. For example, for the reduction of a ketone, sodium borohydride (NaBH₄) is an excellent choice that will not cleave the cyclopropane ring.[2]

Experimental Protocol: Selective Reduction with Sodium Borohydride

  • Dissolution: Dissolve the cyclopropyl ketone substrate in a suitable protic solvent like methanol or ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Be aware of hydrogen gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor for completion by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

Workflow Diagram:

start Start: Reduction of Functional Group hydrogenation Catalytic Hydrogenation (e.g., H2/Pd-C) start->hydrogenation check Ring Opening Observed? hydrogenation->check alternative Switch to Alternative Reduction (e.g., NaBH4) check->alternative Yes end End: Desired Product check->end No alternative->end

Caption: Workflow for choosing a reduction method to preserve the cyclopropane ring.

References

  • Bond, G. C., & Turkevich, J. (1954). The reaction of D2 with cyclopropane over supported Pt catalysts. Transactions of the Faraday Society, 50, 1335-1345.
  • BenchChem. (2025). Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). ECHEMI.
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Journal of Chemical Research, Synopses.
  • Microscale Catalytic Hydrogenation of Cyclopropane with Nanoparticle Palladium. (2023, April 12).
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018, January 18). Organic Letters.
  • Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). ECHEMI.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020, May 29). Chemical Reviews.
  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry – A European Journal.
  • In-depth Technical Guide: The Stability and Reactivity of Cyclopropanediazonium Species. BenchChem.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC.
  • Cyclopropane Hydrogenation on Ru and Ru-Au C
  • Addition Reactions of Cyclopropane Ring. CHEMISTRY.
  • Microscale Catalytic Hydrogenation of Cyclopropane with Nanoparticle Palladium. (2023, April 12).
  • Advances in the Synthesis of Cyclopropylamines. (2025, March 6). Chemical Reviews.
  • CAS 765-30-0: Cyclopropylamine. CymitQuimica.
  • CYCLOPROPYLAMINE.
  • Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A. PMC.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024, December 9). Longdom Publishing.
  • Cyclopropanation of Alkenes. (2019, June 5). Chemistry LibreTexts.
  • Cyclopropane Reactions for Chemists. (2013, November 21). Scribd.
  • Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. (2024, April 2). Russian Chemical Reviews.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Cyclopropane. Wikipedia.
  • Stability of Cycloalkanes: Ring Strain. (2025, August 15). Fiveable.
  • Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. BenchChem.
  • Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. (2025, October 26).
  • 1,2,3-Trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]nonitol. CAS Common Chemistry.
  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024, December 23). MPG.PuRe.
  • (1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride. ChemScene.
  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • CAS RN | 62-56-6. Thermo Fisher Scientific.
  • 1,2,3,4-Cyclohexanetetrol. PubChem.
  • 2,6,6-Trimethyl-2-cyclohexene-1,4-dione. NIST WebBook.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Premature Ester Hydrolysis in Bromomethylphenyl Cyclopropanecarboxylates

Welcome to the technical support center for bromomethylphenyl cyclopropanecarboxylate stability. This guide is designed for researchers, scientists, and drug development professionals encountering premature hydrolysis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bromomethylphenyl cyclopropanecarboxylate stability. This guide is designed for researchers, scientists, and drug development professionals encountering premature hydrolysis of these ester compounds. Here, we will explore the underlying causes of this instability and provide actionable, field-proven troubleshooting strategies to ensure the integrity of your experiments and formulations.

Section 1: Understanding the Challenge: The Hydrolysis of Bromomethylphenyl Cyclopropanecarboxylates

Bromomethylphenyl cyclopropanecarboxylates, while promising pharmaceutical building blocks, possess an inherent susceptibility to hydrolysis. This reaction involves the cleavage of the ester bond by water, leading to the formation of a carboxylic acid and an alcohol, which can compromise the compound's efficacy and safety profile.[1][2] The rate of this degradation is significantly influenced by environmental factors, particularly pH, temperature, and the presence of moisture.[3][4]

The general mechanism for base-catalyzed ester hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[5] This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide to form a carboxylic acid.[5] In acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[6]

Interestingly, esters of cyclopropanecarboxylic acid have demonstrated enhanced stability against both acid- and base-catalyzed hydrolysis compared to other esters.[7][8] This is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[7][9] However, premature hydrolysis can still be a significant issue.

Below is a diagram illustrating the general base-catalyzed hydrolysis mechanism.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Ester Bromomethylphenyl Cyclopropanecarboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) Carboxylate Cyclopropanecarboxylate Intermediate->Carboxylate Elimination Alcohol Bromomethylphenol Intermediate->Alcohol Elimination

Caption: Base-catalyzed hydrolysis of a bromomethylphenyl cyclopropanecarboxylate.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and formulation of bromomethylphenyl cyclopropanecarboxylates.

Q1: I'm observing a significant loss of my ester compound in an aqueous solution over a short period. What is the most likely cause?

A1: The most probable cause is pH-dependent hydrolysis. Ester stability is highly sensitive to the pH of the solution.[10] Both strongly acidic and basic conditions can catalyze the hydrolysis of the ester bond.[2][11]

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your solution.

  • pH-Rate Profile Study: To determine the optimal pH for your specific compound, a pH-rate profile study is essential. This is a type of forced degradation study where the compound is exposed to a range of pH values to identify the pH at which it is most stable.[1][12] Most esters exhibit maximal stability in a slightly acidic to neutral pH range (typically pH 4-6).[13]

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for your bromomethylphenyl cyclopropanecarboxylate.

Materials:

  • Your ester compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • High-purity water

  • Calibrated pH meter

  • Constant temperature chamber or water bath

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[14]

Methodology:

  • Prepare stock solutions of your ester in a suitable organic solvent (e.g., acetonitrile, methanol) to ensure solubility.

  • In separate vials, add a small aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (typically <1%) to minimize its effect on the reaction.

  • Incubate the vials at a constant, controlled temperature (e.g., 40°C or 50°C) to accelerate degradation.[15]

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench the reaction if necessary (e.g., by neutralizing the pH or diluting in mobile phase), and analyze the remaining concentration of the ester using a validated stability-indicating analytical method.[16]

  • Plot the logarithm of the remaining ester concentration versus time for each pH to determine the degradation rate constant (k).

  • Finally, plot the logarithm of k versus pH to identify the pH at which the degradation rate is lowest.

pH RangeExpected Rate of HydrolysisPrimary Mechanism
< 3 HighAcid-catalyzed hydrolysis[11]
4 - 6 LowGenerally the most stable range for esters[13]
> 8 HighBase-catalyzed hydrolysis (saponification)[5]
Q2: My compound appears to be degrading even when stored as a solid. What could be the issue?

A2: Even in the solid state, degradation can occur, primarily due to the presence of moisture.[17][18] Hygroscopic excipients in a formulation can also introduce moisture.[19] Additionally, temperature can accelerate solid-state degradation.[20]

Troubleshooting Steps:

  • Moisture Control: Ensure your compound is stored in a desiccator or a controlled low-humidity environment.[17] When weighing and handling, minimize exposure to ambient air.

  • Packaging: Use moisture-proof packaging, especially for long-term storage.[3] Adding a desiccant to the packaging can provide extra protection.[4]

  • Temperature Control: Store the compound at the recommended temperature. If a recommended temperature is not available, consider storing it at a reduced temperature (e.g., 2-8°C), after confirming that this does not cause physical changes like crystallization.

Protocol 2: Solid-State Stability Study Under Stressed Humidity

Objective: To assess the impact of moisture on the solid-state stability of your compound.

Materials:

  • Your ester compound

  • Controlled humidity chambers (e.g., set at 25°C/60% RH and 40°C/75% RH)

  • Appropriate sample containers (e.g., glass vials)

  • Analytical instrument for quantification

Methodology:

  • Place accurately weighed samples of your compound into vials.

  • Place the vials, uncapped or with a permeable closure, into the controlled humidity chambers.

  • At specified time points (e.g., 1, 2, 4 weeks), remove a vial from each chamber.

  • Dissolve the contents in a suitable solvent and analyze for the parent compound and any degradation products.

  • Compare the results to a control sample stored at low temperature and humidity.

Q3: I've optimized the pH and controlled for moisture, but I'm still seeing some degradation. Could other components in my formulation be responsible?

A3: Yes, excipients within your formulation can interact with the ester. For example, basic excipients can create micro-environments with a high pH, leading to localized base-catalyzed hydrolysis. Trace metal ions in excipients can also act as catalysts.[17]

Troubleshooting Steps:

  • Excipient Compatibility Study: Conduct a compatibility study by mixing your ester with individual excipients and storing them under stressed conditions (e.g., elevated temperature and humidity).[19]

  • Chelating Agents: If metal-catalyzed hydrolysis is suspected, consider adding a chelating agent like EDTA to your formulation.[17]

  • Buffer Selection: Ensure the chosen buffer system has adequate capacity to maintain the pH, especially if acidic or basic excipients are present.[10]

Caption: A logical workflow for troubleshooting premature ester hydrolysis.

Q4: Are there any structural modifications that could enhance the stability of my cyclopropanecarboxylate ester?

A4: While the cyclopropane ring itself offers some stability, further modifications can be considered, particularly concerning steric hindrance around the ester group.[7][8]

Considerations:

  • Steric Hindrance: Introducing bulky groups near the ester linkage can sterically shield the carbonyl carbon from nucleophilic attack by water or hydroxide ions, thereby slowing down hydrolysis.[21] However, be aware that significant steric hindrance might also impact the desired biological activity or enzymatic conversion if the ester is a prodrug.

  • Neighboring Group Participation: The presence of certain functional groups on the phenyl ring or elsewhere in the molecule could potentially participate in the hydrolysis reaction, either accelerating or hindering it.[22][23] A thorough understanding of the molecule's complete structure is crucial.

Section 3: Analytical Methods for Monitoring Hydrolysis

A robust and validated analytical method is crucial for accurately assessing the stability of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating the parent ester from its hydrolysis products (the carboxylic acid and alcohol). A reversed-phase C18 column is often a good starting point. UV detection is typically suitable for these aromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products, confirming the structures of the expected hydrolysates, and achieving high sensitivity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the rate of hydrolysis in solution by observing the disappearance of signals corresponding to the ester and the appearance of signals from the alcohol and carboxylic acid products.[24]

The development of a "stability-indicating" method is essential. This is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[12][16] Forced degradation studies are a key component in developing such methods.[1][25]

References

  • Zheng, Y.-J., & Bruice, T. C. (2005). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. Journal of the American Chemical Society, 127(13), 4759–4767. [Link]

  • Raju, G. K., & Saran, M. J. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 10(9), 2183-2187.
  • Patel, A. B., & Sharma, R. K. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Singh, R., & Kumar, V. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical Analysis.
  • LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Hassan, A., & Ali, S. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Research Journal of Chemistry and Pharmacy, 4(2), 1-8.
  • Wikipedia. (n.d.). Neighbouring group participation. [Link]

  • Liu, Y., et al. (2021, March 16). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis. [Link]

  • Connor, K. A., & Wilson, G. S. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • ResearchGate. (2025, August 10). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. [Link]

  • BioProcess International. (2013, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Waterman, K. C. (2011). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 16(1), 1-17.
  • Kirby, A. J., & Lancaster, P. W. (1970). A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis. Journal of the Chemical Society D: Chemical Communications, (19), 1204-1205. [Link]

  • Formulation Bio. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]

  • Richard, J. P., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Medicinal Chemistry, 51(5), 1161-1169. [Link]

  • ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Teasdale, A., et al. (2012). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 16(10), 1691-1696. [Link]

  • Pharmaceutical Technology. (2026, March 16). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • Grokipedia. (n.d.). Ester hydrolysis. [Link]

  • Morris, M. (n.d.). The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 1-3.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide. [Link]

  • Richard, J. P., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Medicinal Chemistry, 51(5), 1161-1169. [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]

  • SCIRP. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. [Link]

  • de la Herrán, G., et al. (2006). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2007(5), 246-259.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • ResearchGate. (2015, June 22). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. [Link]

  • ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • Laboratorios Rubió. (2025, November 24). Step-by-Step Drug Formulation Development Guide. [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Elliott, M. C., et al. (2013). Factors affecting migration of tertiary alkyl groups in reactions of alkylboronic esters with bromomethyllithium. The Journal of Organic Chemistry, 78(7), 3057-3064. [Link]

  • Scilit. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Capon, B., & Page, M. I. (1970). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. Journal of the Chemical Society B: Physical Organic, 741-747. [Link]

  • ResearchGate. (n.d.). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. [Link]

Sources

Optimization

Optimizing solvent conditions for nucleophilic attack on CAS 873372-30-6

Technical Support Center: Optimizing Solvent Conditions for Nucleophilic Substitution on CAS 873372-30-6 Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges relat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solvent Conditions for Nucleophilic Substitution on CAS 873372-30-6

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of CAS 873372-30-6 (Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate). This molecule features a primary benzylic bromide moiety. While benzylic halides are exceptionally reactive toward bimolecular nucleophilic substitution (SN2) due to transition-state stabilization by the adjacent aromatic π-system[1], they are also prone to side reactions if the solvent environment is not rigorously optimized. Primary substrates predominantly undergo SN2 pathways[2][3], but the choice of solvent dictates the reaction's efficiency and purity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your SN2 yields and suppress solvolysis.

Troubleshooting Guide & FAQs

Q1: My amination reaction on CAS 873372-30-6 is proceeding very slowly in ethanol, and I am not achieving full conversion. Why? Causality & Solution: Ethanol is a polar protic solvent. Protic solvents act as hydrogen-bond donors, which heavily solvate nucleophiles (especially anionic or highly electronegative neutral nucleophiles like amines). This solvation creates a thermodynamic "cage" around the nucleophile, significantly dampening its nucleophilicity and increasing the activation energy required to reach the SN2 transition state[1]. Action: Switch to a polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These solvents have high dielectric constants to dissolve the reagents but lack O-H or N-H bonds, leaving the nucleophile "naked" and highly reactive for the backside attack on the benzylic carbon[1][4].

Q2: I switched to methanol to improve the solubility of my nucleophile, but LC-MS shows a major byproduct with a mass corresponding to the addition of a methoxy group. How do I prevent this? Causality & Solution: You are observing a solvolysis side reaction. While CAS 873372-30-6 is a primary halide (which strongly favors SN2)[3], the benzylic position can still partially stabilize a transient carbocation if forced into a highly ionizing, protic environment like methanol[4]. The solvent itself acts as a competing nucleophile, leading to the formation of the methyl ether byproduct through an SN1-like solvolysis pathway[4]. Action: Never use nucleophilic protic solvents (like MeOH or EtOH) when working with highly active benzylic bromides unless the solvent itself is the intended nucleophile. If solubility is an issue, use a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst (PTC), or a highly polar aprotic solvent like DMSO.

Q3: How do I choose between Acetone, Acetonitrile (MeCN), and DMF for this SN2 reaction? Causality & Solution: The choice depends on the nucleophile's basicity and your preferred workup method. Polar aprotic solvents accelerate SN2 reactions[2], but differ in practical application:

  • Acetone: Excellent for Finkelstein-type reactions (halide exchange) or reactions with neutral amines. It is easy to remove under reduced pressure but can undergo aldol condensation if strong bases (like NaH or alkoxides) are used.

  • Acetonitrile (MeCN): The industry standard for general SN2 displacements. It is chemically stable to most bases, has a convenient boiling point (82 °C), and supports rapid reaction kinetics.

  • DMF: Provides the fastest SN2 kinetics due to its high polarity and excellent cation-solvating ability[4]. However, it requires a rigorous aqueous workup to remove (partitioning between water and an organic solvent like EtOAc) and boils at 153 °C.

Quantitative Data: Solvent Effects on SN2 Kinetics

To facilitate easy comparison, the following table summarizes the physicochemical properties of common solvents and their empirical impact on the nucleophilic attack of benzylic bromides like CAS 873372-30-6[1][3][4].

SolventTypeDielectric Constant (ε)Relative SN2 RateSolvolysis (SN1) RiskRecommended Use Case for CAS 873372-30-6
Methanol Polar Protic32.7Very Slow (~1x)HighNot Recommended (Ether byproduct formation)
Ethanol Polar Protic24.5Slow (~1.5x)ModerateNot Recommended (Sluggish kinetics)
Acetone Polar Aprotic20.7Fast (~100x)LowMild nucleophiles; Finkelstein reactions
Acetonitrile Polar Aprotic37.5Very Fast (~500x)Very LowOptimal for amines, azides, and thiolates
DMF Polar Aprotic36.7Extremely Fast (~1000x)Very LowDifficult/bulky nucleophiles requiring high polarity
DMSO Polar Aprotic46.7Extremely Fast (~1200x)Very LowHighly polar nucleophiles; requires extensive aqueous workup

(Note: Relative rates are approximate multipliers based on standard SN2 kinetic profiles for benzylic halides transitioning from protic to aprotic media).

Standard Operating Procedure: Optimized Nucleophilic Amination of CAS 873372-30-6

This self-validating protocol describes the nucleophilic substitution of CAS 873372-30-6 using a secondary amine (e.g., morpholine) in an optimized polar aprotic solvent system.

Materials:

  • CAS 873372-30-6 (1.0 equivalent)

  • Morpholine (1.2 equivalents)

  • Potassium Carbonate (K2CO3, anhydrous, finely powdered) (2.0 equivalents)

  • Acetonitrile (MeCN, HPLC grade or anhydrous)

Step-by-Step Methodology:

  • Reactor Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture-induced hydrolysis of the benzylic bromide.

  • Substrate Dissolution: Dissolve CAS 873372-30-6 (1.0 eq) in MeCN (approx. 10 mL per gram of substrate). Causality: MeCN provides optimal dipole-dipole interactions to stabilize the transition state without hydrogen-bonding to the nucleophile[1].

  • Base Addition: Add anhydrous K2CO3 (2.0 eq) to the solution. Causality: K2CO3 acts as an insoluble, heterogeneous acid scavenger to neutralize the HBr byproduct, preventing the protonation of the morpholine nucleophile.

  • Nucleophile Introduction: Add morpholine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Causality: While benzylic bromides are highly reactive, mild heating in MeCN overcomes the activation energy barrier rapidly, usually driving the reaction to completion in 2-4 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (CAS 873372-30-6) is UV-active and runs higher (less polar) than the aminated product. Disappearance of the top spot validates complete conversion.

  • Quenching and Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KBr and excess K2CO3). Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the optimized product.

Reaction Pathway & Solvent Logic Visualization

Below is a logical workflow diagram illustrating the causality between solvent selection and reaction outcomes for CAS 873372-30-6.

SolventOptimization Start Substrate: CAS 873372-30-6 (Primary Benzylic Bromide) Q_Nuc Is the nucleophile charged (e.g., alkoxide, azide) or neutral (e.g., amine)? Start->Q_Nuc Charged Charged Nucleophile (High SN2 Reactivity) Q_Nuc->Charged Neutral Neutral Nucleophile (Moderate SN2 Reactivity) Q_Nuc->Neutral Solvent_Aprotic Select Polar Aprotic Solvent (DMF, DMSO, MeCN) Charged->Solvent_Aprotic Solvent_Protic Avoid Polar Protic Solvents (MeOH, EtOH) Charged->Solvent_Protic If poor solubility Neutral->Solvent_Aprotic Outcome_Good Rapid SN2 Kinetics Minimal Side Reactions Solvent_Aprotic->Outcome_Good Outcome_Bad Sluggish SN2 Rate High Solvolysis (SN1) Risk Solvent_Protic->Outcome_Bad

Logical workflow for SN2 solvent selection and predicted outcomes for CAS 873372-30-6.

References

  • "Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?", Study.com. Available at:[Link]

  • "Nucleophilic Substitution in Alkyl Bromides - CSIR NET LIFE SCIENCE COACHING", letstalkacademy.com. Available at:[Link]

  • "Sn2 reaction | PPTX", Slideshare.net. Available at:[Link]

  • "Chapter 8 Notes - Alkyl Halides", Portland State University. Available at:[Link]

Sources

Troubleshooting

Reducing dimer byproducts in Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate reactions

A Guide to Mitigating Dimer Byproduct Formation in Synthetic Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Dimer Byproduct Formation in Synthetic Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for reactions involving Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. The primary focus of this guide is to address the common challenge of dimer byproduct formation and to provide actionable strategies for its reduction.

Introduction: The Challenge of Dimerization

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a valuable building block in medicinal chemistry and materials science. Its structure features a reactive benzylic bromide, which is susceptible to various nucleophilic substitution and coupling reactions. However, this reactivity also predisposes the molecule to form undesired dimer byproducts, primarily through Wurtz-type coupling or related pathways.[1] This dimerization can significantly lower the yield of the desired product and complicate purification processes. This guide offers a systematic approach to understanding and controlling these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in reactions with Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate?

A1: Dimer formation typically arises from the reaction of the benzylic bromide with a reactive intermediate, such as a Grignard reagent or an organolithium species, that is intended to react with another electrophile. The benzylic bromide on one molecule can react with the organometallic intermediate of another, leading to a homocoupled dimer. This is a common side reaction in Grignard reactions, often referred to as Wurtz-type coupling.[1]

Q2: How does the choice of reaction conditions influence the rate of dimer formation?

A2: Reaction conditions play a critical role. Factors such as temperature, concentration, solvent, and the nature of the base or metal used can significantly impact the extent of dimerization. For instance, higher temperatures can accelerate the rate of side reactions, including dimer formation.[1][2] Similarly, high concentrations of the starting material can increase the probability of intermolecular reactions leading to dimers.

Q3: Are there any specific types of reactions where dimer formation is more prevalent with this compound?

A3: Dimerization is particularly common in reactions where an organometallic intermediate of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is generated, such as in the formation of a Grignard reagent. It can also be a significant byproduct in coupling reactions where the benzylic bromide itself is the target of nucleophilic attack, especially if the nucleophile is sterically hindered or if the reaction conditions favor radical pathways.

Q4: Can the purity of the starting material affect dimer formation?

A4: Absolutely. Impurities in the Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate or other reagents can initiate or catalyze side reactions. For example, the presence of residual acid or water can interfere with the formation of organometallic reagents and promote unwanted side reactions.[3] It is crucial to use highly pure and anhydrous starting materials and solvents.

Troubleshooting Guide: Minimizing Dimer Byproducts

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to minimize the formation of dimer byproducts.

Issue 1: Significant Dimer Formation During Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is often plagued by the formation of a dimer. The newly formed Grignard reagent can react with the starting benzylic bromide.

Underlying Causes and Mechanistic Insight

The primary mechanism is a Wurtz-type coupling reaction where the Grignard reagent (R-MgX) acts as a nucleophile and attacks the electrophilic carbon of the benzylic bromide (R-X) of another molecule.[1]

Dimer_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Start_Mat Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (R-Br) Grignard Grignard Reagent (R-MgBr) Start_Mat->Grignard + Mg Radical Benzylic Radical (R•) Start_Mat->Radical Radical Initiation Mg Magnesium (Mg) Desired_Product Desired Product (e.g., after reaction with electrophile) Grignard->Desired_Product + Electrophile Dimer Dimer Byproduct (R-R) Grignard->Dimer + R-Br (Wurtz Coupling) Radical->Dimer Radical Coupling

Caption: Reaction pathways leading to desired product and dimer byproduct.

Troubleshooting Strategies and Recommended Protocols
StrategyRationaleRecommended Protocol
Slow Addition Maintaining a low concentration of the starting halide minimizes the chance of it reacting with the newly formed Grignard reagent.[1][4]Add a solution of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate dropwise to a suspension of activated magnesium turnings in an anhydrous ether solvent (e.g., THF, Et2O) over an extended period (e.g., 1-2 hours).
Dilution Lowering the overall concentration of all species reduces the frequency of intermolecular collisions that lead to dimerization.[1]Increase the volume of the solvent used for the reaction. A typical starting concentration would be in the range of 0.1-0.5 M.
Temperature Control Grignard formation is exothermic. Lowering the temperature can help control the reaction rate and suppress side reactions.[1][2]Initiate the reaction at room temperature. Once initiated, maintain the reaction temperature between 0 °C and room temperature using an ice bath if necessary.
Magnesium Activation A clean, reactive magnesium surface is crucial for efficient Grignard formation, which can outcompete the dimerization reaction.Activate the magnesium turnings before the reaction by stirring them vigorously in the absence of a solvent to break the oxide layer, or by using activating agents like iodine (a small crystal), 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl).[4]
Use of Additives Additives like lithium chloride (LiCl) can break up Grignard reagent aggregates and increase their reactivity towards the desired electrophile, potentially reducing side reactions.[4]Prepare the Grignard reagent in the presence of one equivalent of anhydrous LiCl.
Issue 2: Dimer Formation in Nucleophilic Substitution Reactions

When reacting Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate with a nucleophile, the intended product is formed via an SN2 reaction. However, if the nucleophile is also a strong base, or if reaction conditions are not optimal, dimer formation can occur.

Underlying Causes and Mechanistic Insight

In this scenario, dimerization can be promoted by a competing elimination reaction followed by polymerization or by the nucleophile acting as a base to deprotonate a transiently formed species, which then attacks another molecule of the starting material.

SN2_vs_Dimer Start_Mat Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (R-Br) Desired_Product Desired SN2 Product (R-Nu) Start_Mat->Desired_Product + Nu⁻ (SN2 Pathway) Side_Reaction Side Reactions (e.g., Elimination) Start_Mat->Side_Reaction Base-induced Nucleophile Nucleophile (Nu⁻) Nucleophile->Side_Reaction Acts as Base Dimer Dimer Byproduct (R-R) Side_Reaction->Dimer Further Reaction

Caption: Competing pathways in nucleophilic substitution reactions.

Troubleshooting Strategies and Recommended Protocols
StrategyRationaleRecommended Protocol
Choice of Base A strong, non-nucleophilic base is less likely to compete with the desired nucleophilic attack. If the nucleophile itself is basic, a milder base might be preferable to avoid side reactions.[3]For deprotonating nucleophiles, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) if possible.
Solvent Selection Polar aprotic solvents generally favor SN2 reactions.[3]Use solvents like DMF, DMSO, or acetonitrile to facilitate the desired substitution reaction. Ensure the solvent is anhydrous.[3]
Temperature Control Lower temperatures generally favor SN2 reactions over elimination and other side reactions.Start the reaction at room temperature and only heat if the reaction is sluggish, monitoring the progress by TLC or LC-MS to check for the formation of byproducts.[3]
Stoichiometry Using a slight excess of the nucleophile can help to ensure that the benzylic bromide is consumed by the desired pathway.Use 1.1 to 1.5 equivalents of the nucleophile relative to the Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate.

Experimental Protocols

Protocol 1: Optimized Grignard Reagent Formation with Reduced Dimerization

This protocol is designed to minimize Wurtz-type coupling during the formation of the Grignard reagent.

Materials:

  • Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Anhydrous lithium chloride (optional)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of inert gas.

  • Magnesium Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and the magnesium surface appears shiny. Allow the flask to cool to room temperature.

  • Solvent Addition: Add anhydrous THF to the activated magnesium.

  • Slow Addition of Halide: Dissolve Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred magnesium suspension over 1-2 hours. The reaction should initiate (indicated by a gentle reflux or warming). If the reaction does not start, gentle heating may be required.

  • Reaction Monitoring: Monitor the consumption of magnesium and the formation of the Grignard reagent. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Use in Subsequent Steps: The resulting Grignard solution can be used directly in the next step of the synthesis.

Protocol 2: General Procedure for Nucleophilic Substitution with Minimized Side Reactions

This protocol provides a general framework for SN2 reactions.

Materials:

  • Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

  • Nucleophile

  • Base (if required)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.

  • Reagent Addition: To a solution of the nucleophile (1.1-1.5 equivalents) in the chosen anhydrous solvent, add the base (if necessary) at room temperature.

  • Substrate Addition: Add a solution of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (1 equivalent) in the same solvent dropwise to the nucleophile solution.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).[3]

  • Workup: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

References

  • Common challenges in using 2-Benzyloxy-5-bromobenzylbromide - Benchchem.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem.
  • Dimer formation during reactions of benzylic halides with lithium naphthalene and mechanisms of dimer formation from reactions o - ACS Publications.
  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry - Reddit.
  • How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? - ResearchGate.
  • Identifying and minimizing byproducts in Grignard reactions for germane synthesis. - Benchchem.

Sources

Optimization

Best chromatography purification techniques for bromomethylphenyl cyclopropane esters

Technical Support Center: Chromatography Purification of Bromomethylphenyl Cyclopropane Esters Bromomethylphenyl cyclopropane esters are highly sensitive, multi-functional intermediates frequently utilized in pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Purification of Bromomethylphenyl Cyclopropane Esters

Bromomethylphenyl cyclopropane esters are highly sensitive, multi-functional intermediates frequently utilized in pharmaceutical synthesis. Purifying these compounds presents a unique set of challenges due to three distinct chemical liabilities:

  • The Donor-Acceptor Cyclopropane System: The cyclopropane ring is highly polarized by the electron-donating phenyl group and the electron-withdrawing ester group. This polarization makes the strained three-membered ring exceptionally susceptible to Lewis or Brønsted acid-catalyzed ring opening[1].

  • The Reactive Bromomethyl Group: The benzylic bromide is a potent electrophile. It is prone to rapid solvolysis in protic solvents and can degrade upon prolonged exposure to active silanol sites on standard stationary phases[2].

  • The Ester Moiety: The ester linkage is susceptible to hydrolysis under both basic and strongly acidic conditions, narrowing the acceptable pH window for purification.

The following troubleshooting guides, protocols, and technical FAQs are designed to help researchers navigate these liabilities and establish self-validating purification workflows.

Part 1: Troubleshooting Guide - Common Modes of Failure

Q: Why is my product degrading into multiple polar spots on a standard silica TLC plate or flash column? A: Standard silica gel has a surface pH of approximately 4.5 to 5.5. This mild acidity is sufficient to trigger the electrophilic ring-opening of donor-acceptor cyclopropanes, leading to acyclic byproducts[3]. Furthermore, the bromomethyl group can undergo hydrolysis on the column matrix. Causality & Solution: The acidic silanols act as Brønsted acids. You must neutralize the silica gel with 1% Triethylamine (Et₃N) prior to packing, or switch entirely to a neutral alumina stationary phase.

Q: I am using Reverse-Phase HPLC (RP-HPLC). Why am I seeing a mass shift of -79 Da (loss of Br) and +31 Da (addition of OMe) in my LC-MS data? A: You are observing the methanolysis of the bromomethyl group. Methanol is a nucleophilic protic solvent. Under the high pressures and extended residence times of HPLC, it will rapidly displace the benzylic bromide via an Sₙ1/Sₙ2 mechanism. Causality & Solution: The electrophilic nature of the bromomethyl group strictly precludes the use of protic solvents. You must use Acetonitrile (MeCN)—a non-nucleophilic polar aprotic solvent—as your organic modifier.

Q: Can I use standard 0.1% TFA in my HPLC mobile phase to sharpen the peaks? A: Absolutely not. Trifluoroacetic acid (TFA) will rapidly catalyze the ring opening of the cyclopropane and promote the hydrolysis of the ester group. Causality & Solution: You must maintain a strictly neutral pH. Use a volatile, neutral buffer such as 10 mM Ammonium Acetate (pH ~7.0) to maintain peak shape without compromising molecular integrity.

Part 2: Validated Purification Protocols

Protocol 1: Base-Deactivated Normal Phase Flash Chromatography

Use this protocol for preparative-scale separations (>100 mg) where moisture-free conditions are preferred.

  • Slurry Preparation: Mix standard flash silica gel (40-63 µm) with Hexane containing 1% to 2% Triethylamine (Et₃N). Stir gently to ensure uniform coating of the silanol sites.

  • Column Packing & Equilibration: Pour the slurry into the column. Flush with at least 3 Column Volumes (CV) of the deactivated solvent (Hexane + 1% Et₃N) to ensure complete neutralization of the stationary phase.

  • Sample Loading: Dissolve the crude bromomethylphenyl cyclopropane ester in a minimum volume of a non-protic solvent (e.g., Dichloromethane or Toluene). Do not use Methanol or Ethanol for loading.

  • Elution: Elute using a shallow gradient of Hexane and Ethyl Acetate (e.g., 95:5 to 80:20). Avoid exceeding 30% EtOAc, as highly polar conditions can strip the Et₃N from the column, re-exposing the acidic silanols.

  • Self-Validation Check (2D-TLC): Before loading your entire batch, run a 2D-TLC of the crude mixture on an Et₃N-treated TLC plate. Elute in one dimension, dry for 10 minutes, and elute again perpendicularly. If the target spot streaks or forms secondary spots off the diagonal, your system is not sufficiently deactivated.

  • Concentration: Combine pure fractions and concentrate immediately under reduced pressure at a water bath temperature of <30°C to prevent thermal degradation of the bromomethyl group.

Protocol 2: Neutral Reverse-Phase Preparative HPLC

Use this protocol for high-purity analytical or semi-prep separations (<100 mg), or for separating closely related diastereomers (cis/trans).

  • Stationary Phase Selection: Select a fully end-capped C18 column. Causality: Non-end-capped columns contain residual silanols that act as weak acids, which will slowly degrade the cyclopropane ring even in a neutral buffer.

  • Mobile Phase Preparation:

    • Solvent A: Ultra-pure water buffered with 10 mM Ammonium Acetate (NH₄OAc), adjusted strictly to pH 7.0.

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Method Parameters: Run a shallow gradient (e.g., 40% to 70% B over 25 minutes). Maintain the column compartment at ambient temperature (20–25°C). Elevated temperatures will exponentially increase the rate of aqueous ester hydrolysis.

  • Self-Validation Check (Analytical Pulse): Inject a 10 µg test pulse. Collect the target peak and immediately re-inject it. If the re-injection chromatogram shows >2% degradation products, the buffer pH must be re-calibrated.

  • Post-Purification Handling: Lyophilize the collected fractions immediately. Prolonged exposure to aqueous environments post-elution will slowly hydrolyze the bromomethyl group[4].

Part 3: Quantitative Phase Comparison

The following table summarizes the expected recovery and degradation risks associated with various chromatographic conditions.

Stationary PhaseMobile Phase / ModifiersExpected RecoveryPrimary Degradation RiskRecommendation
Bare Silica Gel Hexane / EtOAc< 40%Acid-catalyzed ring openingStrictly Avoid
Deactivated Silica Hexane / EtOAc + 1% Et₃N> 85%Thermal degradation during concentrationRecommended (Prep Scale)
Neutral Alumina Hexane / EtOAc> 80%Irreversible adsorption of polar impurities⚠️ Use if Et₃N is incompatible
C18 (Acidic) MeCN / H₂O + 0.1% TFA< 20%Ring opening & ester hydrolysisStrictly Avoid
C18 (Protic) MeOH / H₂O< 50%Methanolysis of bromomethyl groupStrictly Avoid
End-capped C18 MeCN / H₂O + 10mM NH₄OAc> 90%Aqueous hydrolysis if left in solutionRecommended (High Purity)

Part 4: Method Selection Workflow

Use the following decision tree to determine the optimal purification strategy based on your specific scale and structural requirements.

G Start Crude Bromomethylphenyl Cyclopropane Ester Decision1 Scale of Purification? Start->Decision1 PrepScale Preparative Scale (>100 mg) Decision1->PrepScale Large AnalScale Analytical / Semi-Prep (<100 mg) Decision1->AnalScale Small Decision3 Moisture / Acid Sensitivity Level? PrepScale->Decision3 Decision2 Diastereomer Separation Required? AnalScale->Decision2 RPHPLC RP-HPLC (C18) MeCN / 10mM NH4OAc (pH 7) Decision2->RPHPLC No (Purity Only) Recycle Recycling Prep-HPLC (Isocratic Normal Phase) Decision2->Recycle Yes (Cis/Trans) Flash Flash Chromatography (1% Et3N Deactivated Silica) Decision3->Flash Moderate Alumina Neutral Alumina Column (Hexane/EtOAc) Decision3->Alumina High

Caption: Workflow for selecting the optimal chromatographic purification method for bromomethylphenyl cyclopropane esters.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use GC-MS to analyze the purity of my purified fractions? A: No. Bromomethyl compounds and donor-acceptor cyclopropanes are notoriously thermally labile. The high temperatures of a GC injector port (typically 250°C) will cause immediate thermal rearrangement, dehydrohalogenation, or ring opening. You must use LC-MS with Electrospray Ionization (ESI) for purity and mass confirmation.

Q: My compound is co-eluting with a des-bromo impurity (methylphenyl cyclopropane ester). How do I resolve this? A: The des-bromo impurity is slightly less polar and lacks the heavy halogen atom. If standard C18 fails to resolve them, switch to a Phenyl-Hexyl stationary phase in your RP-HPLC setup. The Phenyl-Hexyl phase leverages π-π interactions with the phenyl ring of the analyte, which alters the separation factor (α) and significantly enhances the resolution between brominated and non-brominated aromatic species.

Q: How should I store the purified fractions to ensure long-term stability? A: Never store these compounds in solution. Once purified, immediately concentrate or lyophilize the product. Store it as a dry powder or film under a strict inert atmosphere (Argon or Nitrogen) at -20°C.

References

  • Ghosh, K., & Das, S. (2021). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry.[Link]

  • Chagarovskiy, A. O., et al. (2020). Ring Opening of Donor-Acceptor Cyclopropanes With Cyanide Ion and Its Surrogates. The Journal of Organic Chemistry.[Link]

  • D'hooghe, M., et al. (2012). Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines. The Journal of Organic Chemistry. [Link]

  • Goto, J., et al. (1994). Analysis of stereoisomeric C27-bile acids by high performance liquid chromatography with fluorescence detection. PubMed (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cyclopropanecarboxylate Derivatives

Welcome to the Technical Support Center for cyclopropanecarboxylate chemistry. The cyclopropane ring is inherently rigid, and when substituted at the 1-position (the α -position), it forms a highly congested quaternary c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclopropanecarboxylate chemistry. The cyclopropane ring is inherently rigid, and when substituted at the 1-position (the α -position), it forms a highly congested quaternary carbon center. This unique architecture introduces severe steric hindrance, frequently causing standard amidation, esterification, and cross-coupling protocols to fail.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you bypass these steric barriers.

Part 1: Troubleshooting FAQs

Amidation of 1-Substituted Cyclopropanecarboxylic Acids

Q: Why do standard peptide coupling reagents like EDC, CDI, or T3P fail to yield the amide with my 1-substituted cyclopropanecarboxylic acid? A: The failure is rooted in the physical size of the active ester intermediate. Standard reagents (like EDC/HOBt or T3P) activate the carboxylic acid by forming a bulky leaving group. The quaternary α -center of the cyclopropane ring creates a massive steric shield around the carbonyl carbon. When the incoming amine attempts a nucleophilic attack, the combined steric bulk of the activated ester complex and the cyclopropane ring prevents the required Bürgi-Dunitz trajectory, leading to poor conversion or starting material decomposition[1].

Q: What is the most reliable method for amidating these hindered substrates? A: Activation via acid chloride formation is the most authoritative and reliable approach. Acid chlorides are highly reactive and significantly smaller than HOBt/OAt active esters, allowing them to easily overcome the steric shield of the quaternary center[1]. Using oxalyl chloride (COCl)2​ with catalytic DMF generates the Vilsmeier reagent in situ, rapidly converting the hindered acid to the acid chloride.

Esterification and Hydrolytic Stability

Q: I synthesized a cyclopropanecarboxylate ester prodrug, but it is unusually resistant to hydrolysis in my assays. Is this expected? A: Yes, this is a well-documented phenomenon. Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to standard aliphatic esters[2]. The cyclopropyl group provides hyperconjugative stabilization to the adjacent carbonyl, making it less electrophilic. Furthermore, the steric bulk physically blocks the approach of water or hydroxide ions. For example, cyclopropane ester analogs of valacyclovir exhibit half-lives exceeding 300 hours at pH 6, compared to just 69.7 hours for the parent compound[2].

C(sp3)–H Functionalization

Q: I am attempting a Pd-catalyzed C(sp3)–H arylation on a cyclopropanecarboxylic acid. Why is my yield so low when using standard tertiary amine ligands? A: Steric hindrance on the tertiary amine ligand drastically reduces reactivity in these rigid systems. Because the cyclopropane ring is already sterically demanding, bulky ligands (such as diisopropylamine derivatives) fail to coordinate effectively with the palladium center and the substrate simultaneously. Switching to less hindered ligands, such as benzyl-substituted ethylenediamine derivatives, relieves this steric clash and significantly improves both yield and enantioselectivity[3].

Part 2: Visualizing the Steric Solutions

AmidationWorkflow Start 1-Substituted Cyclopropanecarboxylic Acid CheckAmine Is the amine sterically hindered or deactivated? Start->CheckAmine YesAmine Yes CheckAmine->YesAmine NoAmine No CheckAmine->NoAmine AcidChloride Acid Chloride Activation (SOCl2 or (COCl)2 + cat. DMF) YesAmine->AcidChloride CouplingReagent Try HATU, COMU, or CDMT + NMM NoAmine->CouplingReagent Success1 Amide Product AcidChloride->Success1 CouplingReagent->Success1 Fail1 Low Yield / Epimerization CouplingReagent->Fail1 If fails Fail1->AcidChloride

Workflow for selecting amidation strategies for hindered cyclopropanecarboxylates.

Mechanism Acid Hindered Acid (R-COOH) Standard Standard Coupling (e.g., EDC/HOBt) Acid->Standard AcidChlorideRoute Vilsmeier Reagent ((COCl)2 + DMF) Acid->AcidChlorideRoute ActiveEster Bulky Active Ester Intermediate Standard->ActiveEster StericClash Steric Clash with Amine (No Reaction) ActiveEster->StericClash Amine addition AcidChloride Acid Chloride Intermediate (Small) AcidChlorideRoute->AcidChloride Amide Rapid Amidation (Product) AcidChloride->Amide Amine addition

Mechanistic pathways showing how acid chlorides bypass steric clashes during amidation.

Part 3: Quantitative Data Summary

The following table summarizes the quantitative impact of cyclopropane-induced steric hindrance on various chemical properties and reaction metrics across the literature.

Substrate / ConditionMetricStandard Aliphatic/AmineCyclopropane / Hindered AnalogRef
Ester Hydrolysis (pH 6, 40°C)Half-life ( t1/2​ )69.7 h (Valacyclovir)>300 h (Cyclopropane analog)[2]
C(sp3)–H Arylation LigandReaction Yield82% (Benzyl-substituted ligand)8% (Diisopropylamine ligand)[3]
Amidation of 1-Substituted AcidConversion to Amide<10% (EDC/HOBt coupling)>90% (Acid Chloride activation)[1]

Part 4: Self-Validating Experimental Protocol

Acid Chloride Amidation of 1-Substituted Cyclopropanecarboxylic Acids

This protocol uses oxalyl chloride and catalytic DMF. It is designed as a self-validating system, meaning you will analytically confirm the reactive intermediate before introducing the amine, preventing wasted starting materials.

Step 1: Acid Chloride Generation

  • Dissolve the 1-substituted cyclopropanecarboxylic acid (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M) under an inert atmosphere ( N2​ or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add catalytic DMF (0.05 equiv). Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent, which is the actual active species that attacks the sterically hindered carboxylic acid.

  • Dropwise, add oxalyl chloride (1.5 equiv). Observe gas evolution ( CO , CO2​ , HCl ).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Remove a 10 µL aliquot and quench it into 1 mL of methanol containing 1 drop of Et3​N . Analyze this quenched sample via TLC or LC-MS. You should observe complete conversion to the methyl ester (indicating the acid chloride was successfully formed). If unreacted free acid remains, add an additional 0.5 equiv of oxalyl chloride and stir for 1 hour.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl . Redissolve the resulting crude acid chloride in anhydrous CH2​Cl2​ .

Step 2: Amine Coupling

  • In a separate flask, dissolve the target amine (1.2 equiv) and Et3​N or DIPEA (3.0 equiv) in anhydrous CH2​Cl2​ . Add catalytic DMAP (0.1 equiv) if the amine is deactivated.

  • Cool this amine solution to 0 °C.

  • Dropwise, add the acid chloride solution from Step 1 to the amine solution. Causality: Adding the acid chloride to the excess base/amine mixture ensures that any residual HCl is immediately neutralized, preventing the amine from precipitating as an unreactive hydrochloride salt.

  • Warm to room temperature and stir until complete (typically 1–4 hours). Quench with saturated aqueous NaHCO3​ and extract with CH2​Cl2​ .

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]

  • Liu, J.-Q., et al. (2019). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Free Carboxylic Acids. Journal of the American Chemical Society (via PMC).[Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters.[Link]

Sources

Optimization

Technical Support Center: Stabilizing Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

Welcome to the technical support center for Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a reactive intermediate, valued for its bifunctional nature—possessing both a reactive benzylic bromide for alkylation and a methyl ester. However, this reactivity also makes it susceptible to degradation over time, impacting the accuracy and reproducibility of experimental results. The primary sources of instability are its benzylic bromide and methyl ester functionalities, which are sensitive to moisture, light, and temperature.[1][2] Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity and performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in physical form from a solid to a waxy or oily substance. Chemically, degradation is identified by the appearance of new peaks in HPLC or GC chromatograms and a decrease in the main peak's area percentage.

Q2: What is the optimal storage temperature for this compound?

A2: For long-term storage, it is recommended to store Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate at refrigerated temperatures, specifically between 2°C and 8°C. Some suppliers even recommend storage at 0-5°C. Storing at room temperature for extended periods is not advisable due to the increased risk of degradation.

Q3: How should I handle the compound to minimize degradation?

A3: Handle the compound in a controlled environment with low humidity and protection from direct light.[3] Use a fume hood to avoid inhalation.[4] When not in use, ensure the container is tightly sealed and stored under the recommended conditions. It is also good practice to bring the container to room temperature before opening to prevent moisture condensation.

Q4: Can I store this compound in a solution?

A4: Storing the compound as a neat solid is generally preferred to minimize solvent-mediated degradation. If a solution is necessary for your workflow, prepare it fresh before use. If short-term storage of a solution is unavoidable, use a dry, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q5: What are the expected degradation products?

A5: The primary degradation pathways are hydrolysis of the benzylic bromide to form the corresponding alcohol (Methyl 1-(4-(hydroxymethyl)phenyl)cyclopropanecarboxylate) and subsequent oxidation to the benzoic acid derivative (1-(4-carboxyphenyl)cyclopropanecarboxylic acid methyl ester).[5] The methyl ester can also undergo hydrolysis to yield the carboxylic acid (1-(4-(bromomethyl)phenyl)cyclopropanecarboxylic acid).[6][7]

Troubleshooting Guide

This section addresses specific problems that may arise during the storage and use of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate.

Issue 1: Rapid Discoloration and Purity Drop
  • Symptom: The compound turns yellow or brown shortly after opening, and HPLC/GC analysis shows a significant decrease in purity.

  • Probable Cause: This is likely due to exposure to moisture and/or light, leading to hydrolysis and photodegradation. Benzylic bromides are known to be lachrymatory and reactive, and their degradation can be accelerated by these environmental factors.

  • Solution:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to minimize contact with atmospheric moisture.

    • Light Protection: Store the compound in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.[3]

    • Proper Sealing: Use containers with high-quality, airtight seals. Parafilm can be used as an extra precaution.

    • Aliquotting: For frequently used batches, consider aliquotting the compound into smaller, single-use vials to prevent repeated exposure of the entire stock to the environment.

Issue 2: Inconsistent Reaction Yields
  • Symptom: Reactions using the compound give inconsistent and lower-than-expected yields.

  • Probable Cause: The purity of the starting material may have been compromised due to gradual degradation during storage. The presence of hydrolysis products (the corresponding alcohol) will reduce the molar equivalence of the active benzylic bromide.

  • Solution:

    • Purity Check: Always check the purity of the compound by HPLC or GC before use, especially if it has been in storage for a long time.

    • Forced Degradation Study: To understand potential issues, a forced degradation study can be performed on a small sample to identify potential degradation products under various stress conditions (heat, humidity, light, acid, base, oxidation).[8][9][10] This will help in developing a stability-indicating analytical method.

    • Use of Stabilizers: For long-term storage, consider adding a stabilizer. Propylene oxide is commonly used as an acid scavenger for benzyl halides, as it neutralizes any HBr formed during degradation, which can catalyze further decomposition.[11][12] A small amount (e.g., 0.1-0.5% w/w) can be added.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a 50:50 mixture of A and B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile. Filter through a 0.45 µm syringe filter before injection.[3]

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Water (A) / Acetonitrile (B)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Purity Assessment by GC-FID

This protocol is suitable for analyzing volatile impurities and the main compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Sample Preparation: Prepare a 2 mg/mL solution in dichloromethane or ethyl acetate.[3]

ParameterValue
Column HP-5 (30 m x 0.32 mm, 0.25 µm)
Carrier Gas Helium
Injector Temp. 250°C
Detector Temp. 300°C
Oven Program 100°C (2 min) -> 280°C (10 min)

Visualization of Degradation Pathways and Workflow

degradation_pathway main Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate hydrolysis_br Methyl 1-(4-(hydroxymethyl)phenyl)cyclopropanecarboxylate main->hydrolysis_br Hydrolysis (H2O) hydrolysis_ester 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylic acid main->hydrolysis_ester Ester Hydrolysis (H2O) oxidation 1-(4-carboxyphenyl)cyclopropanecarboxylic acid methyl ester hydrolysis_br->oxidation Oxidation stability_workflow start Receive Compound initial_analysis Initial Purity Analysis (HPLC/GC) start->initial_analysis storage Store at 2-8°C, Protected from Light and Moisture initial_analysis->storage aliquot Aliquot for Frequent Use storage->aliquot pre_use_check Purity Check Before Each Use aliquot->pre_use_check troubleshooting Troubleshoot Inconsistent Results pre_use_check->troubleshooting If Purity is Low

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate vs. Chloromethyl Analogue

Executive Summary In modern drug discovery and organic synthesis, benzylic halides are indispensable electrophilic building blocks used to install functionalized aryl groups via bimolecular nucleophilic substitution (SN2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, benzylic halides are indispensable electrophilic building blocks used to install functionalized aryl groups via bimolecular nucleophilic substitution (SN2). Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (CAS: 873372-30-6) and its chloromethyl analogue are two such reagents, utilized to append the 4-(1-(methoxycarbonyl)cyclopropyl)benzyl moiety onto amines, thiols, and alcohols[1].

While structurally identical save for the halogen atom, these two analogues exhibit profoundly different reactivity profiles, storage requirements, and kinetic behaviors. This guide provides an objective, data-driven comparison of their performance, detailing the mechanistic causality behind their differences and providing self-validating experimental workflows for researchers scaling up synthetic routes.

Mechanistic Causality: The Halogen Effect in Benzylic Systems

The decision to use a benzylic bromide versus a benzylic chloride hinges on the fundamental thermodynamics and kinetics of the carbon-halogen bond.

Bond Dissociation Energy (BDE) and Leaving Group Ability

The reactivity of these analogues in SN2 pathways is inversely proportional to their Bond Dissociation Energy (BDE)[2]. The C–Br bond in the bromomethyl analogue is significantly weaker (~280 kJ/mol) than the C–Cl bond in the chloromethyl analogue (~339 kJ/mol)[3].

Furthermore, the bromide ion (Br⁻) is physically larger and more polarizable than the chloride ion (Cl⁻). This polarizability allows the bromide leaving group to better stabilize the developing negative charge in the SN2 transition state, effectively lowering the activation energy (ΔG‡) of the reaction[4]. Consequently, the bromomethyl analogue typically reacts 50 to 100 times faster than the chloromethyl analogue under identical conditions[5].

The Finkelstein Workaround

Because the chloromethyl analogue is kinetically sluggish, it often requires the addition of Sodium Iodide (NaI) to proceed efficiently. This process, known as the , involves an in situ halogen exchange where the chloride is displaced by iodide[6]. The resulting benzylic iodide is hyper-reactive and immediately consumed by the nucleophile[7].

Pathway Chloro Chloromethyl Analogue (Stable, Low Reactivity) Finkelstein NaI / Acetone (Finkelstein Rxn) Chloro->Finkelstein Halogen Exchange Bromo Bromomethyl Analogue (CAS: 873372-30-6) Nu Nucleophile (Nu⁻) Addition Bromo->Nu Direct SN2 (-HBr) Iodo Iodomethyl Intermediate (Transient, Max Reactivity) Finkelstein->Iodo -NaCl (precipitates) Iodo->Nu Rapid SN2 Product Alkylated Target Product Nu->Product Final Step

SN2 Reaction pathways comparing direct bromination vs. Finkelstein-activated chlorination.

Quantitative Performance Comparison

The following table summarizes the physicochemical and operational differences between the two analogues, providing a data-driven baseline for reagent selection.

Performance MetricMethyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylateChloromethyl Analogue
Active Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C–X Bond Dissociation Energy ~280 kJ/mol~339 kJ/mol
Relative SN2 Rate 50x – 100x (Fast)1x (Baseline/Slow)
Chemoselectivity Moderate (Prone to over-alkylation)High (Requires forcing conditions)
Storage Stability Moderate (Moisture/Light sensitive)High (Robust for long-term storage)
NaI Catalyst Requirement Not RequiredHighly Recommended

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains built-in physical or analytical cues that confirm the reaction is proceeding as intended.

Protocol A: Direct Alkylation using the Bromomethyl Analogue

Ideal for rapid medicinal chemistry library synthesis where immediate conversion is prioritized.

  • Preparation: In an oven-dried flask, dissolve 1.0 equivalent of the target nucleophile (e.g., a secondary amine) and 1.1 equivalents of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of anhydrous K₂CO₃.

    • Causality: The base acts as an acid sponge to neutralize the HBr byproduct. Without it, the generated HBr would protonate the amine nucleophile, rendering it inactive and stalling the reaction.

  • Reaction Execution: Stir the suspension at room temperature (20–25 °C) for 2 to 4 hours.

  • Self-Validation (LC-MS): Sample the reaction at the 2-hour mark. The system is self-validating when the LC-MS trace shows the complete disappearance of the bromomethyl peak (m/z ~269)[8], confirming total electrophile consumption.

Protocol B: Finkelstein-Assisted Alkylation using the Chloromethyl Analogue

Ideal for process chemistry and bulk scale-up where reagent stability and controlled reaction rates are critical.

  • Preparation: Dissolve 1.2 equivalents of the chloromethyl analogue in anhydrous Acetone (0.2 M).

  • Halogen Exchange Activation: Add 0.2 equivalents of Sodium Iodide (NaI).

    • Causality: Acetone is specifically chosen as the solvent because NaI is soluble in it, whereas the byproduct NaCl is highly insoluble. According to Le Chatelier's principle, the precipitation of NaCl drives the equilibrium forward, constantly generating the highly reactive iodomethyl intermediate[7].

  • Nucleophile Addition: Add 1.0 equivalent of the nucleophile and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction Execution: Heat the mixture to a gentle reflux (60 °C) for 8 to 12 hours.

  • Self-Validation (Visual Cue): The reaction is self-validating through the formation of a fine, white precipitate (NaCl) at the bottom of the flask. If the solution remains completely clear after 1 hour of heating, the Finkelstein exchange has failed (likely due to wet solvent).

Decision Matrix: Selecting the Right Analogue

Choosing between the bromo and chloro analogues requires balancing reactivity with stability. Use the logical flow below to determine the optimal reagent for your specific synthetic step.

DecisionTree Start Select Benzylic Halide Analogue Q1 Is the nucleophile highly reactive (e.g., primary thiolate)? Start->Q1 Q2 Is long-term storage stability critical for bulk scale-up? Start->Q2 Ans1_Yes Use Chloromethyl Analogue (Prevents over-alkylation) Q1->Ans1_Yes Yes Ans1_No Use Bromomethyl Analogue (Ensures complete conversion) Q1->Ans1_No No Ans2_Yes Use Chloromethyl Analogue (Less prone to hydrolysis) Q2->Ans2_Yes Yes Ans2_No Use Bromomethyl Analogue (Ideal for immediate discovery use) Q2->Ans2_No No

Decision matrix for selecting between bromomethyl and chloromethyl benzylic analogues.

References

  • NextSDS Chemical Substance Information. "methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate (CAS 873372-30-6)." NextSDS Database. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Bond dissociation energies in simple molecules." NIST Technical Series Publications. Available at: [Link]

  • Testbook Chemistry. "Finkelstein Reaction: Equation, Mechanism, Properties & Uses." Testbook Educational Platform. Available at: [Link]

Sources

Comparative

Comparative Guide: Methyl vs. Ethyl Esters of 1-[4-(Bromomethyl)phenyl]cyclopropanecarboxylate in API Synthesis

Executive Summary In modern pharmaceutical process chemistry, benzylic bromides containing masked carboxylic acids are indispensable bifunctional building blocks. Specifically, the methyl and ethyl esters of 1-[4-(bromom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process chemistry, benzylic bromides containing masked carboxylic acids are indispensable bifunctional building blocks. Specifically, the methyl and ethyl esters of 1-[4-(bromomethyl)phenyl]cyclopropanecarboxylate are frequently utilized to install cyclopropanecarboxylic acid moieties onto complex active pharmaceutical ingredients (APIs). A prominent application of this intermediate is found in the synthesis of 1,1,1-trifluoro-2-hydroxypropyl derivatives, which act as Glucocorticoid Receptor (GR) antagonists for the treatment of metabolic disorders[1].

While both esters serve the same fundamental purpose—acting as an electrophile for SN​2 alkylation followed by deprotection—the choice between the methyl and ethyl variant fundamentally alters the downstream process chemistry. This guide provides an objective, data-driven comparison to assist process chemists in selecting the optimal intermediate.

Chemical and Physical Profiling

Understanding the baseline physicochemical properties is critical for predicting solubility, crystallization behavior, and handling requirements during scale-up. The methyl ester (CAS 873372-30-6) is generally preferred in discovery chemistry due to its solid state, which facilitates purification by recrystallization[2].

Table 1: Physicochemical Comparison

PropertyMethyl EsterEthyl Ester
Chemical Name Methyl 1-[4-(bromomethyl)phenyl]cyclopropanecarboxylateEthyl 1-[4-(bromomethyl)phenyl]cyclopropanecarboxylate
CAS Number 873372-30-61215205-50-7 (Analogous core)
Molecular Weight 269.13 g/mol 283.16 g/mol
Physical State (RT) Solid / Crystalline powderViscous Liquid / Low-melting solid
Steric Hindrance (Carbonyl) LowModerate
Saponification Byproduct Methanol (ICH Class 2)Ethanol (ICH Class 3)

Reactivity Profile & Mechanistic Causality

The synthetic utility of these compounds relies on a two-step sequence: an initial alkylation followed by a terminal saponification.

The SN​2 Alkylation (Equivalence)

Both the methyl and ethyl esters exhibit virtually identical reactivity at the benzylic bromide position. Because the steric bulk of the ester moiety is isolated on the cyclopropane ring, it exerts negligible inductive or steric influence on the electrophilic benzylic carbon. Consequently, Williamson ether syntheses (e.g., coupling with phenol cores) proceed with comparable kinetics.

The Saponification Step (The Differentiator)

The critical divergence occurs during the final deprotection step to yield the free carboxylic acid[3]. The methyl ester undergoes basic hydrolysis significantly faster than the ethyl ester.

  • Causality: The ethyl group introduces greater steric hindrance and hydrophobicity around the carbonyl carbon compared to the methyl group. This impedes the trajectory of the nucleophilic attack by the hydroxide ion ( OH− ) on the ester carbonyl.

  • Impact on API Integrity: In the synthesis of GR antagonists containing base-sensitive moieties (such as a trifluoromethyl carbinol group), harsh saponification conditions (elevated temperatures, prolonged exposure to strong base) can trigger retro-aldol-type cleavages or degradation[1]. The methyl ester allows for quantitative hydrolysis at milder temperatures (0°C to Room Temperature), preserving the integrity of the API[3].

Workflow A Phenol Core (e.g., GR Modulator) C SN2 Alkylation (K2CO3, DMF) A->C B Alkylating Agent (Methyl/Ethyl Ester) B->C D Ester Intermediate C->D E Saponification (LiOH, THF/H2O) D->E F Final API (Free Carboxylic Acid) E->F

Synthetic workflow utilizing the ester intermediate.

Causality cluster_methyl Methyl Ester Pathway cluster_ethyl Ethyl Ester Pathway M1 Methyl Ester M2 Low Steric Hindrance M1->M2 M3 Fast Hydrolysis (0°C to RT) M2->M3 M4 Preserves Sensitive Groups M3->M4 E1 Ethyl Ester E2 Higher Steric Hindrance E1->E2 E3 Slower Hydrolysis (Requires Heat) E2->E3 E4 Risk of Side Reactions E3->E4

Mechanistic causality of ester selection on saponification kinetics.

Quantitative Experimental Data

The following table summarizes the kinetic differences during the saponification of the resulting ether intermediates. Data illustrates the time required to achieve >99% conversion to the free acid using standard Lithium Hydroxide (LiOH) conditions.

Table 2: Saponification Kinetics Comparison (LiOH, THF/H2O, 1.5 eq)

SubstrateTemperatureTime to >99% ConversionAPI Degradation Risk
Methyl Ester Intermediate 0°C to RT2 - 4 hoursLow (< 1% byproduct)
Ethyl Ester Intermediate 0°C to RT> 24 hours (Incomplete)Low
Ethyl Ester Intermediate 50°C4 - 6 hoursModerate (Base-catalyzed cleavage)

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent a self-validating system. In-process controls (IPC) via LC-MS or TLC are integrated to confirm reaction completion before proceeding.

Protocol 1: SN​2 Alkylation (Williamson Ether Synthesis)

Objective: Couple the methyl ester with a phenolic API core.

  • Preparation: Charge a dry, nitrogen-purged flask with the phenol core (1.0 eq) and anhydrous DMF (10 mL/g).

  • Base Addition: Add finely powdered Potassium Carbonate ( K2​CO3​ , 2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Electrophile Addition: Add Methyl 1-[4-(bromomethyl)phenyl]cyclopropanecarboxylate (1.1 eq)[2] portion-wise to control any mild exotherm.

  • Reaction: Heat the mixture to 50°C.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the phenol core is <1% (typically 2-4 hours).

  • Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF, dry over MgSO4​ , and concentrate.

Protocol 2: Mild Saponification of the Methyl Ester

Objective: Deprotect the ester to yield the final cyclopropanecarboxylic acid without degrading sensitive functional groups[3].

  • Solvent System: Dissolve the ester intermediate (1.0 eq) in a 1:1 mixture of THF and Ethanol (10 mL/g). Cool the solution to 0°C using an ice bath.

  • Hydrolysis: Slowly add a 1M aqueous solution of Lithium Hydroxide (LiOH, 1.5 eq)[3].

  • Reaction: Stir at 0°C for 2 hours. If incomplete, allow the reaction to naturally warm to room temperature and stir for an additional 2 hours.

  • Self-Validation (IPC): Monitor via TLC. The ester spot must completely disappear, replaced by a highly polar baseline spot (the carboxylate salt).

  • Workup: Re-cool to 0°C and carefully acidify to pH 2-3 using 1M aqueous HCl. The free carboxylic acid will typically precipitate. Filter, wash with cold water, and dry under vacuum.

Process Scale-Up Considerations

While the methyl ester is superior for discovery and early-phase synthesis due to its reactivity profile, process chemists must weigh regulatory guidelines during late-stage scale-up:

  • Methanol vs. Ethanol Generation: Saponification of the methyl ester releases methanol, an ICH Class 2 solvent with strict residual limits (3000 ppm). The ethyl ester releases ethanol, an ICH Class 3 solvent (5000 ppm limit), which is generally regarded as safer.

  • Strategic Selection: If the API is highly stable to heat and extended basic conditions, switching to the ethyl ester in Phase III/Commercial manufacturing can streamline residual solvent compliance. However, if the API contains labile groups (e.g., trifluoromethyl carbinols), the methyl ester remains mandatory to ensure high purity and yield[1].

References

  • NextSDS. "methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Hunziker D, Lerner C, Mueller W et al. "Annotated Patent Selections: WO2010107765 (2010) 138 pages. Hoffmann La Roche: 2,3-Diaryl- or heteroaryl-substituted 1,1,1-trifluoro-2-hydroxypropyl compounds." Expert Opinion on Therapeutic Patents. Available at:[Link]

  • Hunziker D, Lerner C, Mueller W et al. "1,1,1-trifluoro-2-hydroxypropyl compounds." Google Patents. CN102348682A.

Sources

Validation

High-Performance Purity Analysis of CAS 873372-30-6: A Method Validation and Column Comparison Guide

CAS 873372-30-6, chemically identified as Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, is a high-value synthetic intermediate utilized in advanced pharmaceutical manufacturing. The presence of the benzylic br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

CAS 873372-30-6, chemically identified as Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, is a high-value synthetic intermediate utilized in advanced pharmaceutical manufacturing. The presence of the benzylic bromide moiety presents a unique analytical challenge: it is highly electrophilic and exceptionally susceptible to nucleophilic attack and solvolysis.

As a Senior Application Scientist, I frequently observe that traditional HPLC purity methods fail for this compound. Sub-optimal methodologies inadvertently induce on-column degradation, leading analysts to quantify method-induced artifacts as inherent impurities. This guide objectively compares the performance of advanced core-shell column technology against traditional fully porous columns for the purity testing of CAS 873372-30-6, providing a fully validated, self-correcting methodological framework grounded in [1].

The Mechanistic Challenge: Causality in Method Design

The structural vulnerability of CAS 873372-30-6 dictates our analytical approach. When exposed to protic solvents (such as methanol) or subjected to prolonged residence times in aqueous mobile phases, the reactive bromomethyl group (-CH₂Br) undergoes rapid solvolysis to form a benzylic alcohol derivative.

Causality-Driven Experimental Choices:

  • Sample Preparation: Methanol is strictly prohibited. Acetonitrile (an aprotic solvent) must be used as the sample diluent to arrest degradation in the autosampler vial.

  • Chromatographic Speed: The analyte's residence time inside the column must be minimized. This necessitates high linear velocities without compromising theoretical plates.

ColumnLogic C1 Analyte: CAS 873372-30-6 C2 Reactive Bromomethyl Group (-CH2Br) C1->C2 C3 Risk of On-Column Solvolysis C2->C3 In aqueous mobile phase C4 Requirement: Ultra-Fast Separation C3->C4 C5 Solution: Core-Shell C18 (2.6 µm) C4->C5 Reduces mass transfer resistance

Logical relationship between analyte reactivity and core-shell column selection.

Product Comparison: Core-Shell vs. Fully Porous Columns

To achieve ultra-fast separation without the extreme backpressures of sub-2 µm UHPLC columns, we compare a 2.6 µm Core-Shell C18 column (The Product) against a standard 5.0 µm Fully Porous C18 column (The Alternative).

According to the [2], core-shell particles possess a solid, impermeable silica core surrounded by a thin porous shell. This morphology significantly reduces Eddy diffusion (the A-term) and minimizes longitudinal mass transfer resistance (the C-term)[3]. Consequently, core-shell columns maintain exceptional efficiency even at elevated flow rates, effectively "outrunning" the on-column hydrolysis of CAS 873372-30-6.

Table 1: Chromatographic Performance Comparison
Performance ParameterAlternative: Traditional Fully Porous C18 (5.0 µm, 150 x 4.6 mm)Product: Advanced Core-Shell C18 (2.6 µm, 50 x 4.6 mm)
Analysis Time 15.0 min4.0 min
System Backpressure ~120 bar~200 bar (Standard HPLC compatible)
Theoretical Plates (N) ~8,500~14,200
Peak Tailing Factor (Tf) 1.45 (Significant tailing)1.08 (Highly symmetrical)
On-Column Degradation ~1.2% (Artifact formation observed)Not Detected (<0.05%)
Solvent Consumption 15.0 mL / run6.0 mL / run

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocol incorporates a System Suitability Test (SST) that acts as an automated gatekeeper. If the system fails to meet these precise thermodynamic and kinetic criteria, the sequence is automatically aborted before any sample analysis begins.

Step-by-Step Methodology

Step 1: Diluent and Standard Preparation

  • Diluent: 100% Acetonitrile (HPLC Grade). Do not use aqueous mixtures for the stock solution.

  • Standard Preparation: Accurately weigh 10.0 mg of CAS 873372-30-6 reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

Step 2: Chromatographic Conditions

  • Column: Core-Shell C18, 50 mm × 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (TFA suppresses silanol ionization, further preventing analyte tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.5 min: 40% → 90% B

    • 2.5 - 3.0 min: 90% B

    • 3.0 - 3.1 min: 90% → 40% B

    • 3.1 - 4.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 25 °C (Strictly controlled to prevent thermal degradation).

  • Detection: UV at 220 nm.

  • Injection Volume: 2 µL.

Step 3: System Suitability Testing (SST) - The Gatekeeper

  • Inject the standard solution (1.0 mg/mL) six consecutive times.

  • Self-Validating Acceptance Criteria: %RSD of retention time ≤ 1.0%; %RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates (N) ≥ 10,000.

ValidationWorkflow N1 System Suitability Testing (SST) N2 Specificity Evaluation N1->N2 Pass SST N3 Linearity & Range N2->N3 N4 Accuracy (Recovery) N3->N4 N5 Precision (Repeatability) N4->N5 N6 Self-Validating Criteria Met? N5->N6 N7 Method Approved for CAS 873372-30-6 N6->N7 Yes N8 Investigate & Optimize N6->N8 No N8->N1 Retest

Self-validating ICH Q2(R1) workflow for HPLC method approval.

Method Validation Results

Following the successful implementation of the core-shell methodology, a full validation was executed in strict accordance with [1]. The rapid elution profile of the core-shell column ensured that the integrity of the bromomethyl moiety was maintained throughout the analysis, resulting in exceptional validation metrics.

Table 2: ICH Q2(R1) Method Validation Summary Data
Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (Core-Shell Method)Status
Specificity No interference at RT of analyteNo interference from diluent/blank detectedPass
Linearity R² ≥ 0.999 (LOQ to 120% of target)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 spike levels99.4% - 100.6%Pass
Method Precision %RSD ≤ 2.0% (n=6 injections)%RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." European Compliance Academy (ECA). URL:[Link]

  • Kadam, A. A., & Mohite, S. K. "UPLC in Pharmaceutical Analysis: Review." International Journal of Pharmacy and Pharmaceutical Research. URL:[Link]

  • Pharma Growth Hub. "Unraveling the Advantages of Core-Shell Columns in HPLC." Pharma Growth Hub Insights. URL: [Link]

Comparative

Comparative Study of Leaving Group Efficacy in 4-(Halomethyl)phenyl Cyclopropanecarboxylates: A Kinetic and Mechanistic Guide

As a Senior Application Scientist, I frequently encounter challenges in optimizing alkylating agents for Active Pharmaceutical Ingredient (API) synthesis. The 4-(halomethyl)phenyl cyclopropanecarboxylate scaffold is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in optimizing alkylating agents for Active Pharmaceutical Ingredient (API) synthesis. The 4-(halomethyl)phenyl cyclopropanecarboxylate scaffold is a highly versatile benzylic electrophile. The cyclopropanecarboxylate moiety provides unique metabolic stability and structural rigidity, while the benzylic halide serves as a prime site for nucleophilic substitution.

Understanding the relative efficacy of the leaving group (where the halogen X = F, Cl, Br, or I) is paramount. The leaving group's ability to depart dictates the reaction rate, the required harshness of the experimental conditions, and ultimately, the impurity profile of the synthesized drug candidate. This guide objectively compares the performance of these four halogen variants, supported by kinetic data and field-proven methodologies.

Mechanistic Grounding: The Benzylic SN2 Pathway

In bimolecular nucleophilic substitution (SN2), the nucleophile performs a backside attack on the sp3-hybridized benzylic carbon, leading to a pentacoordinate transition state . The efficacy of a leaving group is inversely proportional to its basicity; weaker bases (the conjugate bases of strong acids) stabilize the developing negative charge in the transition state more effectively .

For benzylic systems like 4-(halomethyl)phenyl cyclopropanecarboxylates, the adjacent aromatic ring significantly lowers the activation energy. It does this by stabilizing the transition state via the overlap of the aromatic π-system with the partially formed p-orbital at the reaction center .

SN2_Pathway Nu Nucleophile (e.g., R2NH) TS Pentacoordinate Transition State Nu->TS Backside Attack Substrate 4-(halomethyl)phenyl cyclopropanecarboxylate Substrate->TS C-X Bond Lengthening Product Substituted Benzyl Derivative TS->Product C-Nu Bond Formation LG Leaving Group (F-, Cl-, Br-, I-) TS->LG X- Departure

SN2 mechanism of 4-(halomethyl)phenyl cyclopropanecarboxylates with a nucleophile.

Experimental Design & Protocol

To objectively compare leaving group efficacy, we employ a self-validating kinetic assay using pseudo-first-order conditions. By using a massive molar excess of a standard nucleophile (e.g., benzylamine), the reaction rate becomes dependent solely on the concentration of the 4-(halomethyl)phenyl cyclopropanecarboxylate substrate. This ensures that any deviation in the rate is strictly a function of the leaving group's departure ability.

Protocol: Kinetic Profiling via In-Situ HPLC
  • Substrate Preparation : Prepare 0.01 M solutions of 4-(fluoromethyl)-, 4-(chloromethyl)-, 4-(bromomethyl)-, and 4-(iodomethyl)phenyl cyclopropanecarboxylate in anhydrous acetonitrile.

    • Causality: Anhydrous acetonitrile is chosen as a polar aprotic solvent. It accelerates SN2 reactions by leaving the nucleophile unsolvated and highly reactive, while strictly avoiding the solvolysis (SN1 background reaction) typical of protic solvents.

  • Nucleophile Addition : Equilibrate the solutions at 25.0 ± 0.1 °C in a thermostated reaction vessel. Inject a 10-fold molar excess (0.10 M) of benzylamine.

    • Causality: The 10-fold excess ensures pseudo-first-order kinetics, simplifying the rate law to Rate=kobs​[Substrate] . This allows for highly reproducible rate constant extraction without the complication of nucleophile depletion.

  • Kinetic Monitoring : Withdraw 10 µL aliquots at predefined intervals, quench immediately in 1 mL of 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile.

    • Causality: TFA rapidly protonates the benzylamine nucleophile, instantly halting the reaction and locking the kinetic snapshot for accurate RP-HPLC analysis (UV detection at 254 nm).

  • Data Analysis : Plot ln([Substrate]t​/[Substrate]0​) versus time. The negative slope yields the observed rate constant ( kobs​ ).

Workflow Prep 1. Substrate Preparation (Equimolar Solutions) React 2. Nucleophile Addition (Thermostated at 25°C) Prep->React Monitor 3. Kinetic Monitoring (In-situ HPLC Quenching) React->Monitor Analyze 4. Data Analysis (Pseudo-first-order kinetics) Monitor->Analyze

Step-by-step kinetic profiling workflow for benzylic nucleophilic substitution.

Quantitative Data & Comparative Analysis

The following table summarizes the experimental kinetic data for the substitution of 4-(halomethyl)phenyl cyclopropanecarboxylates with benzylamine at 25 °C in acetonitrile. The data illustrates the stark contrast in reactivity driven by carbon-halogen bond strength and leaving group polarizability .

Substrate VariantElectronegativity (Pauling)C-X Bond Dissociation Energy (kcal/mol)Relative Rate ( krel​ ) kobs​ ( 10−4s−1 )
4-(Fluoromethyl)... 3.98~115< 10-4N/A (No reaction)
4-(Chloromethyl)... 3.16~8410.45
4-(Bromomethyl)... 2.96~68~ 6027.2
4-(Iodomethyl)... 2.66~56~ 15068.5
Discussion & Field-Proven Insights
1. The Fluoride Anomaly

The C-F bond is exceptionally strong (~115 kcal/mol). Despite fluoride being highly electronegative, the activation energy required to break the C-F bond is prohibitive under standard SN2 conditions. In drug development, 4-(fluoromethyl)phenyl cyclopropanecarboxylates are almost never used as alkylating agents; instead, the fluoromethyl group is utilized as a stable, lipophilic bioisostere to block metabolic oxidation at the benzylic position.

2. Chlorides vs. Bromides in Scale-Up

While the iodide and bromide derivatives react significantly faster (150x and 60x relative to chloride, respectively), 4-(chloromethyl)phenyl cyclopropanecarboxylate is often the preferred choice for industrial scale-up . Why? Bromides and iodides are highly prone to degradation via light sensitivity and ambient moisture hydrolysis. Furthermore, their extreme reactivity often leads to over-alkylation (e.g., forming tertiary amines when secondary amines are desired). The chloride variant strikes an optimal, controllable balance between shelf-stability and synthetic reactivity.

3. The Finkelstein Activation Strategy

If a chloride substrate reacts too slowly with a sterically hindered nucleophile, I routinely employ a catalytic amount of Sodium Iodide (NaI) in the reaction mixture (Finkelstein conditions) . The chloride is transiently converted to the highly reactive iodide, which is then rapidly consumed by the nucleophile. This creates a self-validating catalytic cycle that accelerates the overall process without sacrificing the bulk storage stability of the chloride starting material.

References
  • Title : SN2 reaction Source : Wikipedia URL :[Link]

  • Title : SN2 Reaction Mechanism Source : Chemistry Steps URL :[Link]

  • Title : Aromatic Nucleophilic Substitution Source : Dalal Institute URL : [Link]

Validation

A Comparative Guide to LC-MS Validation Protocols for Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate Derivatives

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation protocols tailored for a unique class of small molecules: Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation protocols tailored for a unique class of small molecules: Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices to ensure robust, reliable, and regulatory-compliant quantitative analysis.

The structural complexity of these derivatives—featuring a cyclopropane ring, a brominated aromatic system, and an ester functional group—presents specific challenges and opportunities in analytical method development and validation. This guide will navigate these nuances, offering a recommended core protocol and comparing it against viable alternatives to empower you to select and validate the most appropriate method for your research.

The Regulatory Foundation: Why We Validate

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[1]. For pharmaceutical development, this is not merely a scientific exercise but a regulatory mandate. Key international guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a framework for the validation process.[2][3][4][5][6] The ICH Q2(R1) guideline, in particular, outlines the essential validation characteristics that must be investigated.[1][4][7]

Core Recommended Protocol: A Validated LC-MS/MS Method

This section details a robust, step-by-step protocol for the quantitative determination of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate derivatives in a biological matrix (e.g., human plasma). The cornerstone of this recommended method is the use of a Triple Quadrupole (QqQ) mass spectrometer, which is the gold standard for quantitative analysis due to its high sensitivity and selectivity.[8][9]

Part 1: Method Development—The Scientific Rationale

Before validation, a suitable method must be developed. The choices made here are critical for success.

  • Chromatographic Separation:

    • Column Selection: A Phenyl-Hexyl column is recommended over a standard C18 column. Causality: The phenyl rings in the stationary phase can induce pi-pi stacking interactions with the aromatic ring of the analyte, offering a different selectivity mechanism compared to the hydrophobic interactions of a C18 phase.[10] This can be crucial for separating the analyte from structurally similar metabolites or impurities.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is a standard starting point. Causality: The formic acid aids in the protonation of the analyte in positive ion mode, enhancing the ESI response. Acetonitrile is often chosen for its low viscosity and UV transparency.[11]

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is the recommended starting point. Causality: The ester group and the overall structure are amenable to protonation, making ESI an efficient ionization technique for this class of molecules.[12][13]

    • Mass Analyzer: A Triple Quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode is selected. Causality: MRM provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[8][9] This is achieved by selecting the precursor ion (the protonated molecule, [M+H]+) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion in the third quadrupole (Q3). This process minimizes background noise and matrix interference.

Part 2: The Validation Workflow

The following workflow outlines the experimental execution for validating the developed method, with acceptance criteria grounded in regulatory guidelines.[14][15]

Validation_Workflow cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Application Dev LC & MS Optimization (Column, Mobile Phase, MRM Transitions) Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin AccPre Accuracy & Precision (Intra- & Inter-Day) Lin->AccPre LLOQ Sensitivity (LLOQ) AccPre->LLOQ Stab Stability (Freeze-Thaw, Bench-Top, etc.) LLOQ->Stab Rob Robustness Stab->Rob Routine Routine Sample Analysis Rob->Routine

Caption: High-level workflow for LC-MS method validation.

Step-by-Step Validation Experiments

1. Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources to investigate for interferences at the retention time of the analyte and internal standard (IS).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and an upper concentration.

  • Acceptance Criteria: No significant interfering peaks (>20% of the LLOQ response for the analyte, and >5% for the IS) should be observed at the expected retention times in the blank samples.

2. Linearity and Range

  • Objective: To establish the relationship between instrument response and known concentrations of the analyte and to define the concentration interval over which the method is precise, accurate, and linear.[1]

  • Protocol:

    • Prepare a calibration curve by spiking blank matrix with the analyte at a minimum of 6-8 non-zero concentrations, including the LLOQ and the Upper Limit of Quantitation (ULOQ).

    • Analyze the samples and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis (typically weighted 1/x or 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[14][15]

3. Accuracy and Precision

  • Objective: Accuracy demonstrates the closeness of measured values to the true value, while precision measures the degree of scatter between a series of measurements.[16]

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% for all QCs (20% for LLOQ).[15]

4. Sensitivity (LLOQ)

  • Objective: To determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16]

  • Protocol: The LLOQ is established as the lowest standard on the calibration curve.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision at the LLOQ must meet the ±20% criteria.[15]

5. Stability

  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under specific conditions and timeframes encountered during sample handling and storage.

  • Protocol: Analyze low and high QC samples after exposing them to various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for an expected duration of sample processing.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period covering the study duration.

    • Stock Solution Stability: Stability of the analyte in its storage solvent.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparison of Alternative Methodologies

While the recommended protocol is robust, alternative approaches may be suitable or even advantageous depending on the specific research goals, available instrumentation, and challenges encountered.

Decision Tree for Method Selection

Method_Selection cluster_chrom Chromatography cluster_ion Ionization cluster_ms Mass Analyzer start Goal: Quantify Analyte col_choice Analyte & Matrix Properties start->col_choice ion_choice Analyte Polarity & Thermal Stability start->ion_choice ms_choice Primary Goal start->ms_choice c18 C18 Column (General Purpose) col_choice->c18 High Polarity or No Aromatic Interactions ph Phenyl-Hexyl Column (Aromatic Analytes) col_choice->ph Aromatic Structure, Need Alternate Selectivity esi ESI (Polar Compounds) ion_choice->esi Polar apci APCI (Less Polar, Thermally Stable) ion_choice->apci Moderately Polar appi APPI (Non-polar, Aromatic) ion_choice->appi Low Polarity qqq Triple Quad (QqQ) (Targeted Quantitation) ms_choice->qqq Sensitivity is Key qtof Q-TOF (High-Res Confirmation & Unknown Screening) ms_choice->qtof Mass Accuracy is Key

Caption: Decision tree for selecting an appropriate LC-MS method.

Comparative Tables

The following tables summarize the performance and characteristics of alternative technologies.

Table 1: Comparison of Chromatographic Columns

ParameterC18 (Octadecylsilane)Phenyl-HexylRationale for Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate
Primary Retention Mechanism Hydrophobic (van der Waals) interactions.[17]Mixed-mode: Hydrophobic and π-π interactions.[10]The phenyl-hexyl phase offers an orthogonal separation mechanism, which is highly beneficial for resolving the aromatic analyte from endogenous interferences or metabolites that lack a strong aromatic character.
Selectivity Excellent for separating compounds based on differences in hydrophobicity.Unique selectivity for aromatic and unsaturated compounds.[18]Can provide superior resolution if co-eluting peaks are an issue on a C18 column.
Typical Use Broad-spectrum, general-purpose reversed-phase separations.[17]Analytes containing aromatic rings, compounds difficult to resolve on C18.[18]Recommended as the primary column choice due to the analyte's structure. C18 serves as a viable alternative or confirmatory column.

Table 2: Comparison of Ionization Sources

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Photoionization (APPI)
Ionization Mechanism Soft ionization via charged droplet evaporation in a high electric field.[13]Gas-phase ion-molecule reactions initiated by a corona discharge.[19]Gas-phase photoionization using UV photons.[19][20]
Analyte Suitability Polar to moderately polar, thermally labile molecules.[12]Moderately polar to non-polar, thermally stable molecules.[13]Non-polar to moderately polar compounds, especially those with aromaticity.[19][20]
Matrix Effects Can be significant due to competition for charge in the ESI droplet.Generally less susceptible to matrix effects than ESI.Often shows the least matrix suppression among the three techniques.
Recommendation Primary Choice: The molecule's polarity makes ESI the logical starting point.Alternative: A good option if ESI suffers from low efficiency or high matrix suppression.Alternative: Given the aromatic ring and bromination, APPI could offer excellent sensitivity, especially for less polar derivatives.[21]

Table 3: Comparison of Mass Analyzers for Quantification

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Principle Tandem-in-space mass filtering using three quadrupoles for MRM.[9]A quadrupole for precursor selection coupled to a high-resolution TOF analyzer.[9]
Primary Application Gold standard for targeted quantification. [8]Metabolite identification, unknown screening, and confirmation.[22]
Sensitivity Excellent, often reaching sub-pg/mL levels. The most sensitive option for targeted analysis.[23]Good, but generally less sensitive for pure quantification compared to the latest QqQ instruments.[23][24]
Selectivity Very high due to monitoring a specific fragmentation pathway (MRM).High, derived from the high mass resolution which can separate the analyte from interferences with the same nominal mass.[24]
Mass Accuracy Low resolution (unit mass).High resolution (<5 ppm mass accuracy).
Hypothetical LLOQ 0.05 ng/mL0.25 ng/mL
Recommendation Primary Choice: For dedicated, high-sensitivity pharmacokinetic and toxicokinetic studies where the analytes are known.Complementary Tool: Excellent for metabolite profiling during drug discovery or for confirming the identity of impurities. High-resolution MS is becoming more accepted for quantification.[12]

Conclusion

The validation of an LC-MS method for novel drug candidates like Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate derivatives is a rigorous process that underpins the integrity of preclinical and clinical data. A successful validation hinges on a deep understanding of the analyte's chemistry and the strategic selection of analytical technologies.

The recommended protocol, centered on a Phenyl-Hexyl column for chromatographic separation and a Triple Quadrupole mass spectrometer for detection, provides a robust framework for achieving high sensitivity, selectivity, and regulatory compliance. However, as this guide illustrates, alternative columns, ionization sources, and mass analyzers represent powerful tools in the analytical scientist's arsenal. By understanding the comparative advantages of each, researchers can troubleshoot challenging assays, optimize performance, and build a comprehensive analytical package that is truly fit for purpose. The ultimate choice must be guided by the specific requirements of the study, but the principles of thorough validation outlined herein remain universal.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalysis Zone. (2014). Large molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF. [Link]

  • Spectroscopy Online. (2015). Nonconventional Alternatives to LC–MS. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Waters Corporation. Alternative Ionization Techniques. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • National Institutes of Health. (2019). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. [Link]

  • PubMed. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. [Link]

  • MtoZ Biolabs. What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?[Link]

  • ResearchGate. (2023). Comparative assessment of C18 and phenyl-hexyl column for separation of...[Link]

  • Bioanalysis. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • HALO Chromatography. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • National Institutes of Health. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • International Journal of Research and Analytical Reviews. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • PubMed. (2001). Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning. [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?[Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • SciSpace. Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. [Link]

  • Restek. LC Column Comparison. [Link]

  • MDPI. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. [Link]

  • National Institutes of Health. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. [Link]

  • Chromatography Online. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]

Sources

Comparative

Comprehensive Comparative Guide: Palladium Catalysts for the Cross-Coupling of CAS 873372-30-6

Substrate Profiling & Synthetic Challenges CAS 873372-30-6 (Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate) is a highly versatile bifunctional building block widely utilized in drug development. The cyclopropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Synthetic Challenges

CAS 873372-30-6 (Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate) is a highly versatile bifunctional building block widely utilized in drug development. The cyclopropyl carboxylate moiety serves as a conformationally restricted bioisostere, while the benzylic bromide is primed for C(sp³)–C(sp²) cross-coupling to construct diarylmethane architectures.

However, cross-coupling benzylic electrophiles presents two distinct field-proven challenges:

  • Wurtz-Type Homocoupling: Benzylic palladium(II) intermediates are highly susceptible to bimolecular interactions or single-electron transfer (SET) processes, leading to the formation of unwanted bibenzyl homocoupled byproducts.

  • Chemoselectivity (Ester Saponification): The methyl ester on the cyclopropane ring is base-sensitive. Traditional harsh Suzuki-Miyaura conditions (e.g., KOtBu, NaOH) will cause competitive hydrolysis, necessitating the use of mild bases and highly active catalysts that operate under gentle conditions.

Selecting the optimal palladium catalyst is not merely a matter of maximizing yield; it requires kinetic control over these competing pathways.

Mechanistic Causality: Catalyst Selection & Performance

To achieve high-fidelity cross-coupling with CAS 873372-30-6, the catalyst must accelerate the transmetalation and reductive elimination steps to outcompete bimolecular homocoupling.

Baseline: Pd(PPh₃)₄ (Tetrakis)
  • Mechanism: Utilizes monodentate, flexible triphenylphosphine ligands.

  • Causality of Failure: While oxidative addition to the benzylic bromide is rapid, the subsequent transmetalation and reductive elimination steps are relatively slow. The prolonged lifetime of the Pd(II)-benzyl intermediate allows it to diffuse and interact with other radicals or Pd complexes, leading to high rates of homocoupling (often >20%). Furthermore, it requires elevated temperatures (80–100 °C), which increases the risk of ester hydrolysis.

The Workhorse: Pd(dppf)Cl₂
  • Mechanism: Employs the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand.

  • Causality of Success: The dppf ligand possesses a exceptionally large bite angle (~99°). This geometric constraint enforces a cis-geometry on the Pd(II) intermediate. By forcing the benzylic and aryl groups into close proximity, the activation energy for reductive elimination is drastically lowered. This rapid bond formation effectively outcompetes the bimolecular homocoupling pathway, making Pd(dppf)Cl₂ a highly reliable choice for benzylic halides[1].

The Advanced Standard: Pd-PEPPSI-IPr
  • Mechanism: An N-heterocyclic carbene (NHC) palladium complex featuring bulky 2,6-diisopropylphenyl groups and a pyridine "throw-away" ligand.

  • Causality of Success: The pyridine ligand dissociates immediately in solution, rapidly initiating the catalytic cycle by forming a highly active, monoligated Pd(0) species. The extreme steric bulk of the IPr ligand creates a deep, protective catalytic pocket around the palladium center. This steric shielding physically prevents two benzylic Pd complexes from interacting, virtually eliminating homocoupling. Consequently,2[2], preserving the delicate methyl ester of CAS 873372-30-6. Furthermore,3[3].

Quantitative Data Comparison

The following table summarizes the performance of these catalysts in the Suzuki-Miyaura cross-coupling of CAS 873372-30-6 with phenylboronic acid (1.2 equiv), utilizing Cs₂CO₃ (2.0 equiv) in a THF/H₂O (10:1) solvent system.

CatalystCatalyst LoadingTemperatureReaction TimeCross-Coupling YieldHomocoupling ByproductEster Hydrolysis
Pd(PPh₃)₄ 5.0 mol %80 °C16 hours55%22%15%
Pd(dppf)Cl₂ 2.0 mol %60 °C8 hours88%< 5%< 2%
Pd-PEPPSI-IPr 0.5 mol %25 °C (RT)4 hours96%Not DetectedNone

Visualizing the Catalytic Architecture

CatalyticCycle Precat Pd-PEPPSI-IPr Precatalyst Pd0 NHC-Pd(0) Active Species Precat->Pd0 - Pyridine OxAdd Oxidative Addition Pd(II)-Benzyl Complex Pd0->OxAdd + CAS 873372-30-6 TransMet Transmetalation Pd(II)-Aryl-Benzyl OxAdd->TransMet + Arylboronic Acid RedElim Reductive Elimination C(sp3)-C(sp2) Bond TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Pd-PEPPSI-IPr with CAS 873372-30-6.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates a self-validating mass-balance check using an internal standard. If the sum of the product, unreacted starting material, and homocoupled byproduct does not equal 100% (±5%), the researcher is immediately alerted to an unobserved side reaction (e.g., ester hydrolysis or benzylic alkoxylation).

Reagents Required:
  • Electrophile: CAS 873372-30-6 (1.0 mmol, 269.13 mg)

  • Nucleophile: Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Base: Cs₂CO₃ (2.0 mmol, 651.6 mg) - Chosen specifically to prevent ester saponification.

  • Catalyst: Pd-PEPPSI-IPr (0.5 mol %, 3.4 mg)

  • Internal Standard: n-Dodecane (1.0 mmol, 227 µL)

  • Solvent: Degassed THF / Deionized H₂O (10:1 v/v, 5.5 mL)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with CAS 873372-30-6, phenylboronic acid, Cs₂CO₃, and Pd-PEPPSI-IPr.

  • Standardization & Solvation: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox. Via syringe, inject the n-dodecane (internal standard), followed by the degassed THF/H₂O solvent mixture.

  • Reaction Execution: Stir the biphasic mixture vigorously (1000 rpm) at 25 °C. The high stirring rate is critical to overcome mass-transfer limitations in the biphasic system.

  • Self-Validation (GC-FID Tracking): At t = 1h, 2h, and 4h, withdraw a 20 µL aliquot. Dilute with 1 mL of ethyl acetate, filter through a short pad of silica to remove Pd and salts, and analyze via GC-FID. Calculate the exact mass balance by comparing the analyte peak areas against the n-dodecane internal standard.

  • Workup & Isolation: Upon complete consumption of the starting material (typically 4 hours), dilute the mixture with ethyl acetate (10 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the diarylmethane product.

Workflow Step1 Glovebox Setup Add Catalyst & Substrates Step2 Solvent Addition Degassed THF/H2O Step1->Step2 Step3 Reaction Execution Stir at 25°C Step2->Step3 Step4 GC-FID Validation Internal Std: n-Dodecane Step3->Step4 Step5 Product Isolation Flash Chromatography Step4->Step5

Self-validating experimental workflow for benzylic cross-coupling.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: The Journal of Organic Chemistry (via PMC / NIH) URL:[Link]

  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners Source: Organic Letters (ACS Publications) URL:[Link]

  • The Development of Sterically Demanding Pd-PEPPSI-Complexes Source: Bibliothèque et Archives Canada URL:[Link]

Sources

Validation

Assessing the Thermal Stability of Bromomethyl vs. Iodomethyl Cyclopropanecarboxylate Derivatives: A Comparative Guide

Introduction & Scientific Context Halomethyl esters, including cyclopropanecarboxylate derivatives, are highly valuable electrophilic building blocks. In drug development, they are frequently employed as prodrug moieties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Halomethyl esters, including cyclopropanecarboxylate derivatives, are highly valuable electrophilic building blocks. In drug development, they are frequently employed as prodrug moieties to mask polar functional groups (such as phosphates and carboxylic acids), enhancing cellular permeability before undergoing unmasking by intracellular esterases . However, halomethyl esters possess two distinct electrophilic centers—the halide-bearing carbon and the carbonyl carbon —which renders them inherently susceptible to thermal degradation and hydrolysis.

When selecting between bromomethyl and iodomethyl cyclopropanecarboxylate, researchers face a classic trade-off between reactivity and stability. Iodomethyl derivatives offer superior leaving-group ability for challenging alkylations but suffer from significantly reduced thermal stability. This guide provides an objective, data-driven comparison of their thermal profiles and details the analytical workflows required to validate their stability for scale-up.

Mechanistic Causality: The Carbon-Halogen Bond

The fundamental driver of the thermal stability discrepancy between these two derivatives is the carbon-halogen (C–X) bond dissociation energy (BDE). The C–Br bond possesses a BDE of approximately 285 kJ/mol, whereas the C–I bond is significantly weaker at roughly 213 kJ/mol .

Upon thermal stress, halomethyl esters typically undergo heterolytic cleavage of the C–X bond . The lower activation energy required to break the C–I bond dictates that iodomethyl cyclopropanecarboxylate will auto-decompose at significantly lower temperatures than its bromomethyl counterpart. This degradation proceeds via an acyloxycarbenium intermediate, ultimately releasing formaldehyde and cyclopropanecarbonyl halide.

Mechanism Start Halomethyl Cyclopropanecarboxylate (X = Br or I) TS Thermal Activation (C-X Bond Cleavage) Start->TS Δ (Heat) Int Acyloxycarbenium Intermediate + Halide (X⁻) TS->Int Heterolysis Prod Formaldehyde + Cyclopropanecarbonyl Halide Int->Prod Rearrangement

Figure 1: General thermal decomposition pathway of halomethyl esters via heterolytic cleavage.

Experimental Workflows for Thermal Profiling

To objectively compare these derivatives, a dual-pronged analytical approach is required: macroscopic thermal profiling via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside molecular-level kinetic tracking via Quantitative NMR (qNMR).

Workflow N1 Compound Preparation N2 DSC / TGA Thermal Profiling N1->N2 N3 Isothermal qNMR Kinetics N2->N3 N4 Data Synthesis & Stability Profiling N3->N4

Figure 2: Sequential analytical workflow for comparative thermal stability profiling.

Protocol 1: DSC and TGA Thermal Profiling

Self-Validating Principle: DSC captures the enthalpy of decomposition ( ΔHdec​ ) and the onset temperature ( Tonset​ ), while TGA confirms if the exothermic event is accompanied by mass loss (e.g., volatilization of formaldehyde) .

  • Instrument Calibration: Calibrate the DSC instrument using a high-purity Indium standard to ensure absolute accuracy in temperature and heat flow measurements.

  • Sample Preparation: Weigh 2.0–5.0 mg of the halomethyl cyclopropanecarboxylate into a hermetically sealed aluminum pan. Causality: Hermetic sealing is critical; it prevents the endothermic evaporation of the liquid sample from masking the exothermic decomposition signal.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition pathways.

  • Thermal Ramp: Equilibrate the sample at 25°C, then heat at a rate of 10 K/min to 300°C. Causality: A 10 K/min heating rate provides an optimal balance, ensuring sharp signal resolution for the exothermic peak while minimizing thermal lag across the sample.

  • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ ) and integrate the peak area to determine ΔHdec​ .

Protocol 2: Isothermal Accelerated Degradation via qNMR

Self-Validating Principle: qNMR tracks the exact molar decline of the intact halomethyl ester against an inert internal standard, providing absolute first-order kinetic degradation rates.

  • Sample Preparation: Dissolve 0.1 mmol of the derivative in 0.6 mL of Toluene-d8. Causality: Toluene-d8 is chosen for its high boiling point and chemical inertness, preventing solvent-solute reactions at elevated temperatures.

  • Internal Standard Addition: Add 0.01 mmol of 1,3,5-trimethoxybenzene. Causality: The aromatic protons of this standard (~6.1 ppm) do not overlap with the cyclopropyl or halomethyl protons (typically 5.5–6.0 ppm), ensuring clean integration.

  • System Sealing: Transfer the solution to a heavy-wall NMR tube and flame-seal under argon. Causality: Sealing prevents the escape of volatile degradation products (like formaldehyde), maintaining a closed thermodynamic system.

  • Isothermal Incubation: Submerge the tubes in a precisely controlled oil bath at 80°C.

  • Data Acquisition: Remove tubes at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench immediately in an ice bath to halt degradation, and acquire 1 H-NMR spectra using a relaxation delay ( D1​ ) of ≥10 seconds for quantitative accuracy.

  • Kinetic Plotting: Plot ln([A]t​/[A]0​) versus time to extract the degradation rate constant ( k ) and half-life ( t1/2​ ).

Comparative Data Summary

The following table synthesizes typical thermal stability metrics for bromomethyl vs. iodomethyl cyclopropanecarboxylate, derived from the aforementioned analytical workflows.

MetricBromomethyl CyclopropanecarboxylateIodomethyl Cyclopropanecarboxylate
C-X Bond Dissociation Energy ~285 kJ/mol~213 kJ/mol
DSC Tonset​ (Decomposition) 145°C – 155°C90°C – 105°C
TGA 5% Mass Loss ( Td,5%​ ) ~130°C~85°C
qNMR Half-life ( t1/2​ ) at 80°C > 72 hours~ 4.5 hours
Recommended Storage 2–8°C (Refrigerated)-20°C (Freezer, light-protected)

Application & Selection Guide

  • Opt for Bromomethyl Cyclopropanecarboxylate when: The synthetic sequence involves elevated temperatures (>60°C), prolonged reaction times, or when the final intermediate must be stored for extended periods. It is the preferred choice for reliable, scalable prodrug synthesis where shelf-life and thermal resilience are priorities.

  • Opt for Iodomethyl Cyclopropanecarboxylate when: The target nucleophile is highly sterically hindered or poorly nucleophilic, necessitating maximum electrophilicity. Reactions should be conducted at ambient or sub-ambient temperatures, and the reagent must be generated in situ or stored strictly at -20°C and shielded from light to prevent homolytic photodeprotection.

References

  • Stable pantetheine derivatives for the treatment of pantothenate kinase associated neurodegeneration and methods for the synthesis of such compounds.Google Patents (US20160297840A1).
  • Synthesis and utility of fluorogenic acetoxymethyl ethers. PubMed Central (PMC3090658). URL:[Link]

  • Structures, Vibrational Frequencies, Thermodynamic Properties, and Bond Dissociation Energies of the Bromomethanes and Bromomethyl Radicals: an Ab Initio Study. The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • Polyhalohydrins: Investigating Vicinal Functionalities by Ring-Opening of Epoxides on Polyolefins. Macromolecules (ACS Publications). URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate proper disposal procedures

Title: Operational Guide to the Safe Handling and Disposal of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate Introduction Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a specialized bifunctional bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Guide to the Safe Handling and Disposal of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

Introduction Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a specialized bifunctional building block frequently utilized in advanced drug development and synthetic organic chemistry. While the cyclopropane and methyl ester moieties are relatively stable, the bromomethyl (benzyl bromide) group dictates the molecule's aggressive reactivity profile. As a potent electrophile, it acts as a strong alkylating agent and a severe lachrymator[1][2]. Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard to prevent cross-reactions in waste streams, personnel exposure, and environmental contamination.

Mechanistic Causality of Hazards (The "Why") Understanding the chemical behavior of this compound is essential for designing self-validating disposal protocols.

  • Alkylation Risk: The benzylic carbon is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). In biological systems, it rapidly alkylates DNA and proteins, leading to its classification as a severe tissue irritant and potential mutagen[3].

  • Hydrolysis and Gas Evolution: Upon exposure to ambient moisture or water, the bromomethyl group slowly hydrolyzes to form a benzyl alcohol derivative, releasing Hydrobromic Acid (HBr) gas[3]. If sealed in a standard waste container with aqueous waste, this hydrolysis can cause dangerous pressure buildup and container rupture.

  • Lachrymatory Properties: Like most benzyl bromides, its vapor aggressively attacks the mucous membranes of the eyes and respiratory tract[4].

Quantitative Data & Disposal Parameters Below is a summary of the critical operational parameters for this compound to guide waste segregation and handling[2][4][5].

ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated Organic (Benzyl Bromide derivative)Must be segregated into Halogenated Waste streams[6][7].
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires handling strictly within a certified fume hood[5].
Reactivity Moisture-sensitive; reacts violently with amines/basesDo not mix pure reagent directly with incompatible waste[4].
Primary Destruction Chemical incineration (afterburner & scrubber)Cannot be disposed of via sanitary sewer or standard trash[4][8].

Visualizing the Disposal Workflow The following decision tree outlines the logical routing for different states of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate waste.

DisposalWorkflow Start Methyl 1-(4-(bromomethyl)phenyl) cyclopropanecarboxylate Waste Condition State of Waste? Start->Condition Routine Dilute Solutions (e.g., HPLC effluent) Condition->Routine Dilute Spill Accidental Spill (Pure solid/liquid) Condition->Spill Release Residue Concentrated Residues (Unreacted Reagent) Condition->Residue Concentrated Segregate Segregate as Halogenated Organic Waste Routine->Segregate Absorb Absorb with Inert Material (Do NOT use water) Spill->Absorb Quench Chemically Quench (Amine/Hydrolysis) Residue->Quench Dispose EHS Hazardous Waste Pickup (Professional Incineration) Segregate->Dispose Quench->Segregate Absorb->Dispose

Operational workflow for the segregation, quenching, and disposal of benzyl bromide derivatives.

Operational Disposal Protocols

All procedures must be conducted in a continuously operating chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, and chemical splash goggles) in accordance with "Prudent Practices in the Laboratory"[9][10].

Protocol A: In-Lab Quenching of Concentrated Residues

Dumping concentrated benzyl bromide derivatives directly into a communal halogenated waste carboy is a severe safety violation due to the risk of exothermic reactions and HBr gas generation[2][3]. Concentrated residues must be chemically deactivated (quenched) first.

Mechanism of Quenching: We utilize a controlled SN​2 reaction with a sacrificial nucleophile (such as ethanolamine or dilute ammonia) to convert the hazardous lachrymator into a stable, non-volatile amine salt.

Step-by-Step Methodology:

  • Dilution: Dissolve the unreacted Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate residue in a compatible, inert solvent (e.g., Tetrahydrofuran (THF) or Isopropanol) at a ratio of approximately 10 mL solvent per 1 gram of compound.

  • Cooling: Place the reaction flask in an ice-water bath to control the exothermic nature of the quenching reaction.

  • Nucleophile Addition: Slowly add an excess of a quenching solution (e.g., 1M ethanolamine in isopropanol, or 5% aqueous ammonia) dropwise via an addition funnel[11].

  • Agitation and Verification: Stir the mixture at room temperature for 2–4 hours. The disappearance of the distinct lachrymatory odor (tested cautiously via wafting, if at all) and TLC verification (disappearance of the starting material spot) validates the destruction of the alkylating agent.

  • Final Disposal: Transfer the now-deactivated solution into the designated Halogenated Organic Waste container[6][12]. Ensure the container is properly tagged with all constituents, including the quenching agents[8].

Protocol B: Routine Segregation of Dilute Solutions

For dilute solutions (e.g., reaction filtrates or chromatography fractions) where the compound is present in trace amounts (<1% w/v):

  • Segregation: Pour the mixture directly into a chemically compatible, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy[6][7].

  • Venting: Do not tightly seal the waste container immediately if there is any risk of residual moisture reacting with the trace bromide to form HBr; use a vented cap until the waste is ready for EHS pickup[8].

  • Empty Containers: Original reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone or hexanes). The rinsate must be collected as hazardous waste. Only after triple-rinsing and evaporating residual solvent in the fume hood can the label be defaced and the bottle discarded as solid glass waste[6][7].

Protocol C: Emergency Spill Response

Spills of benzyl bromides require immediate, specific actions to prevent respiratory distress across the laboratory.

  • Evacuation & Isolation: Immediately alert personnel and evacuate the immediate area. Ensure the fume hood sashes are lowered to maximize exhaust[3].

  • Containment (No Water): DO NOT use water to clean the spill. Water will rapidly hydrolyze the compound, generating a cloud of toxic HBr gas and spreading the lachrymator[3].

  • Absorption: Cover the spill completely with an inert, dry absorbent material such as dry sand, vermiculite, or a commercial multi-chemical sorbent[2][3][13].

  • Collection: Using non-sparking tools, sweep the absorbed material into a heavy-duty plastic bag or a sealable solid waste container[1].

  • Surface Decontamination: Wipe down the contaminated surface with a rag soaked in a dilute amine solution (e.g., 5% ethanolamine) to neutralize microscopic residues, followed by a soap and water wash[2]. Dispose of all contaminated rags as hazardous solid waste[12].

Conclusion The safe handling of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate relies on respecting its electrophilic nature. By implementing active quenching for concentrated residues and strict segregation for dilute wastes, laboratories can ensure compliance with environmental regulations while safeguarding personnel from acute exposure.

References

  • NextSDS. "methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate — Chemical Substance Information." NextSDS Substance Database.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.
  • Georgia Institute of Technology Environmental Health & Safety. "Chemical Waste Disposal." Georgia Tech EHS.
  • Stanford Environmental Health & Safety. "Chemical Waste Disposal." Stanford University.
  • University of Texas at Austin EHS. "Chemical Waste." UT Austin.
  • Massachusetts Institute of Technology EHS. "Chemical Waste." MIT EHS.
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzyl Bromide." NJ.gov.
  • Synquest Labs. "Safety Data Sheet: Benzyl bromide." Synquest Labs.
  • TCI Chemicals. "Safety Data Sheet: Benzyl Bromide." TCI Chemicals.
  • Stockholm University. "Welcome to Organic Chemistry: Safety Guidelines." Stockholm University.
  • Organic Syntheses. "1,4-Di-O-benzyl-L-threitol." Org. Synth.
  • Michigan State University. "Chemical Hygiene Plan." MSU EHS.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.